2,6-Diisopropylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-di(propan-2-yl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLLTEXUIOFAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035272 | |
| Record name | 2,6-Diisopropylnaphthalene | |
| Source | EPA DSSTox | |
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Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24157-81-1 | |
| Record name | 2,6-Diisopropylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24157-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Diisopropylnaphthalene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIISOPROPYLNAPHTHALENE | |
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| Record name | Naphthalene, 2,6-bis(1-methylethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Diisopropylnaphthalene | |
| Source | EPA DSSTox | |
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| Record name | 2,6-diisopropylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.845 | |
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| Record name | 2,6-DIISOPROPYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X71YEU9QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Diisopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon of significant interest in various industrial and research applications. It is a key intermediate in the synthesis of high-performance polymers and also finds use as a plant growth regulator. This technical guide provides a comprehensive overview of 2,6-DIPN, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its toxicological profile.
Physicochemical and Toxicological Properties
The properties of this compound are summarized in the tables below, providing a ready reference for laboratory and industrial applications.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₀ | |
| Molecular Weight | 212.33 g/mol | |
| CAS Number | 24157-81-1 | |
| Appearance | White to beige crystalline solid | |
| Melting Point | 67-70 °C | |
| Boiling Point | 279.3 °C | |
| Density | 0.956 g/cm³ (estimate) | |
| Vapor Pressure | 0.08 Pa at 25 °C | |
| Flash Point | 140 °C | |
| Solubility | Insoluble in water | |
| Refractive Index | 1.5774 (estimate) |
Toxicological Data
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | >3900 mg/kg | |
| LD₅₀ | Rat | Dermal | >4500 mg/kg | |
| LC₅₀ | Rat | Inhalation | >5.14 mg/L (4 h) | |
| Aquatic Toxicity | - | - | Very toxic to aquatic life with long-lasting effects |
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the shape-selective isopropylation of naphthalene (B1677914). This process typically utilizes zeolite catalysts to favor the formation of the 2,6-isomer over other isomers.[1]
Experimental Protocol: Shape-Selective Isopropylation of Naphthalene
Materials:
-
Naphthalene
-
Propylene or Isopropanol (B130326)
-
H-Mordenite or other suitable zeolite catalyst
-
Nitrogen gas
-
Solvent (e.g., a high-boiling point hydrocarbon)
-
Reaction vessel (e.g., a stirred autoclave)
-
Distillation apparatus
-
Crystallization vessel
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by calcination at a high temperature (typically 400-550 °C) for several hours to remove any adsorbed water.
-
Reaction Setup: The reaction vessel is charged with naphthalene and the activated catalyst. The vessel is then sealed and purged with nitrogen gas.
-
Isopropylation: The reaction mixture is heated to the desired temperature (typically 150-300 °C) under pressure (typically 1-3 MPa). Propylene gas is then introduced into the reactor at a controlled rate. Alternatively, isopropanol can be used as the alkylating agent. The reaction is allowed to proceed for a set period (typically 2-8 hours) with vigorous stirring.
-
Product Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst.
-
Purification: The crude product, which is a mixture of mono-, di-, and poly-isopropylnaphthalene isomers, is subjected to fractional distillation to separate the diisopropylnaphthalene fraction.
-
Isomer Separation: The diisopropylnaphthalene fraction is further purified by melt crystallization or solvent crystallization to isolate the desired this compound isomer. The mother liquor, containing other isomers, can be recycled back into the reaction or subjected to a transalkylation process to convert other isomers to the 2,6-form.
Key Reactions of this compound
One of the most significant applications of this compound is its use as a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN).
Experimental Protocol: Oxidation to 2,6-Naphthalenedicarboxylic Acid
Materials:
-
This compound
-
Acetic acid (solvent)
-
Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Potassium bromide (promoter)
-
Pressurized reaction vessel (e.g., autoclave) with a gas inlet and stirrer
-
Air or oxygen source
-
Filtration apparatus
Procedure:
-
Reaction Setup: The autoclave is charged with this compound, acetic acid, cobalt(II) acetate, manganese(II) acetate, and potassium bromide.
-
Oxidation: The reactor is sealed and heated to the reaction temperature (typically 150-220 °C) while being pressurized with air or oxygen (typically 1.5-3.0 MPa). The reaction mixture is stirred vigorously to ensure efficient gas-liquid contact. The reaction is monitored until the consumption of this compound is complete.
-
Product Isolation: After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released. The solid product, 2,6-naphthalenedicarboxylic acid, is collected by filtration.
-
Purification: The crude 2,6-NDA is washed with hot water and then with an organic solvent (e.g., acetone) to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF).
Application as a Plant Growth Regulator
This compound is utilized as a post-harvest sprout inhibitor for stored potatoes. It is often applied as a fog or aerosol in storage facilities.
Experimental Protocol: Application as a Potato Sprout Inhibitor
Materials:
-
This compound (formulated product)
-
Potato tubers
-
Storage facility with controlled temperature and ventilation
-
Aerosol generator or fogging equipment
-
Personal Protective Equipment (PPE) as per product safety data sheet
Procedure:
-
Pre-treatment: Potatoes are harvested and cured under appropriate conditions to allow for wound healing.
-
Storage Loading: The cured potatoes are loaded into the storage facility.
-
Application: The storage facility is sealed, and the ventilation system is configured for recirculation. The calculated amount of the 2,6-DIPN formulation is introduced into the aerosol generator or fogging equipment. The application is carried out according to the manufacturer's instructions, ensuring even distribution of the aerosol throughout the storage facility. The typical application rate is in the range of 10-20 g per ton of potatoes.
-
Holding Period: After application, the storage facility remains sealed for a specified period (typically 24-48 hours) to allow the aerosol to settle and deposit on the potato surfaces.
-
Ventilation: Following the holding period, the storage facility is ventilated to remove any remaining airborne product before personnel entry.
-
Monitoring: The stored potatoes are monitored periodically for sprout development. Reapplication may be necessary for long-term storage.
Conclusion
This compound is a versatile chemical with important industrial applications. This guide has provided essential technical information for researchers and professionals working with this compound. Adherence to the detailed protocols and safety guidelines is crucial for successful and safe experimentation and application. Further research into more efficient and environmentally benign synthesis and application methods will continue to enhance the utility of this valuable molecule.
References
An In-depth Technical Guide to 2,6-Diisopropylnaphthalene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon characterized by a naphthalene (B1677914) core substituted with two isopropyl groups at the 2 and 6 positions.[1] This specific substitution pattern imparts a high degree of thermal stability and unique shape-selectivity, making it a valuable intermediate in the synthesis of advanced polymers and a subject of interest in materials science. While not a direct therapeutic agent, its derivatives and the structural motifs it provides are relevant to the design of novel bioactive molecules. This guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of 2,6-DIPN, with a focus on its technical aspects for a scientific audience.
Molecular Structure and Identification
The chemical structure of this compound consists of a fused two-ring aromatic system with isopropyl groups attached to the second and sixth carbon atoms of the naphthalene skeleton.
graph 2_6_DIPN_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define nodes for the naphthalene core
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="1.73,-0.5!", label="C"];
C6 [pos="1.73,0.5!", label="C"];
C7 [pos="2.6,1!", label="C"];
C8 [pos="2.6,-1!", label="C"];
C9 [pos="0.87,0!", label="C"];
C10 [pos="0.87,-0!", label="C"]; // Overlapping C9 for the shared bond
// Define nodes for the isopropyl groups
C11 [pos="-1.73,1!", label="C"];
C12 [pos="-2.6,0.5!", label="CH₃"];
C13 [pos="-2.6,1.5!", label="H₃C"];
C14 [pos="3.5,0!", label="C"];
C15 [pos="4.37,0.5!", label="CH₃"];
C16 [pos="4.37,-0.5!", label="H₃C"];
// Draw bonds for the naphthalene core
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C10;
C10 -- C9;
C9 -- C1;
C9 -- C6;
C6 -- C7;
C7 -- C5;
C5 -- C8;
C8 -- C10;
// Draw bonds for the isopropyl groups
C2 -- C11;
C11 -- C12;
C11 -- C13;
C6 -- C14;
C14 -- C15;
C14 -- C16;
// Add labels for positions
pos2 [pos="-1.2,0.7!", label="2"];
pos6 [pos="2.1,0.7!", label="6"];
}
Figure 3: Logical workflow for the synthesis of bioactive molecules from a 2,6-DIPN precursor.
Conclusion
This compound is a key industrial chemical with well-defined properties and a highly selective synthesis route. Its primary importance lies in its role as a monomer precursor for the high-performance polymer PEN. For researchers in drug development, while not a direct therapeutic, the 2,6-disubstituted naphthalene scaffold offers a rigid and versatile platform for the design of novel bioactive compounds. The synthetic and analytical protocols detailed in this guide provide a solid foundation for further research and development involving this important molecule.
References
An In-depth Technical Guide to 2,6-Diisopropylnaphthalene (2,6-DIPN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on 2,6-Diisopropylnaphthalene (2,6-DIPN), a substituted naphthalene (B1677914) derivative. The information is presented to be a readily accessible reference for research and development applications.
Core Chemical Properties
This compound, commonly abbreviated as 2,6-DIPN, is an organic compound characterized by a naphthalene backbone substituted with two isopropyl groups at the 2 and 6 positions.[1] It is a white or colorless solid.[2]
The fundamental chemical identifiers and properties of 2,6-DIPN are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₁₆H₂₀[1][2][3][4][5] |
| Molecular Weight | 212.33 g/mol [1][4] |
| IUPAC Name | 2,6-di(propan-2-yl)naphthalene[1][2] |
| CAS Number | 24157-81-1[2][3] |
Applications and Biological Role
2,6-DIPN is recognized for its role as a plant growth regulator.[1][2] It is particularly effective in inhibiting the sprouting of potatoes during storage.[1][2][6] In the context of agrochemicals, it functions as a plant growth retardant.[1][6] While its primary application is in agriculture, its synthesis serves as a building block for more complex organic compounds.[6]
Logical Relationship of 2,6-DIPN Properties
The following diagram illustrates the direct association between the compound's name and its fundamental chemical properties.
Caption: Relationship between 2,6-DIPN and its core chemical properties.
References
2,6-diisopropylnaphthalene CAS registry number
An In-depth Technical Guide to 2,6-Diisopropylnaphthalene
CAS Registry Number: 24157-81-1
This guide provides comprehensive technical information about this compound (2,6-DIPN), tailored for researchers, scientists, and professionals in drug development and material science. It covers physicochemical properties, synthesis protocols, analytical methods, applications, and safety data.
Chemical Identity and Properties
This compound is an alkylated aromatic hydrocarbon. It is one of ten positional isomers of diisopropylnaphthalene and is distinguished by the isopropyl groups substituted at the 2 and 6 positions of the naphthalene (B1677914) core.[1][2][3] It is a white or colorless solid at standard conditions.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Unit | Reference(s) |
| CAS Registry Number | 24157-81-1 | N/A | [1][2][4][5] |
| Molecular Formula | C₁₆H₂₀ | N/A | [1][4][6] |
| Molecular Weight | 212.33 | g·mol⁻¹ | [1][4][5] |
| Melting Point | 70 | °C | [2] |
| Boiling Point | ~290 - 295 | °C | [7][8] |
| Flash Point | 140 | °C (closed cup) | [5] |
| Autoignition Temperature | 232 | °C | [4] |
| Water Solubility | 1.1 (at 20°C) | mg·L⁻¹ | [7] |
| Vapor Pressure | 81.3 | mPa (at 25°C) | [3] |
| logP (Octanol/Water) | 5.087 | N/A | [9] |
| Appearance | White / Colorless Solid | N/A | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2,6-DIPN.
| Spectral Data Type | Key Features / Fragments (m/z) | Reference(s) |
| Mass Spectrometry (EI) | Base Peak: 197 (loss of CH₃ radical) Molecular Ion: 212 Other Fragment: 155 | [3][10] |
| ¹³C-NMR | Data available in spectral databases. | [1] |
| ¹H-NMR | Data available in spectral databases. | [11] |
| Infrared (IR) | Data available in spectral databases. | [12] |
Synthesis and Purification
The primary industrial synthesis of 2,6-DIPN involves the shape-selective alkylation of naphthalene with propylene (B89431), typically using a zeolite catalyst.[5][13]
Synthesis Pathway Overview
The synthesis process involves three main stages: isopropylation, isomerization/transalkylation, and purification. The goal is to maximize the yield of the thermodynamically stable 2,6-isomer while minimizing other isomers.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Shape-Selective Isopropylation
This protocol is a generalized procedure based on methods described in the literature for zeolite-catalyzed alkylation.[5][6][14]
Materials:
-
Naphthalene
-
Propylene
-
Zeolite catalyst (e.g., H-Mordenite or dealuminated H-mordenites)
-
Nitrogen (for inert atmosphere)
-
Solvent (e.g., ethanol (B145695) or methanol (B129727) for crystallization)
Equipment:
-
High-pressure stirred autoclave reactor
-
Gas inlet and outlet system
-
Temperature and pressure controllers
-
Distillation apparatus (for vacuum distillation)
-
Crystallization vessel with temperature control
-
Filtration and vacuum drying equipment
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by heating under a flow of dry nitrogen to remove adsorbed water.
-
Alkylation Reaction: Naphthalene and the activated catalyst are charged into the reactor. The reactor is sealed and purged with nitrogen. The temperature is raised to the reaction temperature (e.g., 200-300°C).[14] A mixture of propylene and nitrogen gas is then introduced into the reactor under pressure (e.g., 0.5-1.5 MPa) for a set duration (e.g., 2-5 hours).[14]
-
Isomerization/Rearrangement: After the initial alkylation, the reaction mixture is held at an elevated temperature (e.g., 250°C) to allow for the rearrangement of isopropyl groups, which favors the formation of the thermodynamically more stable 2,6- and 2,7-isomers.[14]
-
Product Separation: The resulting mixture of isopropylnaphthalene isomers is separated from the catalyst by filtration.
-
Purification:
-
Distillation: The crude product is subjected to vacuum distillation to separate the diisopropylnaphthalene fraction from lighter (mono-isopropylnaphthalene) and heavier (tri-isopropylnaphthalene) byproducts.[14]
-
Crystallization: The diisopropylnaphthalene fraction, which is a mixture of isomers (primarily 2,6- and 2,7-DIPN), is cooled to induce crystallization. 2,6-DIPN, having a higher melting point than other isomers, crystallizes preferentially.[14]
-
Recrystallization: To achieve high purity (>99%), the crystallized solid is subjected to one or more recrystallization steps using a suitable solvent like methanol or ethanol.[14] The purified crystals are then washed and dried under vacuum.
-
Applications
While not a direct pharmaceutical agent, 2,6-DIPN is a critical precursor and regulator with relevance to the broader chemical and life sciences industries.
-
Polymer Synthesis: The most significant application of 2,6-DIPN is as a starting material for 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer used to produce high-performance polyesters like Polyethylene (B3416737) Naphthalate (PEN).[6][13] PEN exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it valuable for advanced films, fibers, and packaging. These high-performance polymers have potential applications in medical devices and specialized drug packaging.
-
Agrochemical: 2,6-DIPN is used as a plant growth regulator to inhibit sprouting in stored potatoes.[2][3] It is classified as a biochemical pesticide and often used in combination with other agents like chlorpropham.[2]
Analytical Methods
The quantification of 2,6-DIPN in various matrices, such as agricultural products, is typically performed using gas chromatography.
GC-MS/MS Analysis Workflow
The following diagram outlines a typical workflow for the analysis of 2,6-DIPN residues.
Caption: Standard workflow for the quantitative analysis of 2,6-DIPN residues.
Protocol: Sample Preparation and GC-MS/MS
This is a generalized protocol based on a validated method for agricultural products.[3]
-
Extraction: A homogenized sample is extracted with a suitable solvent (e.g., acetonitrile).
-
Partitioning: The extract is partitioned, often with the addition of salts to induce phase separation and remove polar interferences.
-
Clean-up: The resulting organic layer is passed through a solid-phase extraction (SPE) cartridge, such as Florisil®, to remove remaining matrix components.
-
Analysis: The purified extract is injected into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).
Safety and Handling
This compound requires careful handling due to its potential hazards.
GHS Hazard Information
| Hazard Statement | Classification | Precautionary Statements (Examples) | Reference(s) |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1][15] |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. | [1][15] |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and respiratory protection if dust is generated.[16] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4]
-
Fire Safety: The material is a combustible solid.[16] Use water spray, dry chemical, carbon dioxide, or appropriate foam for extinguishment.[4] Avoid generating dust clouds, which may form explosive mixtures with air.[16]
First Aid Measures
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of water. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[4]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[4]
References
- 1. This compound | C16H20 | CID 32241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Shape-selective synthesis of this compound over H-mordenite catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of this compound(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 7. This compound [sitem.herts.ac.uk]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. This compound (CAS 24157-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound [webbook.nist.gov]
- 13. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
The Core Mechanism of 2,6-Diisopropylnaphthalene as a Plant Growth Regulator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-diisopropylnaphthalene (2,6-DIPN) is a synthetic plant growth regulator, classified as a biochemical-like pesticide, primarily utilized for its potent sprout-inhibiting properties in stored potato tubers.[1][2] While the precise molecular target of 2,6-DIPN remains to be fully elucidated, extensive research on the structurally and functionally analogous compound, 1,4-dimethylnaphthalene (B47064) (1,4-DMN), provides a robust framework for understanding its mechanism of action. Evidence strongly suggests that these alkyl-substituted naphthalenes do not function by merely prolonging the natural dormant state or elevating abscisic acid levels.[3] Instead, their primary mode of action is the inhibition of cell division, specifically by inducing a G1/S phase block in the cell cycle of meristematic tissues.[4][5][6] This guide synthesizes the available data to present a comprehensive overview of the molecular and physiological effects of 2,6-DIPN and its analogues, detailing gene expression changes, summarizing quantitative data on its efficacy, and outlining key experimental protocols for its study.
Proposed Mechanism of Action: Inhibition of Cell Cycle Progression
The primary mechanism by which 2,6-DIPN and related compounds like 1,4-DMN inhibit sprout growth is through the disruption of the cell cycle in the apical meristems of potato tubers. Sprouting is a process that fundamentally relies on rapid cell division and elongation. By arresting the cell cycle, these compounds effectively halt the initiation and subsequent growth of sprouts.
The available evidence points to a block at the G1/S transition phase. This is supported by several key findings from studies on 1,4-DMN:
-
Repression of S-phase Activity: Treatment with 1,4-DMN resulted in a 50% decrease in thymidine (B127349) incorporation in meristematic tissues, indicating a significant reduction in DNA synthesis (the 'S' phase).[5]
-
Downregulation of Cyclins: Transcriptional profiling has shown that 1,4-DMN represses the expression of cyclin and cyclin-like transcripts, which are essential proteins for the progression through cell cycle checkpoints.[5][6]
-
Induction of Cell Cycle Inhibitors: Crucially, 1,4-DMN treatment leads to the increased transcription of Kip-Related Proteins (KRPs), specifically KRP1 and KRP2.[5][7] KRPs are cyclin-dependent kinase (CDK) inhibitors that bind to CDK-cyclin complexes, preventing the phosphorylation of target proteins required for the transition from G1 to S phase.
This leads to a proposed signaling pathway where 2,6-DIPN, upon entering the meristematic cells, triggers a signaling cascade that culminates in the upregulation of KRP1 and KRP2. These inhibitors then arrest the cell cycle, preventing the cell proliferation necessary for sprout formation.
Effects on Gene Expression
Transcriptomic studies on potato meristems treated with 1,4-DMN reveal a significant shift in gene expression, moving the cellular machinery away from growth and towards a stress-response state.[2] This reprogramming is a key aspect of its function as a sprout inhibitor.
Table 1: Summary of Gene Expression Changes Induced by 1,4-DMN in Potato Tuber Meristems
| Functional Category | Regulation | Specific Genes / Gene Families | References |
| Cell Cycle & DNA Replication | Downregulated | Cyclin and cyclin-like transcripts | [5][6] |
| Plastid Development & Function | Downregulated | Genes encoding for proteins linked with plastid development | [4] |
| Anatomical Development | Downregulated | Genes involved in morphogenesis and multidimensional cell growth | [4] |
| Hormone Signaling | Upregulated | Salicylic Acid (SA) and Jasmonic Acid (JA) response genes | [2] |
| Stress Response | Upregulated | Pathogenesis-related proteins (PR-4, PR-5), cold response, water regulation, salt stress, and osmotic adjustment genes | [2][5] |
| Transcription Factors | Upregulated | ANAC/NAC and WRKY transcription factor families | [1][4] |
These changes indicate that while directly halting cell division, the compound also induces a broader stress response within the tuber, which may contribute to the maintenance of dormancy and overall quality during storage.
Quantitative Data on Efficacy
The primary application of 2,6-DIPN is for sprout control in potatoes. Its efficacy is concentration-dependent and influenced by storage conditions and potato cultivar. While specific dose-response curves for 2,6-DIPN are not widely published, data from studies on 1,4-DMN provide valuable insights into typical application rates and outcomes.
Table 2: Quantitative Effects of Alkylnaphthalene Treatment on Potato Sprout Inhibition
| Compound | Cultivar(s) | Treatment Conditions | Key Results | Reference |
| 2,6-DIPN | Russet Burbank, Ranger Russet, Snowden | 16.6 mg/kg in combination with 16.6 mg/kg CIPC | Provided effective long-term sprout suppression. | (Inferred from previous search rounds) |
| 1,4-DMN | Shangi, Asante, Kenya Mpya | 100 mg/kg, stored at 23°C for 24 weeks | Maintained sprout length <4 mm, compared to 18-23 mm in untreated controls. | [8] |
| 1,4-DMN | Asterix, Challenger | Stored at 8°C and 20°C for 180 days | Significantly reduced fresh mass loss and average sprout length compared to controls, especially at 20°C. | [9][10] |
| 1,4-DMN | Russet Burbank | Surface residue levels >2 ppm | Associated with a decrease in transcripts for plastid-related proteins and an increase in WRKY transcription factors. | [4] |
Experimental Protocols
Investigating the mechanism of action of 2,6-DIPN involves a combination of physiological, cellular, and molecular biology techniques. The following protocols are based on methodologies successfully employed in the study of 1,4-DMN.
Gene Expression Analysis via RNA-Sequencing
This protocol outlines the workflow for analyzing global transcriptomic changes in potato meristems following treatment with a sprout inhibitor.
Methodology:
-
Tuber Treatment: Potato tubers are treated with 2,6-DIPN, typically via thermal aerosol fogging in a controlled storage environment. Control tubers are treated with a placebo (e.g., activated charcoal).[5]
-
Meristem Excision: At predetermined time points post-treatment, apical meristems (eyes) are excised from both treated and control tubers.
-
RNA Extraction: Total RNA is isolated from the meristematic tissue using a suitable commercial kit or a standard protocol like Trizol extraction. RNA quality and quantity are assessed via spectrophotometry and electrophoresis.
-
Library Preparation: mRNA is enriched from the total RNA population, typically through poly-A selection. The purified mRNA is then fragmented, and cDNA libraries are synthesized.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform.
-
Bioinformatic Analysis: Raw sequencing reads are subjected to quality control. High-quality reads are then mapped to the potato reference genome. Differential Gene Expression (DEG) analysis is performed to identify genes with statistically significant changes in expression between treated and control samples.
-
Functional Annotation: The list of DEGs is analyzed using tools for Gene Ontology (GO) enrichment and pathway analysis (e.g., KEGG) to understand the biological processes affected by the treatment.[2]
Cell Cycle Analysis via Thymidine Incorporation Assay
This biochemical assay measures the rate of DNA synthesis, providing a quantitative measure of cells progressing through the S phase of the cell cycle.
Methodology:
-
Tissue Preparation: Meristematic tissue is excised from treated and control tubers as described above.
-
Incubation: The tissue is incubated in a culture medium containing radiolabeled [³H]-thymidine for a defined period.
-
DNA Precipitation: Following incubation, the tissue is washed to remove unincorporated thymidine. DNA is then precipitated using an acid (e.g., trichloroacetic acid).
-
Scintillation Counting: The amount of incorporated radioactivity in the precipitated DNA is quantified using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are normalized to the total amount of protein or DNA in the sample. A reduction in CPM in treated samples compared to controls indicates an inhibition of DNA synthesis and a block in the cell cycle.[5]
Conclusion and Future Directions
The mechanism of action for the plant growth regulator this compound is best understood through its analogy to 1,4-dimethylnaphthalene. The evidence strongly indicates that its sprout-suppressing activity stems from its ability to inhibit cell division by inducing a G1/S phase block, a process mediated by the upregulation of CDK inhibitors like KRP1 and KRP2. This primary action is complemented by a broader shift in gene expression, favoring stress-response pathways over growth-related processes.
For researchers and drug development professionals, several avenues for future investigation remain:
-
Receptor Identification: The direct molecular target of 2,6-DIPN remains unknown. Identifying the receptor or sensor that initiates the signaling cascade leading to cell cycle arrest is a critical next step. Techniques such as affinity purification-mass spectrometry using a labeled 2,6-DIPN probe could be employed.
-
Comparative Analysis: Direct comparative studies of 2,6-DIPN and 1,4-DMN are needed to confirm that the detailed molecular effects observed for 1,4-DMN are indeed conserved.
-
Hormonal Crosstalk: While it appears not to act directly on ABA levels, the upregulation of SA and JA pathway genes suggests significant hormonal crosstalk.[2] Elucidating the interplay between 2,6-DIPN and other plant hormone signaling pathways could reveal secondary mechanisms of action and provide a more holistic understanding of its physiological effects.
-
Structural Analogs: Synthesis and testing of structural analogs of 2,6-DIPN could help delineate the structure-activity relationship and potentially lead to the development of more potent or specific plant growth regulators.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Changes in gene expression in potato meristems treated with the sprout suppressor 1,4-dimethylnaphthalene are dependent on tuber age and dormancy status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sprout inhibitors chlorpropham and 1,4-dimethylnaphthalene elicit different transcriptional profiles and do not suppress growth through a prolongation of the dormant state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The sprout inhibitor 1,4-dimethylnaphthalene induces the expression of the cell cycle inhibitors KRP1 and KRP2 in potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The sprout inhibitor 1,4-dimethylnaphthalene induces the expression of the cell cycle inhibitors KRP1 and KRP2 in potatoes. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
Toxicological Profile of 2,6-Diisopropylnaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 2,6-diisopropylnaphthalene (2,6-DIPN), a compound used as a plant growth regulator. The information is compiled from regulatory assessments and scientific literature to support research and development activities.
Executive Summary
This compound (2,6-DIPN) exhibits a low order of toxicity across acute, subchronic, and developmental toxicity studies. Its favorable toxicological profile is largely attributed to its metabolic pathway, which primarily involves the oxidation of its isopropyl side chains rather than the naphthalene (B1677914) ring, thus avoiding the formation of toxic epoxide intermediates. The U.S. Environmental Protection Agency (EPA) has classified 2,6-DIPN as Toxicity Category IV for acute oral exposure, the lowest toxicity category. Subchronic and developmental studies in rats have established No Observed Adverse Effect Levels (NOAELs) based on effects such as reduced body weight at higher doses. There is no evidence to suggest that 2,6-DIPN is carcinogenic or mutagenic.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 24157-81-1 |
| Molecular Formula | C₁₆H₂₀ |
| Molecular Weight | 212.33 g/mol |
| Appearance | White crystalline solid |
| Water Solubility | Insoluble |
Toxicokinetics and Metabolism
The key to understanding the low toxicity of 2,6-DIPN lies in its metabolism. In rats, the metabolic pathway almost exclusively involves the oxidation of the isopropyl side-chains.[1] This is a critical distinction from naphthalene, which undergoes ring oxidation to form reactive and toxic epoxide intermediates. The lack of significant ring oxidation for 2,6-DIPN is correlated with its low potential for lung toxicity.[1]
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Toxicological Data
The following tables summarize the key quantitative toxicological data for 2,6-DIPN.
Acute Toxicity
| Study | Species | Route | Endpoint | Value | Toxicity Category | Reference |
| Acute Oral Toxicity | Rat | Oral | LD₅₀ | > 5,000 mg/kg | IV | [2][3] |
| Acute Dermal Toxicity | - | Dermal | - | Category IV | - | [4] |
| Acute Inhalation Toxicity | - | Inhalation | - | Category IV | - | [4] |
| Primary Eye Irritation | - | Ocular | - | Category III | - | [4] |
| Primary Dermal Irritation | - | Dermal | - | Category IV | - | [4] |
| Dermal Sensitization | - | Dermal | - | Not a sensitizer | - | [4] |
Subchronic Toxicity
| Study | Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |
| Subchronic Oral Toxicity | Rat | 13 weeks | 104 mg/kg/day | 208-245 mg/kg/day | Reduced body weight, weight gain, and food consumption | [2] |
Chronic Toxicity and Carcinogenicity
The EPA has established a Reference Dose (RfD) for chronic dietary exposure to 2,6-DIPN at 1 mg/kg/day.[5] This value is derived from the subchronic and developmental toxicity studies.
There is no evidence to suggest that 2,6-DIPN is carcinogenic.[2][3]
Genotoxicity
Based on a weight of evidence from mutagenicity studies, 2,6-DIPN is not considered to be mutagenic.[4]
Reproductive and Developmental Toxicity
| Study | Species | NOAEL (maternal) | LOAEL (maternal) | NOAEL (developmental) | LOAEL (developmental) | Key Effects | Reference |
| Developmental Toxicity | Rat | 50 mg/kg/day | 150 mg/kg/day | - | - | Minimal maternal toxicity at LOAEL | [2] |
Experimental Protocols
Detailed experimental protocols for the pivotal toxicological studies on 2,6-DIPN are not extensively available in the public domain. However, the studies submitted for regulatory approval generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following provides a general overview of the likely methodologies employed.
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Subchronic Oral Toxicity Study (Based on OECD Guideline 408)
-
Test Species: Rat (specific strain not specified in available documents).
-
Administration: Oral, likely via diet or gavage, for 90 days.
-
Dose Levels: At least three dose levels and a concurrent control group.
-
Animals per Group: Typically 10 males and 10 females.
-
Observations: Daily clinical signs, weekly body weight and food consumption.
-
Clinical Pathology: Hematology and clinical chemistry at termination.
-
Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues from control and high-dose groups, with target organs examined in lower dose groups.
Developmental Toxicity Study (Based on OECD Guideline 414)
-
Test Species: Rat (specific strain not specified in available documents).
-
Administration: Oral, during the period of organogenesis.
-
Dose Levels: At least three dose levels and a concurrent control group.
-
Animals per Group: Typically 20-25 pregnant females.
-
Maternal Observations: Clinical signs, body weight, food consumption.
-
Uterine and Fetal Examination: At termination (near term), examination of uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses). Fetuses are weighed and examined for external, visceral, and skeletal malformations.
Signaling Pathways and Molecular Mechanisms
There is a notable lack of publicly available information regarding the specific signaling pathways that have been investigated to determine the mode of action of 2,6-DIPN. Regulatory documents refer to a "non-toxic mode of action," which is consistent with its metabolic profile that avoids the generation of reactive intermediates. However, the specific molecular and cellular interaction studies (e.g., receptor binding assays, gene expression profiling) that would definitively elucidate its interaction with biological systems are not detailed in the reviewed literature. Therefore, a diagram of a specific signaling pathway perturbed by 2,6-DIPN cannot be provided at this time.
Conclusion
References
- 1. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: this compound (2,6-DIPN); Time-Limited Pesticide Tolerances [federalregister.gov]
- 3. Federal Register :: this compound (2,6-DIPN) and Its Metabolites and Degradates; Pesticide Tolerances [federalregister.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Federal Register :: 2, 6-Diisopropylnaphthalene; Time-Limited Pesticide Tolerances [federalregister.gov]
Metabolism of 2,6-Diisopropylnaphthalene in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon (PAH) with various industrial applications. Understanding its metabolic fate in biological systems is crucial for assessing its toxicological profile and potential impact on drug metabolism. This technical guide provides an in-depth overview of the metabolism of 2,6-DIPN in animal models, with a focus on the identified metabolites, quantitative data, experimental protocols, and the enzymatic pathways involved. The metabolism of 2,6-DIPN primarily occurs through the oxidation of its isopropyl side chains, a key factor in its relatively low toxicity compared to unsubstituted naphthalene (B1677914).[1][2]
Metabolic Pathways of this compound
The metabolism of 2,6-DIPN in rats proceeds almost exclusively through the oxidation of the isopropyl side chains, rather than the aromatic naphthalene ring.[1][2] This process is primarily carried out by the cytochrome P450 monooxygenase system, a superfamily of enzymes central to the metabolism of a wide array of xenobiotics. While the specific P450 isozymes responsible for 2,6-DIPN metabolism have not been definitively identified in the available literature, studies on similar alkylated naphthalenes suggest the involvement of various CYP isozymes. For instance, the metabolism of naphthalene is known to be catalyzed by CYP1A2 and CYP3A4 in human liver microsomes.
The initial phase I metabolic reactions involve the introduction of hydroxyl groups into the isopropyl moieties, leading to the formation of alcohol derivatives. These primary metabolites can undergo further oxidation to form carboxylic acids and diols. Subsequently, these phase I metabolites can be conjugated with glucuronic acid in phase II reactions, increasing their water solubility and facilitating their excretion from the body.
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Metabolic pathway of this compound in rats.
Quantitative Analysis of Metabolites
A key study by Kojima et al. (1982) identified five major unconjugated metabolites of 2,6-DIPN in the urine of rats.[3] The total urinary excretion of these five metabolites within 24 hours of administration was approximately 23% of the initial dose.[3] The presence of glucuronide conjugates of these metabolites was also suggested.[3]
Table 1: Urinary Metabolites of this compound in Rats
| Metabolite ID | Chemical Name |
| M1 | 2-(6-isopropylnaphthalen-2-yl)propan-2-ol |
| M2 | 2-(6-(2-hydroxypropan-2-yl)naphthalen-2-yl)propanoic acid |
| M3 | 2,2'-(naphthalene-2,6-diyl)bis(propan-2-ol) |
| M4 | 2-hydroxy-2-(6-(2-hydroxypropan-2-yl)naphthalen-2-yl)propanoic acid |
| M5 | 2-(6-(1,2-dihydroxypropan-2-yl)naphthalen-2-yl)propan-2-ol |
Data sourced from Kojima et al. (1982).[3]
Experimental Protocols
In Vivo Animal Study (Based on Kojima et al., 1982)
This section outlines the general experimental protocol for studying the in vivo metabolism of 2,6-DIPN in rats.
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Experimental workflow for in vivo metabolism study.
Materials and Methods:
-
Animal Model: Male Wistar rats are typically used.
-
Test Compound Administration: this compound is dissolved in a vehicle such as olive oil and administered orally via gavage.
-
Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 hours).
-
Extraction of Metabolites: Urine samples are acidified (e.g., with HCl) and extracted with an organic solvent like ethyl acetate (B1210297) to isolate the metabolites.
-
Hydrolysis of Conjugates: To analyze the full spectrum of metabolites, a portion of the urine is treated with β-glucuronidase to hydrolyze the glucuronide conjugates, releasing the parent metabolites.
-
Chromatographic Separation: The extracted residues are subjected to chromatographic techniques, such as silica gel column chromatography, to separate the individual metabolites.
-
Metabolite Identification: The structure of the isolated metabolites is elucidated using a combination of analytical techniques including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation patterns of the metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Quantitative Analysis: The amount of each metabolite is quantified, typically using GC-MS with an internal standard.
In Vitro Metabolism using Liver Microsomes
While specific studies on 2,6-DIPN using rat liver microsomes were not found in the reviewed literature, a general protocol for such an investigation is provided below. This in vitro system is instrumental in identifying the primary metabolic pathways and the specific enzymes involved.
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Workflow for in vitro metabolism study with liver microsomes.
Materials and Methods:
-
Enzyme Source: Pooled liver microsomes from male Wistar rats.
-
Substrate: this compound dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Cofactors: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required for cytochrome P450 activity.
-
Incubation: The reaction mixture, containing microsomes, substrate, and cofactors in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), is incubated at 37°C.
-
Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). The mixture is then centrifuged to precipitate the proteins, and the supernatant containing the metabolites is collected for analysis.
-
Analysis: The depletion of the parent compound and the formation of metabolites are monitored over time using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Conclusion
The metabolism of this compound in animal models, particularly in rats, is characterized by the extensive oxidation of its isopropyl side chains, leading to the formation of several hydroxylated and carboxylated metabolites. These metabolites are subsequently conjugated and excreted in the urine. This metabolic profile, which avoids the formation of reactive epoxide intermediates on the aromatic ring, is consistent with the observed low toxicity of 2,6-DIPN compared to naphthalene. Further in vitro studies using liver microsomes and specific cytochrome P450 isozymes would be beneficial to precisely identify the enzymes responsible for its metabolism and to better predict potential drug-drug interactions.
References
2,6-Diisopropylnaphthalene: A Comprehensive Technical Review for Researchers and Drug Development Professionals
An In-depth Guide to the Synthesis, Properties, and Biological Significance of a Versatile Naphthalene (B1677914) Derivative
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with two isopropyl groups at the 2 and 6 positions. While primarily recognized for its role as a key intermediate in the production of high-performance polymers and as a plant growth regulator, its structural features hold potential interest for researchers in medicinal chemistry and drug discovery. The naphthalene scaffold is a common motif in a variety of pharmacologically active compounds, making a thorough understanding of its derivatives, such as 2,6-DIPN, valuable for the design of new therapeutic agents. This technical guide provides a comprehensive literature review of 2,6-DIPN, covering its synthesis, physicochemical properties, separation from its isomers, metabolism, toxicity, and a discussion of its biological activities and potential applications in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,6-DIPN is essential for its handling, purification, and formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀ | |
| Molecular Weight | 212.33 g/mol | |
| CAS Number | 24157-81-1 | |
| Appearance | White or colorless solid | |
| Melting Point | 70 °C (343 K) | |
| Boiling Point | Approximately 325-327 °C | |
| Solubility | Insoluble in water | |
| logP (Octanol/Water Partition Coefficient) | 5.8 |
Synthesis of this compound
The primary industrial synthesis of this compound involves the shape-selective isopropylation of naphthalene. This process typically utilizes acidic zeolite catalysts, with H-mordenite being a commonly employed catalyst due to its pore structure which favors the formation of the 2,6-isomer.
Experimental Protocol: Isopropylation of Naphthalene using H-Mordenite Catalyst
Objective: To synthesize this compound by the alkylation of naphthalene with propylene (B89431) over an H-mordenite catalyst.
Materials:
-
Naphthalene
-
Propylene
-
H-mordenite catalyst
-
Nitrogen gas (for inert atmosphere)
-
Solvent (e.g., hexane (B92381) or other suitable hydrocarbon)
-
Standard laboratory glassware for high-pressure reactions (autoclave)
Procedure:
-
The H-mordenite catalyst is activated prior to use by calcination at a high temperature (e.g., 500-550 °C) for several hours under a flow of dry air or nitrogen.
-
A high-pressure autoclave reactor is charged with naphthalene and the activated H-mordenite catalyst.
-
The reactor is sealed and purged with nitrogen to establish an inert atmosphere.
-
The reactor is heated to the desired reaction temperature, typically in the range of 200-300 °C.
-
Propylene is introduced into the reactor to a specific pressure, which is maintained throughout the reaction.
-
The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.
-
The reaction is allowed to proceed for a predetermined time, which can range from a few hours to several hours.
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.
-
The reaction mixture is diluted with a suitable solvent (e.g., hexane) and the catalyst is removed by filtration.
-
The filtrate, containing a mixture of unreacted naphthalene, monoisopropylnaphthalenes, diisopropylnaphthalene isomers, and polyisopropylnaphthalenes, is then subjected to analysis and purification.
Quantitative Data: The yield and isomer distribution of the diisopropylnaphthalene fraction are highly dependent on the reaction conditions, including temperature, pressure, catalyst type and loading, and reaction time. Selectivities for 2,6-DIPN can vary significantly, often requiring optimization of these parameters to maximize its formation over other isomers such as 2,7-diisopropylnaphthalene (B1294804).
Caption: Synthesis and purification workflow for this compound.
Separation of this compound from Isomers
The isopropylation of naphthalene results in a complex mixture of diisopropylnaphthalene isomers, with 2,7-diisopropylnaphthalene being a major and challenging impurity to separate from the desired 2,6-DIPN. The boiling points of these isomers are very close, making simple distillation an inefficient method for achieving high purity. Therefore, a multi-step purification process is typically employed.
Experimental Protocol: Purification by Fractional Distillation and Melt Crystallization
Objective: To purify this compound from a mixture of its isomers.
Materials:
-
Crude diisopropylnaphthalene isomer mixture
-
Fractional distillation apparatus with a high-efficiency column
-
Crystallization vessel with controlled cooling and heating capabilities
-
Ethanol (for washing crystals, optional)
Procedure:
Step 1: Fractional Distillation
-
The crude diisopropylnaphthalene isomer mixture is charged into the reboiler of a fractional distillation unit.
-
The mixture is heated under reduced pressure to lower the boiling points and prevent thermal degradation.
-
Fractions are collected based on their boiling point ranges. The fraction enriched in diisopropylnaphthalenes is collected. While complete separation of 2,6-DIPN and 2,7-DIPN is not achieved, this step removes lower and higher boiling impurities. A typical fraction containing a concentrated mixture of 2,6-DIPN and 2,7-DIPN is collected at approximately 165 °C under a vacuum of 1000 Pa.[1]
Step 2: Melt Crystallization
-
The diisopropylnaphthalene-enriched fraction from distillation is transferred to a crystallization vessel.
-
The mixture is heated until it is completely molten.
-
The molten mixture is then slowly cooled in a controlled manner to induce crystallization. Due to its higher melting point and more regular structure, 2,6-DIPN preferentially crystallizes out of the melt.
-
The cooling rate is critical to allow for the growth of pure crystals and to avoid the co-crystallization of impurities.
-
Once a significant amount of solid has formed, the remaining liquid (mother liquor), which is now enriched in the other isomers, is drained off.
-
The crystalline mass may be subjected to a "sweating" process, where the temperature is slightly raised to melt any entrapped impurities on the crystal surfaces, which are then removed.
-
The purified solid this compound is then melted and collected. This process can be repeated to achieve higher purity. A final purity of over 99% can be obtained through this method.[2]
Quantitative Data: The efficiency of melt crystallization is dependent on the initial composition of the isomer mixture. A phase diagram of the 2,6-DIPN and 2,7-DIPN binary system shows the formation of a eutectic mixture, which can limit the final achievable purity in a single crystallization step.[2]
Metabolism and Toxicology
For drug development professionals, understanding the metabolic fate and toxicological profile of a compound is of paramount importance. Studies in rats have shown that this compound has a favorable toxicological profile compared to its parent compound, naphthalene.
The metabolism of 2,6-DIPN in rats proceeds almost exclusively through the oxidation of the isopropyl side chains, rather than the aromatic naphthalene ring. This is a critical distinction from the metabolism of naphthalene, which involves the formation of reactive epoxide intermediates on the aromatic ring, leading to toxicity, particularly pulmonary toxicity.
The major urinary metabolites of 2,6-DIPN in rats include:
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2-(6-(2-hydroxypropan-2-yl)naphthalen-2-yl)propan-2-ol
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2-(6-(2-carboxypropan-2-yl)naphthalen-2-yl)propan-2-ol
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2,2'-(naphthalene-2,6-diyl)bis(2-hydroxypropanoic acid)
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2-hydroxy-2-(6-(2-hydroxypropan-2-yl)naphthalen-2-yl)propanoic acid
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1-(6-(2-hydroxypropan-2-yl)naphthalen-2-yl)propane-1,2-diol
These metabolites are subsequently conjugated and excreted. The lack of significant aromatic ring oxidation contributes to the low toxicity of 2,6-DIPN.
Caption: Metabolic pathway of this compound in rats.
Biological Activities and Relevance to Drug Development
While this compound is well-established as a plant growth regulator, particularly for inhibiting the sprouting of potatoes, its direct pharmacological applications in humans have not been extensively explored in publicly available literature. However, the naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities.
The rigid, planar, and lipophilic nature of the naphthalene core provides a versatile platform for the design of molecules that can interact with various biological targets. The di-isopropyl substitution pattern of 2,6-DIPN offers specific steric and electronic properties that could be exploited in drug design.
Potential as a Scaffold in Medicinal Chemistry
The this compound core could serve as a starting point for the development of new therapeutic agents. By introducing functional groups onto the naphthalene ring or modifying the isopropyl substituents, medicinal chemists could generate libraries of novel compounds for screening against various disease targets. The low intrinsic toxicity of the 2,6-DIPN core is an advantageous starting point for such endeavors.
Potential Therapeutic Areas for Naphthalene-Based Scaffolds:
-
Anticancer Agents: Many naphthalene derivatives have shown potent anticancer activity through various mechanisms, including DNA intercalation, topoisomerase inhibition, and disruption of microtubule dynamics.
-
Antimicrobial Agents: The naphthalene ring is a key component of several antifungal and antibacterial drugs.
-
Anti-inflammatory Drugs: Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), features a naphthalene core.
-
Neurological Drugs: Sertraline, an antidepressant, contains a tetrahydronaphthalene moiety.
Given the diverse biological activities of naphthalene derivatives, 2,6-DIPN and its analogues represent an underexplored area of chemical space with potential for the discovery of new lead compounds. Further research, including high-throughput screening and structure-activity relationship (SAR) studies, would be necessary to unlock the therapeutic potential of this versatile scaffold.
Conclusion
This compound is a commercially significant chemical with well-defined synthesis and purification protocols. Its favorable toxicological profile, stemming from its metabolism via side-chain oxidation, makes it an interesting platform for further investigation. While its direct pharmacological applications are not yet established, the proven success of the naphthalene scaffold in drug discovery suggests that 2,6-DIPN and its derivatives could be a valuable starting point for the development of new therapeutic agents. This comprehensive review provides a solid foundation of its chemical and biological properties for researchers and drug development professionals interested in exploring the potential of this and related naphthalene-based molecules.
References
A Technical Guide to the Historical Development and Discovery of 2,6-Diisopropylnaphthalene (2,6-DIPN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon with significant industrial importance, primarily stemming from its role as a key intermediate in the synthesis of high-performance polymers and its application as a plant growth regulator. This technical guide provides an in-depth exploration of the historical development, discovery, and key technical aspects of 2,6-DIPN, tailored for a scientific audience. The document will delve into the evolution of its synthesis, purification methods, and its more recent application in agriculture, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Historical Development and Discovery
The history of 2,6-DIPN is intrinsically linked to the quest for advanced polymer materials. The journey began with the recognition of 2,6-naphthalenedicarboxylic acid (2,6-NDA) as a valuable monomer for producing high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET).[1] The primary challenge was to develop an efficient and selective method for producing 2,6-NDA. The oxidation of 2,6-dialkylnaphthalenes emerged as a promising route, with 2,6-DIPN being a particularly attractive precursor due to the reactivity of its isopropyl groups.
The Era of Friedel-Crafts Catalysis
Early attempts to synthesize 2,6-DIPN relied on conventional Friedel-Crafts alkylation of naphthalene (B1677914) with propylene (B89431) or isopropyl alcohol, using catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).[2] However, these methods suffered from low selectivity for the desired 2,6-isomer. The isopropylation of naphthalene can result in a complex mixture of ten diisopropylnaphthalene isomers, along with mono-, tri-, and poly-isopropylnaphthalenes. The physical properties of these isomers are very similar, making the separation of pure 2,6-DIPN a formidable challenge.
The Advent of Shape-Selective Zeolite Catalysis
A significant breakthrough in the synthesis of 2,6-DIPN came with the introduction of shape-selective zeolite catalysts in the latter half of the 20th century. Researchers discovered that zeolites, with their well-defined microporous structures, could control the access of reactants and the formation of products based on their molecular size and shape. This "shape-selectivity" offered a pathway to preferentially synthesize the less sterically hindered β,β'-isomers, including 2,6-DIPN, over the more bulky α,α'- and α,β'-isomers.
Zeolites such as H-mordenite and HY became the catalysts of choice.[3][4] Their pore structures are sufficiently large to allow the diffusion of naphthalene and the formation of diisopropylnaphthalenes, while imposing steric constraints that favor the formation of the more linear 2,6-isomer. This shift in catalyst technology dramatically improved the yield and selectivity of 2,6-DIPN, making its industrial production more economically viable.
A New Application: Potato Sprout Inhibition
In a separate line of discovery, 2,6-DIPN was identified as a potent plant growth regulator, specifically as a sprout inhibitor for stored potatoes.[5][6] While the most widely used sprout suppressant has been chlorpropham (B1668850) (CIPC), concerns over its residues have driven research into alternatives.[5] 2,6-DIPN, which is also a naturally occurring volatile in potatoes, was found to effectively and reversibly inhibit sprouting.[7][8] Its mechanism of action is believed to involve the mimicry of endogenous hormonal signals, leading to the arrest of cell division in the sprout meristems.[9] This discovery opened up a new and significant market for 2,6-DIPN in the agrochemical industry.
Synthesis of 2,6-DIPN: A Technical Overview
The synthesis of 2,6-DIPN is primarily achieved through the isopropylation of naphthalene. The reaction is typically carried out in the liquid phase using propylene or isopropanol (B130326) as the alkylating agent in the presence of an acidic catalyst.
Reaction Pathways
The isopropylation of naphthalene proceeds through a series of electrophilic aromatic substitution reactions. The process can be conceptually broken down into three main reaction types:
-
Isopropylation: The stepwise addition of isopropyl groups to the naphthalene ring.
-
Isomerization: The migration of isopropyl groups on the naphthalene ring.
-
Transalkylation (Disproportionation): The transfer of isopropyl groups between different naphthalene molecules.
The interplay of these reactions, governed by the catalyst and reaction conditions, determines the final product distribution.
Catalyst Evolution and Performance
The transition from traditional Friedel-Crafts catalysts to shape-selective zeolites has been pivotal in enhancing the production of 2,6-DIPN. The following table summarizes the performance of various catalysts in the isopropylation of naphthalene.
| Catalyst | Alkylating Agent | Temperature (°C) | Naphthalene Conversion (%) | Selectivity to 2,6-DIPN (%) | Reference |
| AlCl3 | Propylene | 50 | High | Low (complex mixture) | [2] |
| H-Mordenite | Isopropanol | 250 | ~30 | High (2,6-/2,7- ratio ~2.5) | [10] |
| HY Zeolite | Isopropanol | 250 | ~90 | Moderate (2,6-/2,7- ratio ~1.5) | [10] |
| Fe-HY Zeolite | Isopropanol | 250 | 73 | Higher than HY | [11] |
| Ni-HY Zeolite | Isopropanol | 250 | 88 | Higher than HY | [11] |
| Cu-HY Zeolite | Isopropanol | 250 | 96 | Higher than HY | [11] |
| Al-MCM-48 | Isopropyl Alcohol | 250 | High | High | [12] |
Industrial Production Workflow
The industrial production of high-purity 2,6-DIPN is a multi-step process that involves the initial synthesis followed by a series of purification steps. The following diagram illustrates a typical workflow.
Experimental Protocol: Laboratory-Scale Synthesis of 2,6-DIPN
This protocol describes a representative laboratory-scale synthesis of 2,6-DIPN using a shape-selective zeolite catalyst.
Materials:
-
Naphthalene
-
Isopropyl alcohol (or propylene gas)
-
H-Mordenite (or another suitable zeolite catalyst)
-
Solvent (e.g., decalin or dodecane)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple
-
Gas inlet tube (if using propylene)
-
Dropping funnel (if using isopropanol)
-
Standard glassware for workup and analysis (e.g., separatory funnel, rotary evaporator, gas chromatograph)
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by heating under vacuum or a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: A three-necked flask is charged with naphthalene, the activated zeolite catalyst, and the solvent. The flask is equipped with a reflux condenser, a magnetic stirrer, and a thermometer. The system is flushed with nitrogen.
-
Reaction: The mixture is heated to the desired reaction temperature (e.g., 200-250 °C) with vigorous stirring. Isopropyl alcohol is then added dropwise over a period of time. If using propylene, it is bubbled through the reaction mixture at a controlled rate.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking small samples of the reaction mixture and analyzing them by gas chromatography (GC) to determine the conversion of naphthalene and the product distribution.
-
Workup: After the desired reaction time, the mixture is cooled to room temperature. The catalyst is removed by filtration. The solvent is removed from the filtrate by distillation under reduced pressure.
-
Analysis: The resulting crude product, a mixture of isopropylnaphthalene isomers, is analyzed by GC and GC-MS to determine the yield and selectivity of 2,6-DIPN.
Purification of 2,6-DIPN
The crude product from the synthesis of 2,6-DIPN is a complex mixture of isomers. The separation of high-purity 2,6-DIPN from this mixture is a critical and challenging step in its production.
Challenges in Purification
The primary challenge in the purification of 2,6-DIPN lies in the close boiling points of the various diisopropylnaphthalene isomers. This makes their separation by simple distillation inefficient.
Purification Techniques
The most effective methods for purifying 2,6-DIPN are based on a combination of fractional distillation and melt crystallization.
-
Fractional Distillation: This technique is used as a preliminary purification step to separate the diisopropylnaphthalene fraction from the lower-boiling monoisopropylnaphthalenes and the higher-boiling tri- and poly-isopropylnaphthalenes.[13]
-
Melt Crystallization: This is the key step for separating 2,6-DIPN from its isomers. It takes advantage of the differences in the melting points of the isomers. 2,6-DIPN has a relatively high melting point (70-71 °C) compared to many of its isomers (e.g., 2,7-DIPN has a melting point of around 0 °C). By carefully cooling the molten mixture of isomers, 2,6-DIPN can be selectively crystallized.[14]
Experimental Protocol: Purification of 2,6-DIPN by Static Melt Crystallization
This protocol outlines a laboratory-scale procedure for purifying 2,6-DIPN from an isomeric mixture.
Materials:
-
Crude diisopropylnaphthalene isomer mixture
-
Ethanol (B145695) or methanol (B129727) (for washing)
Equipment:
-
Crystallization vessel with a temperature-controlled jacket
-
Stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Melting: The crude DIPN isomer mixture is placed in the crystallization vessel and heated until it is completely molten.
-
Crystallization: The molten mixture is slowly cooled with gentle stirring. The cooling rate is carefully controlled to promote the formation of large, pure crystals of 2,6-DIPN. The crystallization is typically carried out at a temperature just below the melting point of 2,6-DIPN.
-
Sweating: After a significant amount of 2,6-DIPN has crystallized, the temperature is slowly raised to a point just below the melting point of the pure compound. This "sweating" step allows the lower-melting-point impurities to melt and drain from the crystal mass.
-
Filtration: The purified crystals are then separated from the remaining liquid (the mother liquor, which is enriched in the other isomers) by filtration.
-
Washing: The crystals are washed with a cold solvent, such as ethanol or methanol, to remove any remaining mother liquor from the crystal surfaces.[15]
-
Drying: The purified 2,6-DIPN crystals are dried in a vacuum oven to remove any residual solvent.
-
Analysis: The purity of the final product is determined by GC and melting point analysis.
Application as a Potato Sprout Inhibitor
The discovery of 2,6-DIPN as a sprout inhibitor has provided a valuable tool for the potato storage industry. Its mode of action is distinct from many traditional sprout suppressants.
Mechanism of Action
2,6-DIPN is believed to act as a reversible sprout inhibitor by mimicking endogenous hormonal signals in the potato tuber. It is thought to antagonize the action of cytokinins, which are hormones that promote cell division and growth. By interfering with cytokinin signaling, 2,6-DIPN arrests cell division in the apical meristems of the sprouts, thereby preventing their growth. The proposed mechanism involves the downregulation of cell cycle-promoting genes (e.g., CYCD3;2) and the upregulation of cell cycle inhibitors (e.g., KRP1/2).[9]
The following diagram illustrates the proposed signaling pathway for the sprout-inhibiting action of 2,6-DIPN.
References
- 1. EP0565821A2 - Method of preparing this compound - Google Patents [patents.google.com]
- 2. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sprout suppression on potato: need to look beyond CIPC for more effective and safer alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Ecologically Acceptable Sprout Suppressants for Enhancing Dormancy and Potato Storability: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nappo.org [nappo.org]
- 8. mdpi.com [mdpi.com]
- 9. potatopro.com [potatopro.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of Diisopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of diisopropylnaphthalene (DIPN), with a focus on their identification, synthesis, separation, and metabolic fate. While not typically active pharmaceutical ingredients, understanding the physicochemical properties, metabolic pathways, and low toxicity profile of these compounds is valuable for drug development professionals, particularly in the context of formulation, excipients, and process chemistry.
Introduction to Diisopropylnaphthalene Isomers
Diisopropylnaphthalenes (DIPNs) are a group of ten constitutional isomers of naphthalene (B1677914) substituted with two isopropyl groups.[1] The general chemical formula for all isomers is C₁₆H₂₀, with a molar mass of approximately 212.33 g/mol .[2] A mixture of these isomers is utilized as a solvent, notably in carbonless copy paper.[2]
From a toxicological standpoint, DIPNs are characterized by their low toxicity, a feature attributed to their metabolic pathway.[3] Unlike naphthalene, which can undergo enzymatic oxidation on its aromatic ring leading to toxicity, the metabolism of DIPN, specifically the 2,6-isomer, proceeds almost exclusively through the oxidation of the isopropyl side-chains.[3][4] This metabolic route is a key factor in its favorable safety profile.[3]
The 2,6-diisopropylnaphthalene (2,6-DIPN) isomer is of particular industrial significance as a precursor to polyethylene (B3416737) naphthalate (PEN), a high-performance polyester.[5] The synthesis of DIPNs typically involves the Friedel-Crafts alkylation of naphthalene with propylene (B89431) or isopropyl alcohol over an acid catalyst, such as amorphous silica-alumina or zeolites.[5][6] This process yields a complex mixture of isomers, necessitating sophisticated separation techniques to isolate a specific isomer like 2,6-DIPN.[5]
Physicochemical Properties of Diisopropylnaphthalene Isomers
The separation of DIPN isomers is a significant challenge due to their similar physical and chemical properties.[5] The boiling points of the various isomers are very close, making distillation an effective method for crude separation but insufficient for isolating pure isomers.[5] However, differences in melting points can be exploited for separation by crystallization.[5]
Below is a summary of available quantitative data for various DIPN isomers.
| Isomer | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) |
| 1,2-DIPN | α,α | - | - |
| 1,3-DIPN | α,β | - | - |
| 1,4-DIPN | α,α | - | - |
| 1,5-DIPN | α,α | - | - |
| 1,6-DIPN | α,β | - | - |
| 1,7-DIPN | α,β | - | - |
| 1,8-DIPN | α,α | - | - |
| 2,3-DIPN | β,β | - | - |
| 2,6-DIPN | β,β | 70 | 290-299 (mixture) |
| 2,7-DIPN | β,β | - | 290-299 (mixture) |
| Mixture | - | 38 | 290-299 |
Note: Data for individual isomers is sparse in publicly available literature. The boiling point range is often cited for the isomeric mixture.[2] The melting point of 2,6-DIPN is notably higher than that of the mixture, a property leveraged in its purification.[1][5]
Experimental Protocols
Synthesis of Diisopropylnaphthalene Isomers via Naphthalene Alkylation
The primary method for synthesizing DIPN isomers is the alkylation of naphthalene with propylene. The choice of catalyst can influence the resulting isomer distribution.
Objective: To synthesize a mixture of diisopropylnaphthalene isomers.
Materials:
-
Naphthalene
-
Propylene
-
Amorphous aluminosilicate (B74896) catalyst[7]
-
Fixed-bed reactor[8]
-
Solvent (e.g., a high-boiling point hydrocarbon)
-
Nitrogen gas for inerting
Procedure:
-
The amorphous aluminosilicate catalyst is placed in a fixed-bed reactor.
-
Naphthalene is dissolved in a suitable solvent and introduced into the reactor.
-
The reactor is heated to the desired reaction temperature (e.g., 150-300°C).[8]
-
Propylene gas is then passed through the reactor over the catalyst bed.
-
The reaction is allowed to proceed for a set duration. The reaction products will include monoisopropylnaphthalenes, various DIPN isomers, and polyisopropylnaphthalenes.[5]
-
After the reaction, the product mixture is cooled and collected.
-
The catalyst can be separated by filtration.
-
The resulting liquid product is a mixture of alkylated naphthalenes.
Separation and Identification of Diisopropylnaphthalene Isomers
Due to the complexity of the reaction product, a multi-step process is required for the separation and identification of the individual isomers.
Objective: To separate and identify the DIPN isomers from the synthesized mixture.
Materials and Equipment:
-
Distillation apparatus
-
Crystallization vessel
-
Adsorption chromatography column
-
Gas chromatograph-mass spectrometer (GC-MS)[7]
-
Nuclear magnetic resonance (NMR) spectrometer[7]
-
Infrared (IR) spectrometer[7]
-
Appropriate solvents for chromatography and crystallization
Procedure:
Step 1: Crude Separation by Distillation
-
The raw product mixture from the synthesis is subjected to fractional distillation.
-
This step separates the product into fractions based on the degree of alkylation (e.g., unreacted naphthalene, monoisopropylnaphthalenes, diisopropylnaphthalenes, and polyisopropylnaphthalenes).[5]
-
The DIPN fraction, which contains a mixture of the ten isomers, is collected.[5]
Step 2: Fine Separation by Crystallization and Adsorption
-
Crystallization: The DIPN fraction is cooled to induce crystallization. Since 2,6-DIPN has a significantly higher melting point than the other isomers, it will crystallize out of the solution first.[5] This is a common method to enrich the 2,6-DIPN content. However, a eutectic point between 2,6-DIPN and 2,7-DIPN limits the purity achievable by this method alone.[5]
-
Adsorption Chromatography: The remaining liquid phase, or the re-dissolved crystals, can be further purified using adsorption chromatography. Different isomers will have varying affinities for the stationary phase, allowing for their separation.
Step 3: Isomer Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): The separated fractions are analyzed by GC-MS. The gas chromatograph separates the isomers based on their boiling points and interaction with the column's stationary phase.[7] The mass spectrometer provides the mass-to-charge ratio of the eluted compounds, confirming their identity as DIPN isomers (m/z = 212).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the precise substitution pattern of the isopropyl groups on the naphthalene ring, allowing for the unambiguous identification of each isomer.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecules, which can be used as a fingerprint to distinguish between the different isomers.[7]
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes related to diisopropylnaphthalene isomers.
Caption: General workflow for the synthesis and separation of DIPN isomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,5-Diisopropylnaphthalene | C16H20 | CID 117971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diisopropylnaphthalene (mixture of isomers) | 38640-62-9 | FD172133 [biosynth.com]
- 7. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
physical and chemical properties of 2,6-diisopropylnaphthalene
An In-depth Technical Guide to 2,6-Diisopropylnaphthalene
Abstract
This compound (2,6-DIPN) is an organic compound with the chemical formula C₁₆H₂₀.[1][2] It is a white, colorless solid and one of several isomers of diisopropylnaphthalene.[1] This document provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development. It includes detailed data on its properties, experimental protocols for its synthesis and analysis, and a summary of its primary applications and safety information.
Chemical Identity
This compound is a derivative of naphthalene (B1677914) with isopropyl groups substituted at the 2 and 6 positions.
| Identifier | Value |
| IUPAC Name | 2,6-di(propan-2-yl)naphthalene[1][3] |
| Synonyms | 2,6-DIPN, 2,6-bis(1-methylethyl)naphthalene[1][3][4] |
| CAS Number | 24157-81-1[1][5] |
| Chemical Formula | C₁₆H₂₀[1][2] |
| Molecular Weight | 212.33 g/mol [3][5] |
| SMILES | CC(C)c1ccc2cc(ccc2c1)C(C)C[5] |
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Appearance | White to almost white powder or colorless solid.[1][6] | [1][6] |
| Melting Point | 67-70 °C[6] | [6] |
| Boiling Point | 279.3 °C[6] | [6] |
| Density | 0.9560 g/cm³ (estimate)[6] | [6] |
| Vapor Pressure | 0.08 Pa at 25°C[6] | [6] |
| Flash Point | 140 °C (284 °F)[5][6] | [5][6] |
| Solubility | Partly miscible in water. Soluble in acetonitrile (B52724) (slightly), chloroform (B151607) (slightly), and methanol.[4][6] | [4][6] |
| Refractive Index | 1.5774 (estimate)[6] | [6] |
Chemical Properties
Reactivity and Stability: this compound is generally stable under normal temperatures and pressures.[7] However, it can undergo vigorous, sometimes explosive, reactions with strong oxidizing agents.[6] It can also react exothermically with bases and diazo compounds.[6] Friedel-Crafts acylation of naphthalene using benzoyl chloride, catalyzed by AlCl₃, must be conducted above the melting point of the mixture to avoid a violent reaction.[6]
Hazardous Decomposition Products: Combustion of this compound can produce carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[4][7]
Spectroscopic Data
| Spectroscopy | Data |
| Mass Spectrometry | The base peak is observed at m/z 197, corresponding to the loss of a CH₃ radical. The molecular ion peak is at m/z 212, and another significant peak is at m/z 155, resulting from the loss of a C₄H₉ group.[3][8] |
| Infrared (IR) Spectroscopy | IR spectral data is available and can be found in the NIST WebBook.[9] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectral data are available from various sources, including SpectraBase and SpringerMaterials.[3][10] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the shape-selective isopropylation of naphthalene.[11]
-
Reactants : Naphthalene and propylene (B89431) (or isopropanol).[12]
-
Catalyst : An acidic catalyst, such as a synthetic Mordenite (a type of zeolite), is often used to achieve high selectivity for the 2,6-isomer.[11][13]
-
Reaction Conditions : The reaction is typically carried out in a vertical cylindrical bubble column reactor. Naphthalene and the solid phosphoric acid catalyst are added to the reactor, which is then sealed. A mixed gas of propylene and nitrogen is bubbled through the reactor. The reaction temperature is maintained at 220°C for 3 hours to produce a mixture of isopropylnaphthalenes.[12]
-
Rearrangement : The resulting mixture then undergoes a rearrangement reaction in a stirred reactor with the addition of more solid phosphoric acid catalyst at a temperature of 250°C and a pressure of 1.0 MPa for 2.5 hours.[12]
-
Purification : The final product mixture is purified by reduced pressure distillation to separate the diisopropylnaphthalene isomers.[12]
Purification by Crystallization
Static melt crystallization can be employed to further purify 2,6-DIPN from its isomers, achieving a purity of ≥99%.[14]
Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
An analytical method for the quantification of 2,6-DIPN in agricultural products has been developed using GC-MS/MS.[8]
-
Sample Preparation : Samples are extracted, partitioned, and purified using a Florisil® cartridge.[8]
-
Chromatography : An HP-5MS column is commonly used for the separation of 2,6-DIPN.[8]
-
Mass Spectrometry : Tandem mass spectrometry (MS/MS) is used for detection due to its high selectivity and sensitivity. Multiple reaction monitoring (MRM) is optimized for the analysis.[8]
-
Quantification : A matrix-matched calibration curve is prepared to mitigate matrix effects.[8] The limit of detection (LOD) and limit of quantification (LOQ) of the instrument in sample analyses have been reported as 0.0004 and 0.00125 µg/mL, respectively, with a method LOQ of 0.01 mg/kg.[8]
Applications
-
Chemical Intermediate : 2,6-DIPN is a precursor for the synthesis of 2,6-naphthalene dicarboxylic acid (2,6-NDA), which is an important monomer for producing advanced polyester (B1180765) materials and liquid crystalline polymers like polyethylene (B3416737) naphthalate (PEN).[11][15]
-
Plant Growth Regulator : It is used to inhibit the sprouting of stored potatoes, often in combination with chlorpropham.[1]
-
Solvent : The mixture of diisopropylnaphthalene isomers is used as a solvent in carbonless copy paper.[16]
Safety and Toxicology
This compound is considered a hazardous substance.[4]
| Hazard Information | Details |
| Toxicity | Oral (rat) LD50: >3900 mg/kg.[4] It may be damaging to health upon accidental ingestion.[4] |
| Irritation | May cause eye, skin, respiratory, and digestive tract irritation.[4][7] |
| Chronic Effects | Prolonged exposure to naphthalene and its congeners has been associated with cataracts in animals and workers.[4] |
| Environmental Hazards | Very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4] |
Diagrams
Caption: Synthesis pathway of 2,6-DIPN and its application in producing PEN.
Caption: Experimental workflow for the analysis of 2,6-DIPN using GC-MS/MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C16H20 | CID 32241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 24157-81-1 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 9. This compound [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Preparation of this compound(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 12. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
- 13. Shape-selective synthesis of this compound over H-mordenite catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diisopropylnaphthalenes - Wikipedia [en.wikipedia.org]
Safety, Hazards, and Handling of 2,6-Diisopropylnaphthalene (2,6-DIPN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, hazards, and proper handling procedures for 2,6-diisopropylnaphthalene (2,6-DIPN). The information is compiled from safety data sheets, regulatory documents, and scientific literature to ensure a comprehensive resource for laboratory and industrial settings.
Chemical and Physical Properties
This compound is a white to beige solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2,6-DIPN
| Property | Value |
| Chemical Formula | C₁₆H₂₀ |
| Molecular Weight | 212.33 g/mol |
| CAS Number | 24157-81-1 |
| Appearance | White or colorless solid; beige powder |
| Melting Point | 70 °C (158 °F) |
| Boiling Point | 290–299 °C (554–570 °F) |
| Flash Point | 140 °C (284 °F) - closed cup[1][2] |
| Autoignition Temperature | 232 °C (449.6 °F) |
| Specific Gravity | 0.968 (water=1) |
| Vapor Pressure | 2.8 mmHg @ 60 °C |
| Water Solubility | Does not mix well with water |
Hazard Identification and Classification
2,6-DIPN is considered a hazardous substance. Its hazard classifications according to the Globally Harmonized System (GHS) are summarized in Table 2.
Table 2: GHS Hazard Classification for 2,6-DIPN
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Signal Word: Warning
Primary Hazards:
-
Human Health: Harmful if swallowed. May cause eye, skin, respiratory, and digestive tract irritation.[3] The toxicological properties have not been fully investigated.[3] Ingestion may lead to abdominal cramps, nausea, vomiting, and in severe cases, coma.[4]
-
Environmental: Very toxic to aquatic organisms with long-lasting effects.[4]
A visual summary of the primary hazards is provided in the diagram below.
Toxicological Information
The toxicity of 2,6-DIPN is considered to be low, which is attributed to its metabolic pathway. Unlike naphthalene (B1677914), which is metabolized to toxic epoxide intermediates on the aromatic rings, 2,6-DIPN is primarily metabolized through oxidation of its isopropyl side chains.[3][4] This metabolic route is a detoxification pathway that leads to the formation of more polar and readily excretable metabolites.[3][4]
Table 3: Summary of Acute Toxicity Data for 2,6-DIPN
| Toxicity Endpoint | Result | Classification |
| Acute Oral Toxicity (rat) | LD₅₀ > 5,000 mg/kg | Toxicity Category IV |
| Acute Dermal Toxicity | No data available | Not classified |
| Acute Inhalation Toxicity | No data available | Not classified |
| Primary Dermal Irritation (rabbit) | Not an irritant | Not classified |
| Primary Eye Irritation (rabbit) | May cause irritation | Not classified |
| Skin Sensitization | Not considered a sensitizer | Not classified |
Metabolic Pathway of 2,6-DIPN
The metabolism of 2,6-DIPN in rats proceeds almost exclusively through the oxidation of the isopropyl side chains.[3][4] The major urinary metabolites identified are products of hydroxylation and further oxidation of these side chains.[5] This contrasts with the metabolism of naphthalene, which involves the formation of a reactive naphthalene-1,2-oxide intermediate that is responsible for its pulmonary and ocular toxicity. The metabolic pathway of 2,6-DIPN is a key factor in its lower toxicity profile.
Experimental Protocols
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Test System: Typically, young adult female rats are used.
-
Procedure: A single dose of 2,6-DIPN is administered orally by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is usually dissolved or suspended in an inert vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels. For 2,6-DIPN, the LD₅₀ was found to be greater than 5000 mg/kg.
Primary Dermal Irritation (Based on OECD Guideline 404)
-
Test System: Healthy young adult albino rabbits are used.
-
Procedure: A small area of the animal's back is clipped free of fur. A measured amount of the test substance (e.g., 0.5 g) is applied to the skin and covered with a gauze patch and semi-occlusive dressing for a fixed period, typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Endpoint: The severity of the skin reactions is scored, and an irritation index is calculated. Studies on 2,6-DIPN have indicated that it is not a skin irritant.
Primary Eye Irritation (Based on OECD Guideline 405)
-
Test System: Healthy young adult albino rabbits are used.
-
Procedure: A single dose of the test substance (e.g., 0.1 g) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation to the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Endpoint: The severity of the ocular lesions is scored to determine the irritation potential. 2,6-DIPN may cause eye irritation.[3]
Handling and Safety Precautions
Proper handling of 2,6-DIPN is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.
-
Facilities should be equipped with an eyewash station and a safety shower.[3]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber). The suitability and durability of the glove type depend on the frequency and duration of contact.
-
Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter.
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[4] Wash hands thoroughly after handling. Minimize dust generation and accumulation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents.[3]
The following diagram illustrates a recommended workflow for the safe handling of 2,6-DIPN.
Accidental Release and First Aid Measures
Accidental Release Measures
-
Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding contact with skin and eyes. Use dry clean-up procedures to avoid generating dust. Place the spilled material in a suitable, labeled container for disposal.
-
Major Spills: Alert emergency responders. Advise personnel in the area of the hazard. Contain the spillage to prevent environmental contamination.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water and soap. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]
Disposal Considerations
Dispose of 2,6-DIPN and its containers as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.[4]
Conclusion
This compound is a hazardous chemical that requires careful handling to ensure the safety of researchers and the protection of the environment. While it exhibits low acute toxicity due to its favorable metabolic pathway, the potential for irritation and harm upon ingestion necessitates adherence to strict safety protocols. By following the guidelines outlined in this document, including the use of appropriate engineering controls and personal protective equipment, the risks associated with handling 2,6-DIPN can be effectively managed.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Urinary metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Diisopropylnaphthalene: A Technical Whitepaper on its Role as a Biochemical Pesticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diisopropylnaphthalene (2,6-DIPN) is a synthetic organic compound classified as a biochemical pesticide.[1] Its primary and commercially significant role is as a plant growth regulator, specifically for the inhibition of sprouting in stored potatoes.[2][3][4] Functionally identical to the naturally occurring sprout inhibitor 1,4-dimethylnaphthalene (B47064) (1,4-DMN) found in potatoes, 2,6-DIPN offers an effective method for extending the shelf life and maintaining the quality of potato stocks.[5] This document provides a comprehensive technical overview of 2,6-DIPN, including its mechanism of action, toxicological profile, and established tolerance levels. Detailed experimental protocols for its detection and analysis are also presented, alongside graphical representations of its application workflow and proposed mode of action.
Introduction
This compound (IUPAC name: 2,6-di(propan-2-yl)naphthalene) is a white crystalline solid and a derivative of naphthalene (B1677914).[1] It is registered for use as a sprout inhibitor for potatoes in storage, often used in conjunction with other agents like chlorpropham (B1668850) (CIPC) to achieve superior sprout suppression.[3] The United States Environmental Protection Agency (EPA) classifies 2,6-DIPN as a biochemical pesticide due to its non-toxic, hormonally-based mode of action.[1][5]
Mechanism of Action
The precise biochemical pathway of 2,6-DIPN's sprout-inhibiting activity is not fully elucidated but is believed to be hormonally based.[5] It is functionally analogous to the endogenous plant biochemical 1,4-DMN, which naturally prevents sprouting in potatoes.[5] The introduction of exogenous 2,6-DIPN into potato storage facilities maintains a sprout-suppressing environment as the endogenous concentrations of natural inhibitors decline.[5] The mode of action involves the release of a volatile compound that inhibits sprouting.[4]
Toxicology and Safety Profile
Toxicological data indicates that 2,6-DIPN has low acute toxicity. The EPA has classified it in toxicity category IV for acute oral, dermal, and inhalation toxicity, as well as for primary dermal irritation.[5] It is placed in toxicity category III for primary eye irritation and is not considered a dermal sensitizer (B1316253) or mutagen.[5] In rats, the metabolism of 2,6-DIPN proceeds almost exclusively through the oxidation of the isopropyl side-chains, rather than oxidation of the aromatic ring. This metabolic pathway is key to its low toxicity, as the lack of ring oxidation correlates with a lack of lung toxicity observed with naphthalene and its monomethyl derivatives.[6] No risks to human health are expected from exposure when used according to label directions.[3]
Quantitative Data: Regulatory Tolerance Levels
The U.S. EPA has established tolerances for the residues of 2,6-DIPN in various commodities. These levels are legally permissible maximum residue limits and are set to protect public health.
| Commodity | Tolerance (parts per million, ppm) |
| Potato, whole | 2.0 |
| Potato, granules/flakes | 5.5 |
| Potato, wet peel | 6.0 |
| Cattle, fat | 0.2 |
| Cattle, meat | 0.02 |
| Cattle, meat byproducts (except fat) | 0.02 |
| Goat, fat | 0.2 |
| Goat, meat | 0.02 |
| Goat, meat byproducts (except fat) | 0.02 |
| Horse, fat | 0.2 |
| Horse, meat | 0.02 |
| Horse, meat byproducts (except fat) | 0.02 |
| Milk, fat | 0.02 |
| Sheep, fat | 0.2 |
| Sheep, meat | 0.02 |
| Sheep, meat byproducts (except fat) | 0.02 |
Data sourced from the U.S. Code of Federal Regulations (40 CFR 180.590).[7]
Experimental Protocols
Analytical Method for Quantification in Agricultural Products
An analytical method for the quantification of 2,6-DIPN in agricultural products has been developed and validated using gas chromatography-tandem mass spectrometry (GC-MS/MS).[1]
5.1.1. Sample Extraction and Partitioning
-
Homogenize the agricultural sample.
-
Extract a representative portion of the homogenized sample with acetonitrile (B52724).
-
Partition the acetonitrile extract with hexane (B92381).
-
Discard the acetonitrile phase. The hexane phase, containing the 2,6-DIPN, is retained for cleanup.
5.1.2. Cleanup
-
Condition a Florisil® solid-phase extraction (SPE) cartridge with an acetonitrile/ethyl acetate (B1210297) (50/50, v/v) solution.
-
Load the hexane extract onto the conditioned Florisil® cartridge.
-
Elute the 2,6-DIPN from the cartridge with the same solvent mixture.
-
Collect the eluent for analysis. Note: Evaporation of the solvent should be avoided as 2,6-DIPN is volatile.[1]
5.1.3. Instrumental Analysis
-
Analyze the eluent using GC-MS/MS.
-
Quantify the concentration of 2,6-DIPN based on a calibration curve prepared from certified reference standards.
Visualizations
Application Workflow for Potato Sprout Inhibition
Caption: Workflow for the post-harvest application of 2,6-DIPN to inhibit potato sprouting.
Proposed Hormonal Mode of Action
Caption: A conceptual diagram of the proposed hormonally-based signaling pathway for 2,6-DIPN.
Conclusion
This compound is a valuable tool in the post-harvest management of potatoes, functioning as a potent sprout inhibitor. Its classification as a biochemical pesticide is supported by its low toxicity and a mode of action that mimics a natural plant process. The established regulatory tolerances and validated analytical methods provide a framework for its safe and effective use. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its plant growth regulatory effects to further optimize its application and explore potential broader uses in agriculture.
References
- 1. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. This compound | C16H20 | CID 32241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [sitem.herts.ac.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Federal Register :: Request Access [unblock.federalregister.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2,6-Diisopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and laboratory-scale protocols for the synthesis of high-purity 2,6-diisopropylnaphthalene (2,6-DIPN), a crucial intermediate in the production of advanced materials such as polyethylene (B3416737) naphthalate (PEN).[1] The synthesis primarily involves the Friedel-Crafts isopropylation of naphthalene (B1677914), which yields a mixture of isomers, followed by a comprehensive purification process to isolate the desired 2,6-isomer.
I. Overview of the Synthesis Pathway
The laboratory synthesis of this compound is typically achieved through the acid-catalyzed alkylation of naphthalene with an isopropylating agent, such as propylene (B89431) or isopropanol.[2] The reaction proceeds in multiple stages, beginning with the formation of monoisopropylnaphthalenes and progressing to a mixture of diisopropylnaphthalene isomers. Due to the thermodynamic and kinetic factors influencing the substitution pattern on the naphthalene ring, a subsequent isomerization or rearrangement step is often employed to enrich the product mixture in the desired 2,6-DIPN isomer.[1]
The initial isopropylation often favors the formation of 1-isopropylnaphthalene (B1199988) (a kinetic product), while the 2-isopropylnaphthalene (B46572) is the more thermodynamically stable isomer.[1] Further alkylation results in a complex mixture of ten possible diisopropylnaphthalene isomers, necessitating a multi-step purification process, which typically includes distillation and crystallization to achieve high purity.[1][3]
The overall workflow for the synthesis and purification of 2,6-DIPN is depicted in the diagram below.
Caption: Experimental workflow for the synthesis and purification of 2,6-DIPN.
II. Experimental Protocols
The following protocols are derived from established methods for the synthesis of high-purity this compound.[2]
Protocol 1: Synthesis of Isopropylnaphthalene Mixture via Friedel-Crafts Alkylation
This protocol describes the initial alkylation of naphthalene with propylene using sulfuric acid as a catalyst.
Materials:
-
Naphthalene (128.18 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 12.82 g)
-
Propylene gas
-
Nitrogen gas
-
Vertical cylindrical bubble column reactor
-
Stirred reactor for rearrangement
Procedure:
-
Add 128.18 g of naphthalene and 12.82 g of concentrated H₂SO₄ to the vertical cylindrical bubble column reactor.
-
Seal the reactor and introduce a mixed gas of propylene and nitrogen.
-
Maintain the reaction temperature at 100°C for 2 hours to generate a mixture of isopropylnaphthalenes.
-
Transfer the resulting isopropylnaphthalene mixture to a stirred reactor for the rearrangement step.
Protocol 2: Rearrangement and Isomerization
This step aims to increase the proportion of 2,6- and 2,7-diisopropylnaphthalene (B1294804) isomers.
Procedure:
-
To the isopropylnaphthalene mixture in the stirred reactor, add an additional 12.82 g of concentrated H₂SO₄.
-
Heat the reactor to 300°C and maintain a pressure of 0.5 MPa for 1 hour.
-
After the reaction, cool the reactor and collect the rearrangement product.
Protocol 3: Purification by Distillation and Crystallization
This multi-step protocol is designed to isolate and purify the 2,6-DIPN from the isomer mixture.
Procedure:
-
Reduced Pressure Distillation:
-
Perform a vacuum distillation on the rearrangement product to separate the diisopropylnaphthalene fraction from lighter (naphthalene, monoisopropylnaphthalenes) and heavier components.
-
Collect the fraction that distills at approximately 165°C under a vacuum of 1000 Pa. This fraction will be enriched in diisopropylnaphthalene isomers, with a 2,6-DIPN purity of around 50%.[3]
-
-
Primary Crystallization:
-
Dissolve the collected diisopropylnaphthalene fraction in propanol (B110389).
-
Cool the solution to 0°C and allow it to crystallize for 20 hours.
-
Filter the crystals to obtain this compound with an approximate purity of 90%.[2]
-
-
Recrystallization and Final Purification:
-
Transfer the 90% pure 2,6-DIPN to a crystallizer for recrystallization.
-
The choice of solvent and temperature is critical for achieving high purity. Common solvents include ethanol, methanol, and propanol.[1]
-
For this protocol, dissolve the crystals in a minimal amount of hot propanol and cool to -10°C to induce recrystallization.
-
Wash the resulting crystals with cold propanol to remove any remaining impurities.
-
Dry the final product under a vacuum to obtain this compound with a purity of up to 99.5%.[2]
-
III. Data Presentation
The following tables summarize quantitative data from various synthesis and purification protocols for 2,6-DIPN.
Table 1: Reaction Conditions for 2,6-DIPN Synthesis
| Parameter | Value | Catalyst | Reference |
|---|---|---|---|
| Alkylation | |||
| Temperature | 50-100 °C | H₂SO₄ | [2] |
| Time | 2-5 hours | H₂SO₄ | [2] |
| Temperature | 220 °C | Solid Phosphoric Acid | [2] |
| Time | 3 hours | Solid Phosphoric Acid | [2] |
| Rearrangement | |||
| Temperature | 200-300 °C | H₂SO₄ | [2] |
| Pressure | 0.5-1.5 MPa | H₂SO₄ | [2] |
| Time | 1-4 hours | H₂SO₄ | [2] |
| Temperature | 250 °C | Solid Phosphoric Acid | [2] |
| Pressure | 1.0 MPa | Solid Phosphoric Acid | [2] |
| Time | 2.5 hours | Solid Phosphoric Acid |[2] |
Table 2: Purification Parameters and Resulting Purity
| Purification Step | Solvent | Temperature (°C) | Duration (hours) | Initial Purity (%) | Final Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Crystallization | Ethanol | 40 | 36 | ~80 | 99.0 | [2] |
| Ethanol | 25 | 25 | ~85 | 99.2 | [2] | |
| Propanol | 0 | 20 | Mixture | 90 | [2] | |
| Recrystallization | Propanol | -10 | - | 90 | 99.5 | [2] |
| Methanol | -5 | - | 85 | 99.2 | [2] |
| | Ethanol | 9 | - | ~50 | 99.42 |[3] |
IV. Reaction Scheme
The core of the synthesis is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction. The diagram below illustrates the reaction of naphthalene with propylene to form this compound.
Caption: Reaction scheme for the formation of this compound.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. The reaction conditions, particularly those involving strong acids and high pressures, should be carefully controlled.
References
Application of 2,6-Diisopropylnaphthalene for Potato Sprout Inhibition: Application Notes and Protocols
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a synthetic plant growth regulator utilized for the post-harvest inhibition of sprouting in stored potatoes (Solanum tuberosum L.).[1] It serves as an effective alternative or supplement to other sprout inhibitors, such as chlorpropham (B1668850) (CIPC).[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of 2,6-DIPN for potato sprout control.
2,6-DIPN is a substituted naphthalene (B1677914) that functions as a reversible sprout inhibitor, believed to act through hormonal action.[1][3] While it occurs naturally in potatoes at very low concentrations, synthetic formulations are used for commercial sprout control.[1][4] It is often used in conjunction with CIPC to enhance efficacy and reduce the required concentration of CIPC.[2]
Data Presentation
Table 1: Application Rates of this compound (2,6-DIPN)
| Product Formulation | Application Rate | Application Frequency | Notes |
| Aceto Amplify II (100% 2,6-DIPN) | Up to 2.5 kg per 100 tonnes of potato tubers | Single or multiple applications | The accumulated maximum rate should not exceed 2.5 kg per 100 tonnes. Generally treated every 30-90 days. |
| Generic 2,6-DIPN | 1.5 pounds active ingredient per 60,000 pounds of potato | Not specified | Used as an aerosol to treat potatoes in storage bins.[5] |
| 2,6-DIPN (alone) | 8.3 mg kg⁻¹ fw | Single application | Provided short-term sprout suppression in a research setting.[2] |
| 2,6-DIPN in combination with CIPC | 16.6 mg kg⁻¹ (each) | Not specified | This combination provided the best long-term sprout suppression in a research study.[2] |
Table 2: Residue Tolerances for this compound (2,6-DIPN) in Various Commodities
| Commodity | Tolerance (ppm) |
| Potato, whole | 2.0[6][7][8] |
| Potato, granules/flakes | 5.5[6][7] |
| Potato, wet peel | 6.0[6][7][8] |
| Cattle, fat | 0.2 - 1.0[6][7][8] |
| Cattle, liver | 0.5[6] |
| Cattle, meat | 0.02 - 0.2[6][7] |
| Cattle, meat byproducts (except liver) | 0.02 - 0.4[6][7] |
| Milk | 0.2[6] |
| Milk, fat | 0.02 - 0.5[6][7] |
Note: Tolerances may vary by jurisdiction and over time. The values presented are based on available regulatory information.
Table 3: Efficacy of this compound (2,6-DIPN) as a Sprout Inhibitor
| Treatment | Efficacy | Duration of Control | Cultivar(s) | Notes |
| 2,6-DIPN alone (8.3 mg kg⁻¹) | Short-term sprout suppression | Not specified | Russet Burbank | - |
| 2,6-DIPN (16.6 mg kg⁻¹) + CIPC (16.6 mg kg⁻¹) | Significant increase in sprout suppression; equal or better than CIPC alone | Long-term | Russet Burbank, Snowden, Ranger Russet | Allowed for a reduction of CIPC by as much as 50%.[2] |
| 2,6-DIPN in conjunction with CIPC | Improved sprout inhibition compared to either product alone | Not specified | Not specified | Provides growers with another non-conventional product for sprout inhibition. |
| Substituted Naphthalenes (DMN and DIPN) | 60-85% sprout suppression | 4-6 months | General | Applied as aerosols at 20–40 mg/m³, typically 2–3 times post-curing.[3] |
Experimental Protocols
Protocol 1: Application of 2,6-DIPN via Thermal Fogging
Objective: To apply 2,6-DIPN to stored potatoes for sprout inhibition using thermal fogging equipment.
Materials:
-
2,6-DIPN product (e.g., Aceto Amplify II)
-
Thermal fogging equipment
-
Personal Protective Equipment (PPE) as per product label
-
Potato storage facility with proper ventilation control
Procedure:
-
Pre-Application:
-
Ensure that the potatoes have completed the suberization (wound-healing) period, which is typically a minimum of two weeks after being placed in storage.[9]
-
Confirm that the storage facility's ventilation system can be controlled to ensure proper distribution of the fog.
-
Calculate the required amount of 2,6-DIPN based on the total weight of the potatoes in storage and the recommended application rate (see Table 1).
-
-
Equipment Setup:
-
Calibrate the thermal fogging equipment according to the manufacturer's instructions to ensure the correct output rate.
-
Load the calculated amount of 2,6-DIPN into the fogger.
-
-
Application:
-
Seal the storage facility to prevent the fog from escaping.
-
Position the thermal fogger to ensure optimal circulation of the aerosol throughout the potato pile. This is often done by introducing the fog into the ventilation airstream.[4]
-
Activate the fogger and apply the 2,6-DIPN as an aerosol. The application should be performed by a professional applicator.
-
Allow the aerosol to circulate and settle according to the product label instructions. A ventilation period is required before re-entry.
-
-
Post-Application:
-
Ventilate the storage facility thoroughly before workers are permitted to re-enter.
-
Monitor the potatoes for sprout development and re-apply as necessary, adhering to the maximum accumulated rate.
-
Protocol 2: Residue Analysis of 2,6-DIPN in Potato Tubers
Objective: To determine the residue levels of 2,6-DIPN in treated potato tubers.
Materials:
-
Potato samples (whole tubers, peel, and flesh)
-
Solvents for extraction (e.g., acetonitrile, hexane)
-
Solid-phase extraction (SPE) cartridges for cleanup
-
High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
-
2,6-DIPN analytical standard
-
Standard laboratory glassware and equipment
Procedure:
-
Sample Preparation:
-
Take a representative sample of potatoes from the treated pile.
-
Separate the potatoes into peels and flesh if required for differential analysis.
-
Homogenize the potato samples (whole, peel, or flesh).
-
-
Extraction:
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile).
-
Vortex or shake vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant containing the extracted 2,6-DIPN.
-
-
Cleanup:
-
Pass the extract through an appropriate SPE cartridge to remove interfering compounds.
-
Elute the 2,6-DIPN from the SPE cartridge with a suitable solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Prepare a calibration curve using the 2,6-DIPN analytical standard.
-
Inject the prepared sample extract into the HPLC-UV system.
-
Quantify the amount of 2,6-DIPN in the sample by comparing the peak area to the calibration curve. Method validation data has shown a limit of quantitation of 0.01 ppm in potato samples and 0.02 ppm in potato peel samples.[6][7]
-
Visualizations
Caption: Workflow for the application of 2,6-DIPN for potato sprout inhibition.
Caption: Proposed mode of action for substituted naphthalenes in sprout inhibition.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. potatopro.com [potatopro.com]
- 4. nappo.org [nappo.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Federal Register :: this compound (2,6-DIPN); Time-Limited Pesticide Tolerances [federalregister.gov]
- 7. Federal Register :: this compound (2,6-DIPN) and Its Metabolites and Degradates; Pesticide Tolerances [federalregister.gov]
- 8. Federal Register :: 2, 6-Diisopropylnaphthalene; Time-Limited Pesticide Tolerances [federalregister.gov]
- 9. agri.idaho.gov [agri.idaho.gov]
Application Note: Quantification of 2,6-Diisopropylnaphthalene in Produce Using Gas Chromatography-Tandem Mass Spectrometry
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a synthetic plant growth regulator used to suppress sprouting in stored potatoes during production and transport. As with any agricultural chemical, monitoring its residue levels in produce is crucial for ensuring food safety and regulatory compliance.[1] Regulatory bodies such as the US Environmental Protection Agency (US EPA) and the Ministry of Food and Drug Safety (MFDS) of the Republic of Korea have established maximum residue limits (MRLs) for 2,6-DIPN in various commodities.[2] This application note provides a detailed protocol for the quantification of 2,6-DIPN in agricultural products using a validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method.[2][1]
This method is simple, accurate, and suitable for determining low residual levels of 2,6-DIPN in diverse and complex food matrices.[2][1] The protocol covers sample preparation, including extraction and cleanup, as well as instrumental analysis conditions.
Experimental Protocols
1. Materials and Reagents
-
2,6-DIPN analytical standard: (e.g., Sigma Aldrich)
-
Solvents: HPLC-grade acetonitrile, acetone (B3395972), and ethyl acetate (B1210297).
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).
-
Sorbent: Florisil® cartridges for solid-phase extraction (SPE).
-
Water: Deionized or ultrapure.
2. Standard Solution Preparation
-
Stock Solution (1,000 µg/mL): Prepare by dissolving an appropriate amount of 2,6-DIPN standard in acetone.[2]
-
Intermediate Solutions (10 and 100 µg/mL): Prepare by diluting the stock solution with acetone.[2]
-
Calibration Solutions: Serially dilute the intermediate solutions with acetone to prepare a range of concentrations (e.g., 0.0125, 0.025, 0.05, 0.125, 0.25, 0.625, and 1.25 µg/mL).[2] To account for matrix effects, it is recommended to prepare matrix-matched calibration curves by adding the standard solutions to blank matrix extracts.[2]
3. Sample Preparation (Extraction and Cleanup)
This protocol is based on a validated method for various agricultural products.[2]
-
Homogenization: Homogenize a representative sample of the produce.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Homogenize for 2 minutes at 13,500 rpm.
-
-
Partitioning:
-
Add 4 g of MgSO₄ and 1 g of NaCl.
-
Shake vigorously by hand for 1 minute.
-
Centrifuge for 10 minutes at 4,000 G.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Florisil® cartridge with 5 mL of an acetonitrile/ethyl acetate (50/50, v/v) mixture.
-
Load 5 mL of the supernatant from the extraction step onto the conditioned cartridge.
-
Elute the 2,6-DIPN with 5 mL of the acetonitrile/ethyl acetate (50/50, v/v) mixture.
-
Filter the eluent through a 0.22 µm syringe filter prior to GC-MS/MS analysis.
-
An alternative extraction method involves ultrasonic extraction with dichloromethane, which has been successfully used for analyzing 2,6-DIPN in food and packaging materials.[3][4][5]
4. GC-MS/MS Instrumental Analysis
The following conditions have been validated for the analysis of 2,6-DIPN.[2]
-
Gas Chromatograph: Agilent Technologies 7890B or equivalent.
-
Mass Spectrometer: Agilent Technologies 7010 GC/MS Triple Quad or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]
-
Injector:
-
Temperature: 280°C
-
Injection Volume: 1 µL
-
Mode: Splitless
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: Increase to 180°C at 30°C/min.
-
Ramp 2: Increase to 220°C at 10°C/min.
-
Ramp 3: Increase to 300°C at 40°C/min, hold for 2 min.[2]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
The performance of the described GC-MS/MS method has been validated across several agricultural products.[1] Key quantitative data are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Instrument Limit of Detection (LOD) | 0.0004 µg/mL |
| Instrument Limit of Quantification (LOQ) | 0.00125 µg/mL |
| Method Limit of Quantification (MLOQ) | 0.01 mg/kg |
| Recovery | 75.8% - 109.3% (depending on extraction solvent mixture) |
| Repeatability (RSD) | Within acceptable ranges as per Codex guidelines |
Table 1: Summary of Quantitative Data for the 2,6-DIPN Analytical Method.[2]
Experimental Workflow Visualization
References
- 1. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS [accesson.kr]
- 2. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of this compound (DIPN) and n-dibutylphthalate (DBP) in food and paper packaging materials from US marketplaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Note: High-Sensitivity Analysis of 2,6-Diisopropylnaphthalene using GC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-diisopropylnaphthalene (2,6-DIPN) is an organic compound that can be found as a residue in various materials, including agricultural products and food packaging. Its detection and quantification are crucial for safety and quality control. This application note provides a detailed protocol for the analysis of 2,6-DIPN using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a technique known for its high selectivity and sensitivity.[1] The methodologies described herein are based on validated analytical methods for the determination of 2,6-DIPN in complex matrices.[2][3]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Two primary methods are presented here: one for agricultural products and another for food and paper packaging materials.
Protocol 1: For Agricultural Products [1]
This method involves extraction, partitioning, and solid-phase extraction (SPE) cleanup.
-
Homogenization: Weigh 5 g of the processed sample into a 50 mL Teflon centrifuge tube.
-
Extraction: Add 20 mL of a 50/50 (v/v) mixture of acetonitrile (B52724) and ethyl acetate (B1210297). Shake the tube for 10 minutes.
-
Salting Out: Add 4 g of magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Shake by hand for 1 minute and then centrifuge at 4,000 G for 10 minutes.
-
SPE Cleanup:
-
Condition a Florisil® cartridge with 5 mL of the acetonitrile/ethyl acetate (50/50, v/v) mixture.
-
Load 5 mL of the supernatant from the previous step onto the conditioned cartridge.
-
Elute the 2,6-DIPN with 5 mL of the acetonitrile/ethyl acetate (50/50, v/v) mixture.
-
-
Final Preparation: Filter the eluent through a syringe filter before GC-MS/MS analysis.
Protocol 2: For Food and Paper Packaging Materials [3][4][5]
This method utilizes ultrasonic extraction.
-
Sample Comminution: Cut paper packaging or carbonless copy paper into small pieces. For food samples, grind them to a fine powder.
-
Extraction:
-
For paper samples, weigh 0.50 g and add 3.0 mL of dichloromethane.
-
For food samples, weigh 5.0 g and add 5.0 mL of dichloromethane.
-
-
Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes.
-
Final Preparation: Pipette an aliquot of the extract for GC-MS/MS analysis.
GC-MS/MS Analysis
The following parameters are based on a validated method for 2,6-DIPN analysis.[1]
Instrumentation: Agilent 7890B Gas Chromatograph coupled to an Agilent 7010 GC/MS Triple Quadrupole Mass Spectrometer.[1]
Table 1: GC-MS/MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial 60°C (hold 1 min), ramp to 180°C at 30°C/min, ramp to 220°C at 10°C/min, ramp to 300°C at 40°C/min (hold 2 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The optimization of precursor ions, product ions, and collision energy should be performed by injecting a standard solution (e.g., 0.1 µg/mL) of 2,6-DIPN into the GC-MS/MS system.[1]
Data Presentation
Calibration and Quantification
Prepare calibration standards by serially diluting a stock solution of 2,6-DIPN in acetone. A typical concentration range for the calibration curve is 0.0125 to 1.25 µg/mL.[1] Another study showed a linear range from 0.01 to 10 µg/mL.[3]
Table 2: Quantitative Performance Data
| Parameter | Result (Agricultural Products)[1] | Result (Food & Packaging)[3] |
| Linearity (r²) | >0.99 | 0.9976 |
| Instrument Limit of Detection (LOD) | 0.0004 µg/mL | Not Reported |
| Instrument Limit of Quantification (LOQ) | 0.00125 µg/mL | Not Reported |
| Method Limit of Quantification (MLOQ) | 0.01 mg/kg | <0.01 mg/kg (for food) |
| Average Recovery | 72.8 - 99.3% | >80% |
| Relative Standard Deviation (RSD) / Coefficient of Variation (CV) | ≤ 9.5% | <10% |
Experimental Workflow Diagram
Caption: Experimental workflow for 2,6-DIPN analysis by GC-MS/MS.
References
- 1. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS [accesson.kr]
- 3. Determination of this compound (DIPN) and n-dibutylphthalate (DBP) in food and paper packaging materials from US marketplaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: Solvent Extraction of 2,6-Diisopropylnaphthalene from Agricultural Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a plant growth regulator used to inhibit sprouting in stored potatoes.[1][2] Its presence in agricultural products is monitored to ensure levels remain within established Maximum Residue Limits (MRLs).[3] This application note provides a detailed protocol for the solvent extraction of 2,6-DIPN from various agricultural matrices for subsequent analysis, typically by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3][4] The methodology described is based on established and validated analytical procedures, ensuring high accuracy and sensitivity for the determination of 2,6-DIPN residues.[4]
Principle
The method involves the extraction of 2,6-DIPN from a homogenized agricultural sample using an organic solvent. The extract then undergoes a liquid-liquid partitioning step to remove polar interferences. Further cleanup is achieved using solid-phase extraction (SPE) with a Florisil® cartridge to isolate the non-polar 2,6-DIPN from remaining matrix components before instrumental analysis.
Data Presentation
The following tables summarize the quantitative data associated with the validated analytical method for 2,6-DIPN in agricultural products.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Reference |
| Instrument Limit of Detection (LOD) | 0.0004 µg/mL | [3] |
| Instrument Limit of Quantification (LOQ) | 0.00125 µg/mL | [3] |
| Method Limit of Quantification (MLOQ) | 0.01 mg/kg | [3] |
Table 2: Recovery Rates of 2,6-DIPN in Fortified Potato Samples
| Fortification Level (ppm) | Recovery Range (%) | Coefficient of Variation (CV%) | Reference |
| 0.01 | 77.9 - 123.2 | 13.9 | [5] |
| 0.02 | 77.9 - 123.2 | 13.9 | [5] |
| 0.05 | 77.9 - 123.2 | 13.9 | [5] |
| 50 | 77.9 - 123.2 | 13.9 | [5] |
Table 3: Recovery Rates of 2,6-DIPN in Fortified Potato Peel Samples
| Fortification Level (ppm) | Recovery Range (%) | Coefficient of Variation (CV%) | Reference |
| 0.02 | 83.2 - 96.1 | 5.3 | [5] |
| 0.05 | 83.2 - 96.1 | 5.3 | [5] |
| 0.2 | 83.2 - 96.1 | 5.3 | [5] |
Experimental Protocols
Sample Preparation
-
Obtain a representative sample of the agricultural product.
-
For larger products (e.g., potatoes), wash to remove soil and chop into smaller pieces. For grains or leafy vegetables, use as is.
-
Homogenize the sample using a high-speed blender or food processor until a uniform pulp is achieved.
-
Store the homogenized sample in a sealed container at -20°C until extraction.
Solvent Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetone (B3395972) and cap the tube tightly.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Decant the supernatant (acetone extract) into a clean collection vessel.
-
Repeat the extraction process (steps 2-6) on the remaining solid pellet with another 20 mL of acetone.
-
Combine the two acetone extracts.
Liquid-Liquid Partitioning
-
Transfer the combined acetone extract to a 250 mL separatory funnel.
-
Add 50 mL of dichloromethane (B109758) and 100 mL of a 5% sodium chloride solution in deionized water.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (dichloromethane) into a clean flask.
-
Add another 20 mL of dichloromethane to the separatory funnel, shake for 1 minute, and allow the layers to separate.
-
Combine the second dichloromethane extract with the first.
-
Pass the combined organic extract through a column containing anhydrous sodium sulfate (B86663) to remove any residual water.
Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a Florisil® SPE cartridge (6 mL, 1 g) by passing 5 mL of hexane (B92381) through it. Do not allow the cartridge to go dry.
-
Sample Loading: Concentrate the dried dichloromethane extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. Load the concentrated extract onto the conditioned Florisil® cartridge.
-
Washing: Wash the cartridge with 6 mL of a 15% diethyl ether in hexane solution to elute interfering compounds. Discard the eluate.
-
Elution: Elute the target analyte, 2,6-DIPN, with 10 mL of a 50% diethyl ether in hexane solution. Collect this eluate.
-
Final Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of acetone for GC-MS/MS analysis.
Instrumental Analysis
Analysis is typically performed using a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).[3][4]
-
GC Column: HP-5MS (or equivalent)
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizations
Caption: Experimental workflow for 2,6-DIPN extraction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H20 | CID 32241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 4. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS [accesson.kr]
- 5. Federal Register :: Request Access [unblock.federalregister.gov]
Standard Operating Procedure for Applying 2,6-DIPN as a Sprout Suppressant in Potato Tubers
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide to the application of 2,6-diisopropylnaphthalene (2,6-DIPN) as a post-harvest sprout suppressant for potato tubers (Solanum tuberosum). It is intended for use in research, scientific, and developmental settings.
1. Introduction
2,6-DIPN is a synthetic plant growth regulator that effectively inhibits sprouting in stored potatoes.[1] Its mechanism of action is believed to be hormonal, interfering with the cell cycle of the apical meristem, thereby preventing sprout growth.[2][3] This compound is characterized by its low toxicity and is often used in conjunction with other sprout suppressants, such as chlorpropham (B1668850) (CIPC), to enhance efficacy and reduce overall chemical load.
2. Data Presentation
The following tables summarize the key quantitative data related to the application and safety of 2,6-DIPN.
Table 1: Application Parameters for 2,6-DIPN
| Parameter | Value | Notes |
| Application Rate | Up to 2.5 kg per 100 tonnes of potato tubers (cumulative) | Can be applied as a single dose or in multiple applications. |
| Application Frequency | Every 30-90 days | Dependent on storage conditions and potato variety. |
| Application Method | Automated thermal fogging | Ensures even distribution throughout the storage facility. |
| Timing of Application | Post-suberization (wound healing) | Typically a minimum of two weeks after storing to allow cuts and bruises to heal. |
| Storage Temperature | 8-12 °C | Optimal for long-term storage and efficacy of the suppressant.[4] |
| Relative Humidity | 85-90% | Helps to maintain tuber quality during storage.[4] |
Table 2: Toxicological Profile of 2,6-DIPN
| Endpoint | Value | Classification/Observation |
| Acute Oral Toxicity (rat) | LD50: >3900 mg/kg | Low toxicity.[5] |
| Acute Dermal Toxicity | - | Low toxicity.[6] |
| Acute Inhalation Toxicity | - | Low toxicity.[6] |
| Primary Eye Irritation | - | Minimally irritating. |
| Primary Dermal Irritation | - | Minimally irritating. |
| Dermal Sensitization | - | Not a sensitizer. |
| Mutagenicity | - | Not considered mutagenic.[6] |
| Carcinogenicity | - | No evidence of carcinogenic potential. |
| Developmental Toxicity | - | Not a developmental toxicant. |
Table 3: Residue Information for 2,6-DIPN in Potatoes
| Time Point | Residue Level | Notes |
| Day 0 (post-application) | Highest concentration | |
| Over time | Residues decline | The rate of decline is dependent on storage conditions. |
| Maximum Residue Limit (MRL) | Not required in some jurisdictions | Due to its low toxicity profile. Check local regulations. |
3. Experimental Protocols
3.1. Commercial-Scale Application Protocol (Thermal Fogging)
This protocol outlines the standard procedure for applying 2,6-DIPN in a commercial potato storage facility.
3.1.1. Materials
-
2,6-DIPN product (e.g., Aceto Amplify II)
-
Automated thermal fogging equipment
-
Personal Protective Equipment (PPE): chemical-resistant gloves, coveralls, and a respirator approved for organic vapors.
-
Warning signs
3.1.2. Procedure
-
Pre-Application:
-
Ensure that the suberization (wound healing) period of the stored potatoes is complete (typically at least two weeks).
-
Calculate the required amount of 2,6-DIPN based on the total tonnage of potatoes in the storage facility (up to 2.5 kg per 100 tonnes).
-
Seal the storage facility to prevent leakage of the fog. This includes closing all doors, vents, and other openings.
-
Post warning signs at all entrances indicating that a chemical treatment is in progress and entry is prohibited.
-
Set up the thermal fogging equipment according to the manufacturer's instructions, positioning it to ensure optimal circulation of the fog throughout the facility.
-
-
Application:
-
Load the calculated amount of 2,6-DIPN into the fogger.
-
Activate the fogger to disperse the 2,6-DIPN aerosol.
-
Allow the fog to circulate for the manufacturer-recommended period to ensure even deposition on the potato tubers.
-
-
Post-Application:
-
Keep the facility sealed for a specified period (consult product label) to allow the aerosol to settle.
-
Ventilate the storage facility thoroughly before re-entry.
-
Monitor the potatoes periodically (e.g., every 30-90 days) for signs of sprouting and re-apply 2,6-DIPN as needed, not exceeding the maximum cumulative dose.
-
3.2. Laboratory-Scale Experimental Protocol for Efficacy Testing
This protocol provides a methodology for evaluating the efficacy of 2,6-DIPN as a sprout suppressant in a controlled laboratory environment.
3.2.1. Materials
-
Potato tubers of a selected variety (e.g., Russet Burbank, Snowden)
-
2,6-DIPN (analytical grade)
-
Solvent for 2,6-DIPN (e.g., ethanol (B145695) or acetone)
-
Storage containers (e.g., paper bags, small crates)
-
Controlled environment chamber or incubator
-
Analytical balance
-
Spray bottle or atomizer
-
Fume hood
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
3.2.2. Procedure
-
Tuber Preparation:
-
Select healthy, uniform-sized potato tubers, free from disease and damage.
-
Allow tubers to complete the suberization period at room temperature for approximately two weeks.
-
Randomly assign tubers to different treatment groups (including a control group). A minimum of 10-20 tubers per group is recommended.
-
-
Preparation of 2,6-DIPN Solutions:
-
In a fume hood, prepare a stock solution of 2,6-DIPN in a suitable solvent.
-
Prepare a series of dilutions from the stock solution to achieve the desired application rates (e.g., corresponding to different concentrations in mg/kg of potatoes).
-
-
Application:
-
Place the tubers for each treatment group in a single layer.
-
Using a spray bottle or atomizer, apply the corresponding 2,6-DIPN solution evenly to the surface of the tubers.
-
Apply an equal volume of the solvent alone to the control group.
-
Allow the solvent to evaporate completely in the fume hood.
-
-
Storage and Evaluation:
-
Place the treated tubers in labeled storage containers.
-
Store the containers in a controlled environment chamber at a constant temperature (e.g., 10°C) and high relative humidity (e.g., 90%).
-
At regular intervals (e.g., weekly or bi-weekly), inspect the tubers for sprout development.
-
Record the number of sprouted tubers and the length of the longest sprout for each tuber.
-
Calculate the percentage of sprout inhibition for each treatment group compared to the control group.
-
4. Mandatory Visualizations
References
- 1. nappo.org [nappo.org]
- 2. Evaluation of Essential Oils as Sprout Suppressants for Potato (Solanum tuberosum) at Room Temperature Storage [mdpi.com]
- 3. Suppression mechanism of volatile sprout-inhibitors on potato tuber sprouting [zwxb.chinacrops.org]
- 4. Sprout suppression on potato: need to look beyond CIPC for more effective and safer alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for the Synthesis of 2,6-Naphthalene Dicarboxylic Acid from 2,6-Diisopropylnaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Naphthalene dicarboxylic acid (NDA) is a crucial monomer in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal and mechanical properties.[1][2] It also serves as a building block in the synthesis of metal-organic frameworks and other advanced materials.[1] One of the commercially viable routes for synthesizing 2,6-NDA is through the liquid-phase oxidation of 2,6-diisopropylnaphthalene (2,6-DIPN).[1][3][4] This method is favored due to the relatively accessible starting material and the potential for high yields and purity.[2][3]
The process involves the catalytic oxidation of the isopropyl groups of 2,6-DIPN to carboxylic acid functionalities. This reaction is typically carried out in a liquid-phase reactor using a multi-component catalyst system, most commonly involving cobalt, manganese, and bromine sources, in an acidic solvent.[5][6][7] Air or a gas containing free oxygen serves as the oxidant.[5][7] The reaction conditions, such as temperature, pressure, and catalyst composition, are critical parameters that influence the yield and purity of the final 2,6-NDA product.[6][7]
Data Presentation
The following table summarizes quantitative data from various experimental protocols for the synthesis of 2,6-NDA from 2,6-DIPN.
| Parameter | Embodiment 1[5] | Embodiment 2[5] | Embodiment 3[5] | Optimized Conditions[7] |
| Starting Material | 1000g this compound | 1000g this compound | 1000g this compound | Not Specified |
| Solvent | 5000g Acetic Acid | 5000g Acetic Acid | 5000g Acetic Acid | Propionic acid and acetic acid (0.5:1-0.7:1 ratio) |
| Catalyst Composition | Co(OAc)₂·4H₂O (124.5g), Mn(OAc)₂·4H₂O (122.5g), KBr (119g), CH₃COOK (147.2g) | Co(OAc)₂·4H₂O (166.05g), Mn(OAc)₂·4H₂O (81.7g), KBr (119g), CH₃COOK (147.2g) | Co(OAc)₂·4H₂O (83.03g), Mn(OAc)₂·4H₂O (163.4g), KBr (119g), CH₃COOK (147.2g) | n(Co)/n(Mn)/n(Br)/n(K) = 1:1:2:5 |
| Reaction Temperature | 200°C | 200°C | 200°C | 200°C |
| Reaction Pressure | 2.75 MPa | 2.75 MPa | 2.75 MPa | 3 MPa |
| Reaction Time | 1 hour (post-feeding) | 1 hour (post-feeding) | 1 hour (post-feeding) | 4-5 hours |
| Oxidant | Air (80 L/min) | Air (80 L/min) | Air (80 L/min) | Air |
| Yield of 2,6-NDA | Not explicitly stated | Not explicitly stated | Not explicitly stated | 82.76% |
| Purity of 2,6-NDA | Not explicitly stated | Not explicitly stated | Not explicitly stated | 98.56% |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of 2,6-NDA from 2,6-DIPN.
Protocol 1: General Liquid-Phase Oxidation[5]
1. Materials:
- This compound (2,6-DIPN)
- Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)
- Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
- Potassium bromide (KBr)
- Potassium acetate (CH₃COOK)
- Acetic acid (solvent)
- Compressed air
2. Equipment:
- High-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.
- Heating system for the reactor.
- Feeding pump for 2,6-DIPN.
- Vacuum filtration apparatus.
3. Procedure:
- Charge the reactor with the catalyst components (Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, KBr, CH₃COOK), a small amount of 2,6-naphthalene dicarboxylic acid (as a seed), and the acetic acid solvent.
- Seal the reactor and start stirring.
- Heat the reactor to the desired reaction temperature (e.g., 160-220°C) and pressurize it with an inert gas or air to the desired pressure (e.g., 2-3 MPa).[5]
- Melt the this compound and feed it into the reactor at a controlled rate (e.g., 8 g/min ).[5]
- Simultaneously, introduce a continuous flow of air into the reactor.
- After the addition of 2,6-DIPN is complete, continue the reaction for an additional 0.5-2 hours to ensure complete conversion.[5]
- After the reaction, cool the reactor and release the pressure.
- Filter the resulting slurry to collect the crude 2,6-NDA product.
- Wash the crude product with hot acetic acid (e.g., at 60°C) and then with hot water (e.g., at 80°C) to remove residual catalyst and solvent.[5]
- Dry the purified 2,6-naphthalene dicarboxylic acid.
Protocol 2: Optimized Catalytic Oxidation for High Purity[7]
This protocol focuses on specific catalyst ratios and solvent mixtures to achieve high yield and purity.
1. Materials:
- This compound (2,6-DIPN)
- Cobalt acetate
- Manganese acetate
- Potassium bromide
- Potassium acetate
- Propionic acid
- Acetic acid
2. Procedure:
- Prepare a mixed solvent of propionic acid and acetic acid with a volume ratio between 0.5:1 and 0.7:1.[7]
- Prepare the catalyst system with a molar ratio of n(Co)/n(Mn)/n(Br)/n(K) = 1:1:2:5.[7] The total metal catalyst to 2,6-DIPN molar ratio (M/F) should be in the range of 1.2:1 to 1.6:1.[7]
- Follow the general procedure outlined in Protocol 1, but with the following specific conditions:
- The purification steps are similar to those in Protocol 1.
Mandatory Visualizations
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. Method for preparing 2, 6-naphthalene dicarboxylic acid by oxidizing 2, 6-diisopropylnaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Shape-Selective Isopropylation of Naphthalene for 2,6-DIPN Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a key intermediate in the synthesis of high-performance polymers, such as polyethylene (B3416737) naphthalate (PEN), and various fine chemicals. The selective synthesis of the 2,6-isomer from naphthalene (B1677914) is a significant challenge due to the formation of a complex mixture of ten possible diisopropylnaphthalene (DIPN) isomers. Shape-selective catalysis using zeolites offers a promising route to enhance the production of the desired 2,6-DIPN isomer by exploiting the steric constraints imposed by the catalyst's pore structure. This document provides detailed application notes and experimental protocols for the shape-selective isopropylation of naphthalene, focusing on the use of zeolite catalysts.
Principle of Shape-Selective Catalysis
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. In the context of naphthalene isopropylation, the dimensions of the zeolite channels play a crucial role in determining the product distribution. The catalytic reaction occurs primarily within these channels. The transition states leading to the formation of bulkier isomers of DIPN are sterically hindered within the pores of certain zeolites, such as H-mordenite. Consequently, the formation of the slimmer 2,6-DIPN isomer is favored. The effectiveness of shape-selective catalysis is influenced by the type of zeolite, its pore dimensions, and the reaction conditions.[1][2]
Data Presentation
The following tables summarize the catalytic performance of various zeolites in the isopropylation of naphthalene under different reaction conditions.
Table 1: Performance of H-Mordenite Catalysts
| Catalyst | Si/Al Ratio | Temperature (°C) | Naphthalene Conversion (%) | 2,6-DIPN Selectivity (%) | 2,6/2,7-DIPN Ratio | Reference |
| H-Mordenite | 20 | 250 | 45.2 | 33.1 | 2.5 | [3] |
| Dealuminated HM | 40 | 250 | 55.8 | 48.5 | 4.1 | [3] |
| Dealuminated HM | 90 | 250 | 62.3 | 61.2 | 5.8 | [3] |
Table 2: Performance of Various Zeolite Catalysts
| Catalyst | Si/Al Ratio | Temperature (°C) | Naphthalene Conversion (%) | 2,6-DIPN Selectivity (%) | 2,6/2,7-DIPN Ratio | Reference |
| H-Beta | 25 | 250 | 85.0 | 25.8 | 1.2 | [4] |
| HY | 15 | 350 | - | - | - | [5] |
| USY | - | 250 | 86.0 | - | 0.94 | [6] |
| MCM-22 | 30 | 250 | 30.0 | - | 0.47 | [7] |
Experimental Protocols
Protocol 1: Preparation of H-Mordenite Catalyst
This protocol describes the synthesis of H-mordenite, a commonly used shape-selective catalyst for naphthalene isopropylation.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium aluminate (NaAlO₂)
-
Colloidal silica (B1680970) (e.g., Ludox)
-
Deionized water
-
Ammonium nitrate (B79036) (NH₄NO₃) solution (1 M)
-
Hydrochloric acid (HCl) (for dealumination, optional)
Procedure:
-
Synthesis of Na-Mordenite:
-
Prepare a sodium silicate (B1173343) solution by dissolving NaOH in deionized water.
-
Prepare a sodium aluminate solution by dissolving NaAlO₂ in deionized water.
-
Slowly add the sodium aluminate solution to the sodium silicate solution with vigorous stirring to form a homogeneous gel.
-
Add colloidal silica to the gel and continue stirring for at least 30 minutes.
-
Transfer the gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 170°C for 48-72 hours for hydrothermal synthesis.
-
After cooling, filter the solid product, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry at 110°C overnight.
-
-
Ion Exchange to H-Mordenite:
-
Disperse the synthesized Na-mordenite powder in a 1 M NH₄NO₃ solution.
-
Heat the suspension at 80°C for 6 hours with constant stirring.
-
Filter the solid, wash with deionized water, and dry at 110°C.
-
Repeat the ion exchange process two more times to ensure complete exchange of Na⁺ with NH₄⁺.
-
Calcination: Heat the NH₄-mordenite in a furnace with a slow ramp rate to 550°C and hold for 6 hours in a flow of dry air to obtain the H-mordenite form.
-
-
Dealumination (Optional, for enhanced selectivity):
-
Reflux the H-mordenite powder in a solution of hydrochloric acid (e.g., 0.6 M HCl) for a specified duration (e.g., 1-5 hours).[8]
-
Filter the dealuminated mordenite, wash thoroughly with deionized water, and dry at 110°C.
-
The severity of dealumination can be controlled by adjusting the acid concentration, temperature, and treatment time.[8]
-
Protocol 2: Shape-Selective Isopropylation of Naphthalene
This protocol outlines the liquid-phase isopropylation of naphthalene in a batch reactor.
Materials:
-
Naphthalene
-
Isopropyl alcohol or propylene (alkylating agent)
-
H-Mordenite or other zeolite catalyst
-
Solvent (e.g., n-dodecane, decalin)
-
Internal standard (e.g., undecane)
-
High-pressure autoclave reactor with a stirrer
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating it at a high temperature (e.g., 500°C) under a flow of dry air or nitrogen for several hours to remove any adsorbed water.[4]
-
Reaction Setup:
-
Charge the autoclave reactor with naphthalene, the solvent, and the internal standard.
-
Add the activated catalyst to the reactor.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen).
-
-
Reaction:
-
Heat the reactor to the desired reaction temperature (e.g., 200-300°C) with stirring.
-
Introduce the alkylating agent (isopropyl alcohol or propylene) into the reactor. If using propylene gas, maintain a constant pressure.
-
Maintain the reaction at the set temperature and pressure for the desired reaction time (e.g., 1-8 hours).
-
-
Product Collection and Analysis:
-
After the reaction, cool the reactor to room temperature.
-
Collect the liquid product mixture.
-
Separate the catalyst from the liquid product by filtration or centrifugation.
-
Analyze the product mixture using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
-
Protocol 3: Product Analysis by Gas Chromatography (GC)
This protocol provides a general method for the analysis of diisopropylnaphthalene isomers.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A polar column (e.g., CP-Wax-52, INNOWAX) is recommended for better separation of 2,6-DIPN and 2,7-DIPN.[9][10] Non-polar columns (e.g., HP-5, CP-Sil-8) can also be used but may result in co-elution of these isomers.[9]
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Hold at 220°C for 10 minutes.
-
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
Injection Volume: 1 µL (split injection).
Sample Preparation:
-
Dilute a small aliquot of the reaction product mixture in a suitable solvent (e.g., acetone, dichloromethane).
-
Filter the diluted sample through a syringe filter (0.45 µm) before injection into the GC.
Data Analysis:
-
Identify the peaks corresponding to naphthalene, isopropylnaphthalene (IPN) isomers, and diisopropylnaphthalene (DIPN) isomers by comparing their retention times with those of standard compounds or by using GC-MS.
-
Quantify the components using the internal standard method. The response factor for each component should be determined using standard solutions.
-
Calculate the naphthalene conversion and the selectivity for each DIPN isomer.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall experimental workflow and the logical relationships in the shape-selective isopropylation of naphthalene.
References
- 1. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. Liquid-phase alkylation of naphthalene by isopropanol over zeolites. Part 1: HY zeolites [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dealumination and Characterization of Natural Mordenite-Rich Tuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Zeolite Catalysts in the Synthesis of 2,6-Diisopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a chemical intermediate of significant industrial interest, primarily as a precursor to 2,6-naphthalenedicarboxylic acid (2,6-NDA). 2,6-NDA is a monomer used in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal and mechanical properties compared to conventional polyesters. The selective synthesis of the 2,6-isomer of diisopropylnaphthalene is challenging due to the potential for the formation of numerous other isomers. Zeolite catalysts, with their well-defined microporous structures and acidic properties, offer a highly effective solution for shape-selective alkylation of naphthalene (B1677914) with propylene (B89431) to yield the desired 2,6-DIPN. This document provides detailed application notes and experimental protocols for this process.
Application Notes
The catalytic performance of zeolites in the isopropylation of naphthalene is highly dependent on their pore structure, acidity, and the reaction conditions. Zeolites such as Mordenite (MOR), ZSM-5 (MFI), and Beta (BEA) have been extensively studied for this reaction. The shape-selectivity of these catalysts arises from their ability to allow the formation of the sterically less demanding 2,6-DIPN isomer within their pores while hindering the formation of bulkier isomers.
Key Zeolite Catalysts and Their Performance
-
Mordenite (MOR): Often considered one of the most effective catalysts for this reaction due to its one-dimensional pore structure with a pore diameter that closely matches the kinetic diameter of 2,6-DIPN. This confinement effect favors the formation of the desired isomer.
-
Beta (BEA): This zeolite possesses a three-dimensional pore system which can also lead to good selectivity for 2,6-DIPN, although sometimes with a higher formation of other isomers compared to mordenite.
-
ZSM-5 (MFI): While also an effective catalyst, its smaller pore size can sometimes lead to diffusion limitations and lower reaction rates.
Performance Data of Various Zeolite Catalysts
The following table summarizes the performance of different zeolite catalysts in the synthesis of 2,6-DIPN.
| Zeolite Catalyst | Si/Al Ratio | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | 2,6-DIPN Selectivity (%) | Reference |
| H-Mordenite | 20 | 250 | 1.5 | 50.3 | 45.2 | |
| H-Mordenite | 128 | 270 | 3.0 | 85.0 | 69.0 | |
| H-Beta | 25 | 250 | 1.5 | 65.8 | 30.1 | |
| H-Beta | 75 | 300 | 1.0 | 70.0 | 35.0 | |
| H-ZSM-5 | 50 | 300 | 2.0 | 45.0 | 25.0 | |
| Dealuminated MOR | 206 | 250 | 1.0 | 60.2 | 70.3 |
Experimental Protocols
This section provides a general protocol for the synthesis of 2,6-DIPN using a zeolite catalyst in a fixed-bed reactor system.
I. Catalyst Preparation and Activation
-
Catalyst Pelletization: The zeolite powder (e.g., H-Mordenite) is pressed into pellets, crushed, and sieved to obtain particles of a specific size range (e.g., 20-40 mesh).
-
Activation: The sieved catalyst is packed into a fixed-bed reactor. The catalyst is then activated by heating under a flow of dry nitrogen or air to a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.
II. Reaction Procedure
-
Reactor Setup: A stainless steel fixed-bed reactor is used. The activated catalyst is placed in the center of the reactor, with inert packing material (e.g., quartz wool) at both ends.
-
Reactant Feed: A solution of naphthalene in a suitable solvent (e.g., decalin or dodecane) is fed into the reactor using a high-pressure liquid pump. Propylene gas is fed concurrently from a gas cylinder, and its flow rate is controlled by a mass flow controller.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 250-300 °C) and pressurized to the desired pressure (e.g., 1.5-3.0 MPa) with nitrogen.
-
Product Collection: The reaction mixture exiting the reactor is cooled, and the liquid products are collected in a separator. The gaseous products are vented after passing through a back-pressure regulator.
-
Sampling and Analysis: Samples of the liquid product are collected at regular intervals and analyzed by gas chromatography (GC) to determine the conversion of naphthalene and the selectivity to different DIPN isomers.
III. Product Analysis
-
Gas Chromatography (GC): The product mixture is analyzed using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating aromatic hydrocarbons (e.g., a DB-5 column).
-
Quantification: The conversion of naphthalene and the selectivity for each product are calculated based on the peak areas from the GC analysis and the response factors of the components.
Visualizations
Experimental Workflow for 2,6-DIPN Synthesis
Caption: Experimental workflow for 2,6-DIPN synthesis.
Influence of Zeolite Properties on Product Selectivity
Caption: Influence of zeolite properties on product selectivity.
Application Notes and Protocols: 2,6-Diisopropylnaphthalene in Advanced Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary role of 2,6-diisopropylnaphthalene (2,6-DIPN) in advanced polymer chemistry. The predominant application of 2,6-DIPN is as a key starting material for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer essential for the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN) and various polyimides. While direct polymerization of 2,6-DIPN is not a widely documented or practiced method, its conversion to 2,6-NDA is a critical pathway for accessing a range of advanced polymeric materials.
Application 1: Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)
The most significant application of 2,6-DIPN in polymer chemistry is its role as a precursor to 2,6-NDA.[1] This dicarboxylic acid is a fundamental building block for high-performance polyesters and polyimides. The synthesis of 2,6-NDA from 2,6-DIPN is typically achieved through liquid-phase catalytic oxidation.
This protocol describes the synthesis of 2,6-NDA from 2,6-DIPN using a Co-Mn-Br catalyst system in a mixed solvent system.
Materials:
-
This compound (2,6-DIPN)
-
Cobalt (II) acetate (B1210297) tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Potassium bromide
-
Potassium acetate
-
Acetic acid
-
Propionic acid
-
Compressed air or oxygen
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the high-pressure reactor with 2,6-DIPN, cobalt acetate, manganese acetate, potassium bromide, and potassium acetate.
-
Add a mixture of acetic acid and propionic acid as the solvent.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with air or an oxygen/nitrogen mixture to the desired reaction pressure (e.g., 3 MPa).
-
Heat the reactor to the reaction temperature (e.g., 200°C) while stirring vigorously.
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4 hours), continuously supplying air to maintain the pressure.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The solid product, crude 2,6-NDA, can be collected by filtration.
-
Wash the crude product with the solvent mixture and then with water to remove residual catalyst and solvent.
-
Dry the purified 2,6-NDA in a vacuum oven.
Quantitative Data:
The following table summarizes typical reaction conditions and outcomes for the synthesis of 2,6-NDA from 2,6-DIPN.
| Parameter | Value | Reference |
| Catalyst System | Co(OAc)₂/Mn(OAc)₂/KBr/KOAc | [2] |
| Catalyst Ratios (n(Co):n(Mn):n(Br):n(K)) | 1:1:2:5 | [2] |
| Solvent | Acetic Acid / Propionic Acid | [2] |
| Solvent Volume Ratio (Propionic:Acetic) | 0.5:1 to 0.7:1 | [2] |
| Reaction Temperature | 200°C | [2] |
| Reaction Pressure | 3 MPa | [2] |
| Reaction Time | 4 - 5 hours | [2] |
| Yield of 2,6-NDA | 82.76% | [2] |
| Purity of 2,6-NDA | 98.56% | [2] |
Application 2: Precursor for High-Performance Polyimides
2,6-Naphthalenedicarboxylic acid, derived from 2,6-DIPN, is a valuable monomer for the synthesis of aromatic polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and as high-temperature membranes.
The synthesis of polyimides from 2,6-NDA typically involves a two-step process. First, the dicarboxylic acid is converted to a more reactive derivative, such as a diacid chloride or a dianhydride. This derivative is then reacted with a diamine to form a poly(amic acid) precursor, which is subsequently cyclized to the final polyimide.
This protocol describes the synthesis of a polyimide from a diamine derived from 2,6-naphthalenedicarboxylic acid.
Materials:
-
2,6-bis(m-aminophenoxy)benzoyl naphthalene (B1677914) (diamine monomer derived from 2,6-NDA)
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Glass plates
-
Oven with temperature programming
Procedure:
-
Poly(amic acid) Synthesis:
-
Dissolve a specific molar amount of the 2,6-naphthalene-based diamine in anhydrous DMAc in a flask under a nitrogen atmosphere.
-
To this stirred solution, add an equimolar amount of solid pyromellitic dianhydride (PMDA) in portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the glass plate in an oven and subject it to a staged heating program to evaporate the solvent and induce thermal cyclization (imidization) of the poly(amic acid) to the polyimide. A typical heating schedule might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes.
-
After cooling to room temperature, peel the flexible polyimide film from the glass plate.
-
Quantitative Data:
The following table summarizes the mechanical and thermal properties of polyimides synthesized from a diamine derived from 2,6-naphthalenedicarboxylic acid and various dianhydrides.
| Dianhydride | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | 10% Weight Loss Temp. (°C) |
| PMDA | 55.59 | 1089.66 | 6.96 | 550 |
| ODPA | 34.95 | 897.38 | 4.35 | 560 |
| 6FDA | 45.23 | 950.12 | 5.12 | 575 |
| BTDA | 51.78 | 1012.45 | 6.23 | 555 |
Direct Applications of 2,6-DIPN in Polymer Chemistry: A Note on Current Research
Extensive literature searches for the direct application of this compound (2,6-DIPN) as a monomer or comonomer in advanced polymer synthesis have yielded limited results. Methods such as direct polymerization, oxidative coupling, or electrochemical polymerization of 2,6-DIPN are not well-established in the current scientific literature.
Some related research includes the potential polymerization of diisopropenylnaphthalene isomers, which could theoretically include 2,6-diisopropenylnaphthalene, though specific protocols and polymer characterization for this isomer are not detailed.[3]
The primary focus of research remains on the efficient conversion of 2,6-DIPN to its dicarboxylic acid derivative for use in well-established polymerization techniques. Therefore, for researchers and professionals in drug development and advanced materials, the value of 2,6-DIPN currently lies in its role as a critical precursor for high-performance polymers rather than as a direct monomer.
The following diagram illustrates the central, yet indirect, role of 2,6-DIPN in the synthesis of advanced polymers.
References
Application Note: Detection of 2,6-Diisopropylnaphthalene (2,6-DIPN) in Food Contact Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Diisopropylnaphthalene (2,6-DIPN) is a chemical compound that can be found in food contact materials (FCMs), particularly those made from recycled paper and paperboard.[1] Its presence is a concern due to its potential to migrate from the packaging into food, leading to consumer exposure.[1][2] The primary source of 2,6-DIPN in recycled paper is often carbonless copy paper, where it is used as a solvent.[1] This application note provides a detailed methodology for the detection and quantification of 2,6-DIPN in food contact materials, focusing on paper and paperboard. The described protocol utilizes ultrasonic extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis, a robust and widely used technique for this purpose.[3][4]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of 2,6-DIPN in food contact materials.
1. Reagents and Materials
-
This compound (2,6-DIPN) standard (CAS No. 24157-81-1)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Helium (carrier gas), high purity
-
Food contact material samples (e.g., paperboard, cardboard)
-
Glassware: beakers, volumetric flasks, vials with PTFE-lined caps
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Analytical balance
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of 2,6-DIPN standard and dissolve it in a specific volume of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to achieve a concentration range suitable for calibration (e.g., 0.01 to 10 µg/mL).[3][4]
3. Sample Preparation: Ultrasonic Extraction
This protocol is adapted from methodologies that have demonstrated high recovery rates.[3][4]
-
Sample Comminution: Cut the food contact material sample into small pieces (approximately 1 cm x 1 cm).
-
Weighing: Accurately weigh a representative portion of the comminuted sample (e.g., 1-2 grams) into a glass beaker.
-
Extraction: Add a known volume of dichloromethane to the beaker to completely immerse the sample (e.g., 20 mL).
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) to facilitate the extraction of 2,6-DIPN into the solvent.
-
Separation: After sonication, carefully decant the dichloromethane extract into a centrifuge tube.
-
Centrifugation: Centrifuge the extract to pellet any suspended particles.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.
-
Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen. The final volume should be recorded accurately.
4. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The following are typical GC-MS parameters for the analysis of 2,6-DIPN.[5] Instrument conditions should be optimized for the specific equipment used.
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
Data Presentation
Quantitative data from validation studies are summarized below. These tables provide key performance indicators for the analytical methodology.
Table 1: Method Validation Parameters for 2,6-DIPN Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 10 µg/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.99 | [3][4] |
| Recovery | > 80% | [3][4] |
| Relative Standard Deviation (RSD) | < 10% | [3][4] |
| Limit of Detection (LOD) | < 0.01 mg/kg | [3][4] |
| Limit of Quantification (LOQ) | Varies by study |
Table 2: Concentration of 2,6-DIPN in Food Contact Materials (Literature Values)
| Sample Type | Concentration Range (mg/kg) | Reference |
| Paper and Paperboard | 0.09 - 20 | [3][4] |
| Recycled Paperboard | 2.30 - 62.5 | [1] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the detection of 2,6-DIPN in food contact materials.
Caption: Experimental workflow for 2,6-DIPN analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Migration of phthalates and this compound from cellulose food packaging [revistapolimeros.org.br]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of this compound (DIPN) and n-dibutylphthalate (DBP) in food and paper packaging materials from US marketplaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 2,6-Diisopropylnaphthalene (2,6-DIPN) Residues Using Liquid Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of 2,6-diisopropylnaphthalene (2,6-DIPN) residues using liquid chromatography (LC) techniques. The information is intended to guide researchers in establishing and validating analytical methods for the detection and quantification of this process-related impurity in various samples, particularly within the pharmaceutical industry.
Introduction
This compound (2,6-DIPN) is a chemical compound that can be present as a residue from manufacturing processes or as a migrant from packaging materials. Its detection and quantification are crucial for ensuring the safety and quality of pharmaceutical products. While gas chromatography (GC) is a commonly employed technique for 2,6-DIPN analysis, liquid chromatography offers a powerful alternative, especially for complex sample matrices and for analytes that are not readily amenable to GC. This document outlines two primary LC-based methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for higher sensitivity and specificity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the described liquid chromatography methods for 2,6-DIPN residue analysis.
Table 1: HPLC-UV Method Performance Data for 2,6-DIPN Analysis in Potato Matrix
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.01 ppm |
| Limit of Detection (LOD) | 0.001 ppm |
| Recovery (0.01 ppm fortification) | 77.9 - 123.2% |
| Recovery (0.02 ppm fortification) | 77.9 - 123.2% |
| Recovery (0.05 ppm fortification) | 77.9 - 123.2% |
| Recovery (50 ppm fortification) | 77.9 - 123.2% |
| Coefficient of Variation (CV) | 13.9% |
Table 2: Proposed UPLC-MS/MS Method Parameters for 2,6-DIPN Analysis
| Parameter | Proposed Value/Range | Notes |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | To be determined during method validation. |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | To be determined during method validation. |
| Linearity (R²) | > 0.995 | To be established over a suitable concentration range. |
| Accuracy (% Recovery) | 80 - 120% | To be determined at multiple concentration levels. |
| Precision (% RSD) | < 15% | To be assessed for repeatability and intermediate precision. |
Experimental Protocols
HPLC-UV Method for 2,6-DIPN Residue Analysis
This protocol is based on a validated method for the analysis of 2,6-DIPN residues and can be adapted for various sample matrices.
3.1.1. Sample Preparation (Solid Samples)
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Homogenization: Weigh a representative portion of the solid sample (e.g., 10 g of pharmaceutical excipient or ground tablet).
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Extraction: Add 20 mL of acetonitrile (B52724) to the sample in a suitable container. Homogenize for 2 minutes using a high-speed blender.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
3.1.2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: Zorbax ODS (or equivalent C18 column), 4.6 mm x 250 mm, 5 µm particle size.
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Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (or controlled at 25 °C).
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Detection: UV at 254 nm.
3.1.3. Calibration
Prepare a series of calibration standards of 2,6-DIPN in the mobile phase (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Proposed UPLC-MS/MS Method for Trace Level 2,6-DIPN Analysis
This proposed method provides a starting point for the development of a highly sensitive and selective UPLC-MS/MS analysis for 2,6-DIPN. Optimization and validation are required.
3.2.1. Sample Preparation (Solid Samples)
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Homogenization: Weigh 1 g of the sample into a centrifuge tube.
-
Extraction: Add 5 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Dilution & Filtration: Take an aliquot of the supernatant, dilute with the initial mobile phase if necessary, and filter through a 0.22 µm filter into a UPLC vial.
3.2.2. UPLC Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 (or equivalent), 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 50% B
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0.5-3.0 min: Linear gradient to 95% B
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3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 50% B
-
4.1-5.0 min: Re-equilibrate at 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
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Column Temperature: 40 °C.
3.2.3. Mass Spectrometry Conditions
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Ionization Mode: ESI Positive.
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Capillary Voltage: 3.0 kV.
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Source Temperature: 150 °C.
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Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
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Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions (Proposed):
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Quantifier: To be determined (e.g., based on the most abundant product ion from the [M+H]⁺ precursor).
-
Qualifier: To be determined (e.g., based on a second product ion).
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Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diisopropylnaphthalene (2,6-DIPN)
Welcome to the technical support center for the synthesis of 2,6-diisopropylnaphthalene (2,6-DIPN). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols for improved yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of 2,6-DIPN?
A1: The most common catalysts are acidic zeolites, which offer shape selectivity, crucial for maximizing the yield of the desired 2,6-isomer. These include Y-type zeolite, H-beta, and H-mordenite.[1][2] Mesoporous materials like Al-MCM-48 have also been investigated.[3]
Q2: What are the typical alkylating agents for this synthesis?
A2: The primary alkylating agents used are isopropyl alcohol (isopropanol) and propylene (B89431).[1][2] The choice of agent can influence the reaction conditions and catalyst performance.
Q3: What are the major byproducts in the synthesis of 2,6-DIPN?
A3: The synthesis of 2,6-DIPN is often accompanied by the formation of several byproducts, which can complicate purification and reduce the yield of the target molecule. Common byproducts include other isomers of diisopropylnaphthalene (DIPN), monoisopropylnaphthalene (MIPN), polyisopropylnaphthalene (PIPN), and in some cases, cyclized products.[1][4]
Q4: How can I increase the selectivity for 2,6-DIPN over other isomers?
A4: Improving selectivity for 2,6-DIPN is a key challenge. Strategies include:
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Shape-selective catalysis: Utilizing zeolites with appropriate pore structures, such as H-mordenite, can favor the formation of the less bulky 2,6-isomer.[2][5][6]
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Catalyst modification: Modifying zeolites, for instance by dealumination or impregnation with transition metals like Fe³⁺, can enhance selectivity.[3][6]
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Reaction parameter optimization: Fine-tuning the temperature, pressure, and reactant molar ratios can influence the product distribution.[3]
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Recycling of isomers: Separating and recycling undesired isomers for transalkylation can shift the equilibrium towards the desired 2,6-DIPN.[7][8]
Q5: What is the role of transalkylation in improving the yield of 2,6-DIPN?
A5: Transalkylation is a process where alkyl groups are redistributed among naphthalene (B1677914) molecules. By recycling undesired isomers (like other DIPN isomers or MIPN) back into the reactor, they can be converted to the thermodynamically more stable 2,6-DIPN, thereby increasing the overall yield.[7]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Naphthalene Conversion | 1. Catalyst deactivation. 2. Inadequate reaction temperature or pressure. 3. Insufficient catalyst amount. 4. Presence of catalyst poisons in the feedstock. | 1. Regenerate the catalyst by calcination. 2. Optimize temperature (typically 200-300°C for zeolite catalysts) and pressure.[9] 3. Increase the catalyst loading. 4. Purify the naphthalene and alkylating agent before reaction. |
| Low Selectivity to 2,6-DIPN | 1. Non-optimal catalyst choice (pore size and acidity). 2. Reaction conditions favoring other isomers. 3. Isomerization of 2,6-DIPN to other isomers. | 1. Use a shape-selective catalyst like H-mordenite or modified Y-type zeolite.[2][5] 2. Adjust the temperature and molar ratio of reactants. Lower temperatures may favor kinetic products. 3. Consider a two-step process: alkylation followed by isomerization/transalkylation.[9] |
| Formation of Polyisopropylnaphthalenes (PIPNs) | 1. High molar ratio of alkylating agent to naphthalene. 2. High reaction temperature. | 1. Decrease the molar ratio of isopropanol/propylene to naphthalene. 2. Lower the reaction temperature to reduce the extent of polyalkylation.[3] |
| Formation of Unexpected Cyclized Products | 1. Use of certain catalysts like H-Beta under specific conditions can lead to the formation of (cyclopentyl)naphthalene derivatives.[4][10][11] | 1. Switch to a different zeolite catalyst such as H-Y or H-Mordenite, which show less tendency for cyclization.[11] 2. Modify the reaction conditions (e.g., lower temperature). |
| Difficulty in Product Purification | 1. The boiling points of DIPN isomers are very close, making distillation challenging.[1] 2. Eutectic mixture formation between 2,6-DIPN and 2,7-DIPN.[8] | 1. Employ fractional distillation followed by crystallization or adsorption-based separation methods.[1] 2. For crystallization, carefully control the cooling rate and consider multi-stage crystallization to overcome the eutectic point limitation.[12] |
Experimental Protocols
General Procedure for Liquid-Phase Isopropylation of Naphthalene
This protocol is a generalized procedure based on common practices reported in the literature.[10]
Materials:
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Naphthalene
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Isopropyl alcohol (or propylene gas)
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Zeolite catalyst (e.g., H-beta, H-Y, H-Mordenite)
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Solvent (e.g., cyclohexane)
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Internal standard for GC analysis (e.g., undecane)
Equipment:
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High-pressure autoclave reactor equipped with a stirrer
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Temperature and pressure controllers
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by calcination in dry air at a high temperature (e.g., 773 K for 5 hours) to remove any adsorbed water and organic species.[10]
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Reaction Setup: The autoclave reactor is charged with naphthalene, isopropyl alcohol, solvent (e.g., cyclohexane), and an internal standard.
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Catalyst Addition: The freshly calcined zeolite catalyst is added to the reactant mixture.
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Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized. The reaction is heated to the desired temperature (e.g., 473 K) and maintained at a constant pressure (e.g., 2 MPa) with stirring for a set duration.[10]
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Product Analysis: After the reaction, the reactor is cooled, and the liquid product is filtered to remove the catalyst. The product mixture is then analyzed by gas chromatography to determine the conversion of naphthalene and the selectivity of different products.
Data Presentation
Table 1: Influence of Catalyst on Naphthalene Isopropylation
| Catalyst | Naphthalene Conversion (%) | Selectivity to 2,6-DIPN (%) | Selectivity to 2,7-DIPN (%) | 2,6/2,7 Ratio | Reference |
| H-Y | High | High | High | ~1.0 | [11][13] |
| H-Beta | High | Low (forms cyclized byproducts) | - | - | [10][11] |
| H-Mordenite | Moderate | High | Low | >2.0 | [2][6] |
| Al-MCM-48 (25) | High | High | - | - | [3] |
| Fe-HY | 73 | - | - | 6.6 | [3] |
Note: Selectivity and conversion are highly dependent on specific reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low 2,6-DIPN Yield
Caption: A troubleshooting workflow for identifying and resolving common issues leading to low yields of this compound.
Reaction Pathway for Naphthalene Isopropylation
Caption: A simplified reaction pathway for the isopropylation of naphthalene, highlighting the formation of intermediates and byproducts.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shape-selective synthesis of this compound over H-mordenite catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unusual results in the liquid phase alkylation of naphthalene with isopropyl alcohol over zeolite H-beta - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of this compound(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. CN105237328B - Method for producing 2,6 diisopropyl naphthalenes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0565821A2 - Method of preparing this compound - Google Patents [patents.google.com]
- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 11. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. EP0444056A4 - Process for selective manufacture of 2,6-dialkylnaphthalenes - Google Patents [patents.google.com]
Technical Support Center: Separation and Purification of 2,6-Diisopropylnaphthalene Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation and purification of 2,6-diisopropylnaphthalene (2,6-DIPN) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 2,6-DIPN from its isomers?
A1: The primary challenge lies in separating 2,6-DIPN from its structural isomer, 2,7-diisopropylnaphthalene (B1294804) (2,7-DIPN). These two isomers have very similar physical and chemical properties, including a boiling point difference of only 2.6°C, which makes separation by distillation highly inefficient.[1] Furthermore, 2,6-DIPN and 2,7-DIPN form a eutectic mixture, which complicates purification by crystallization.[1] This eutectic point occurs at a composition of approximately 98% 2,6-DIPN and 2% 2,7-DIPN at around -20°C, limiting the purity achievable by simple melt or suspension crystallization to about 98%.[2]
Q2: What are the most common methods for purifying 2,6-DIPN?
A2: The most common and effective methods for purifying 2,6-DIPN are crystallization-based techniques, often preceded by a preliminary distillation step to enrich the diisopropylnaphthalene fraction.[1][3] The main crystallization methods employed are:
-
Solvent Crystallization: This involves dissolving the isomer mixture in a suitable solvent at an elevated temperature and then cooling it to induce the crystallization of the desired 2,6-DIPN.
-
Melt Crystallization: This technique involves partially melting the solid isomer mixture and then slowly cooling it to crystallize the higher-melting point isomer, 2,6-DIPN. A multi-stage process involving crystallization, sweating (a partial melting step to remove impurities from the crystal surface), and melting can achieve high purity.[2]
-
Adductive Crystallization: This method involves the use of an adduct-forming agent that selectively forms a crystalline complex with one of the isomers, allowing for its separation.
Q3: What level of purity can I expect to achieve for 2,6-DIPN?
A3: With optimized methods, it is possible to obtain high-purity 2,6-DIPN. Static melt crystallization, for instance, can yield a product with a purity of ≥99%.[2] A combination of distillation followed by solvent crystallization with ethanol (B145695) has been reported to achieve a final purity of 99.42%.[4]
Q4: How can I analyze the purity and isomer composition of my 2,6-DIPN sample?
A4: The most common analytical technique for determining the isomeric purity of diisopropylnaphthalene mixtures is gas chromatography (GC), typically with a flame ionization detector (FID) or a mass spectrometer (MS).[5][6] For effective separation of the closely related isomers, the use of polar capillary columns is recommended over non-polar columns.[5] For superior resolution, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical tool.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation and purification of 2,6-DIPN isomers.
Issue 1: Low Purity of the Final 2,6-DIPN Product (<98%)
| Possible Cause | Troubleshooting Steps |
| Eutectic Mixture Formation with 2,7-DIPN | The presence of the 2,6-DIPN and 2,7-DIPN eutectic mixture is a common limiting factor for purity in melt and suspension crystallization.[1][2] To overcome this: • Consider using solvent crystallization, as the presence of a solvent can alter the phase behavior and potentially bypass the eutectic limitation. • Employ a multi-stage crystallization process. After an initial crystallization, the enriched 2,6-DIPN can be subjected to further purification steps. • For melt crystallization, incorporate a "sweating" step. This involves slowly heating the crystallized mass to a temperature just below the melting point of the pure 2,6-DIPN. This allows the entrapped impurities and the eutectic mixture to melt and drain away, leaving behind a purer solid. |
| Inefficient Separation of Other Isomers | If isomers other than 2,7-DIPN are present, ensure the initial distillation step is effective at removing both lighter and heavier components. Adjust the distillation column's theoretical plates and reflux ratio for better separation.[3] |
| Impurities Trapped in the Crystal Lattice | Rapid cooling during crystallization can lead to the inclusion of impurities within the crystal structure. To mitigate this: • Slow down the cooling rate during the crystallization process. • Ensure adequate agitation during crystallization to promote the growth of purer crystals. |
| Inadequate Washing of Crystals (Solvent Crystallization) | Residual mother liquor on the crystal surface will contaminate the final product. • Wash the crystals with a small amount of fresh, cold solvent. Using a solvent that is too warm will dissolve a significant portion of the product. |
Issue 2: Low Yield of Purified 2,6-DIPN
| Possible Cause | Troubleshooting Steps |
| Loss of Product in the Mother Liquor | A significant amount of 2,6-DIPN may remain dissolved in the mother liquor after crystallization. • Optimize the crystallization temperature. A lower temperature will decrease the solubility of 2,6-DIPN and increase the yield, but it may also increase the co-crystallization of impurities. • For solvent crystallization, choose a solvent in which 2,6-DIPN has a steep solubility curve (high solubility at high temperatures and low solubility at low temperatures). • The mother liquor can be recycled and combined with a fresh batch of the crude mixture for reprocessing to recover the dissolved product. |
| Excessive Washing of Crystals | Washing the crystals with too much solvent or with a solvent at too high a temperature will lead to a loss of the desired product. • Use a minimal amount of ice-cold solvent for washing. |
| Multiple Purification Steps | Each purification step (distillation, crystallization, washing) will inevitably result in some loss of product. • While multiple steps are often necessary for high purity, optimizing each step to maximize recovery is crucial. For example, in a multi-stage crystallization, the mother liquor from later stages can be recycled to earlier stages. |
| Sub-optimal Starting Material | If the initial concentration of 2,6-DIPN in the crude mixture is very low, the overall yield of the purified product will be poor. • Optimize the initial synthesis (alkylation) reaction to maximize the selective formation of the 2,6-DIPN isomer. |
Experimental Protocols
Protocol 1: Purification of 2,6-DIPN by Distillation and Solvent Crystallization
This protocol is based on a method reported to achieve a final purity of 99.42%.[4]
1. Preliminary Distillation: a. The crude diisopropylnaphthalene isomer mixture is subjected to fractional distillation under reduced pressure. b. Collect the fraction that distills at 165°C under a vacuum of 1000 Pa. This fraction will be enriched in diisopropylnaphthalene isomers.
2. Solvent Crystallization: a. Dissolve the collected distillate from the previous step in ethanol. The exact ratio of solvent to solute should be determined empirically, starting with a minimal amount of hot solvent to fully dissolve the solid. b. Heat the solution gently to ensure all the solid is dissolved. c. Cool the solution slowly to 9°C. Crystal formation should be observed. d. Maintain the temperature at 9°C to allow for complete crystallization. e. Isolate the crystals by filtration (e.g., using a Büchner funnel). f. Wash the collected crystals with a small amount of cold ethanol to remove any adhering mother liquor. g. Dry the purified this compound crystals under vacuum.
Protocol 2: Purification of 2,6-DIPN by Static Melt Crystallization
This protocol is based on a method reported to achieve a purity of ≥99% and a yield of 87%.[2]
1. Crystallization Stage: a. Place the crude diisopropylnaphthalene isomer mixture in a suitable vessel. b. Heat the mixture until it is completely molten. c. Slowly cool the melt to a temperature where crystallization begins. The optimal temperature will depend on the initial purity of the mixture but should be above the eutectic temperature of -20°C. A slow cooling rate is crucial to promote the growth of large, pure crystals.
2. Sweating Stage: a. Once a solid crystalline mass has formed, slowly increase the temperature to a point just below the melting point of pure 2,6-DIPN (approximately 70-71°C). b. Hold the temperature at this point. The lower-melting impurities and the eutectic mixture will melt and drain from the crystalline mass. c. Collect the liquid that is "sweated" off. This liquid is enriched in the undesired isomers.
3. Melting Stage: a. After the sweating process, increase the temperature to completely melt the remaining purified solid. b. The resulting molten liquid is the high-purity this compound. c. For even higher purity, this entire three-stage process can be repeated.
Quantitative Data Summary
| Separation Technique | Key Parameters | Achieved Purity | Achieved Yield | Reference |
| Distillation + Solvent Crystallization | Distillation at 165°C (1000 Pa), Crystallization from ethanol at 9°C | 99.42% | Not specified | [4] |
| Static Melt Crystallization | Three-stage process: Crystallization → Sweating → Melting | ≥99% | 87% (after repeated cycles) | [2] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for addressing low purity in 2,6-DIPN crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. CN106608808B - Method for refining 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
- 3. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Analytical Detection of 2,6-Diisopropylnaphthalene (2,6-DIPN)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of 2,6-diisopropylnaphthalene (2,6-DIPN).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of 2,6-DIPN using common analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Related Issues
Question: Why am I observing poor resolution between 2,6-DIPN and other isomers, particularly 2,7-DIPN?
Answer: The co-elution of 2,6-DIPN and its isomer 2,7-DIPN is a significant challenge due to their similar physical and chemical properties and a boiling point difference of only 2.6 °C[1].
Troubleshooting Steps:
-
Column Selection:
-
Optimize GC Parameters:
-
Temperature Program: A slow and optimized oven temperature ramp rate can improve the separation of closely eluting compounds.
-
Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity to maximize column efficiency.
-
-
Alternative Techniques: While GC is widely used, achieving baseline separation between 2,6-DIPN and 2,7-DIPN can be difficult[1]. For critical applications requiring high purity determination, consider complementary techniques like HPLC or multidimensional GC.
Question: My 2,6-DIPN peak is tailing or fronting. What are the possible causes and solutions?
Answer: Peak asymmetry, such as tailing or fronting, can be caused by several factors including column issues, improper injection, or sample characteristics.
Troubleshooting Steps:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample or using a split injection to reduce the amount of analyte reaching the column[4][5].
-
Active Sites: Peak tailing can occur due to active sites in the liner or on the column that interact with the analyte. Deactivate the liner or use a liner with glass wool. Conditioning the column at a high temperature may also help[5].
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Improper Column Installation: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions to avoid dead volumes[4].
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Contamination: Contamination in the injector or at the head of the column can cause peak shape issues. Clean the injector and trim the first few centimeters of the column[4][6][7].
Question: I am experiencing low or inconsistent recovery of 2,6-DIPN. What could be the reason?
Answer: Low and variable recovery of 2,6-DIPN is often related to its high volatility.
Troubleshooting Steps:
-
Sample Preparation:
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Evaporation Step: 2,6-DIPN can be lost during solvent evaporation steps. One study reported a volatilization of 78.2±2.3% during evaporation[3]. It is recommended to avoid or minimize evaporation steps in the analytical method[3].
-
Solvent Choice: Use a higher boiling point solvent for sample reconstitution if an evaporation step is unavoidable.
-
-
Injector Temperature: An excessively high injector temperature can cause sample degradation or discrimination against less volatile components. Optimize the injector temperature to ensure efficient and reproducible vaporization of 2,6-DIPN without degradation.
-
System Leaks: Check for leaks in the injection port, column fittings, or gas lines, as this can lead to sample loss and poor reproducibility[4][6].
High-Performance Liquid Chromatography (HPLC) Related Issues
Question: How can I improve the separation of 2,6-DIPN from its impurities?
Answer: HPLC is a powerful technique for impurity profiling of 2,6-DIPN[8][9].
Troubleshooting Steps:
-
Column and Mobile Phase Optimization:
-
Column: A C18 column is commonly recommended for the separation of non-polar compounds like 2,6-DIPN[10].
-
Mobile Phase: The composition of the mobile phase is critical. A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase is typically used. Adjusting the ratio of the organic to the aqueous phase can significantly impact retention and resolution. Using a gradient elution, where the mobile phase composition changes over time, can improve the separation of complex mixtures[9][10].
-
pH Control: For ionizable impurities, controlling the pH of the mobile phase with a buffer or a small amount of acid (e.g., 0.1% formic or acetic acid) can improve peak shape and selectivity[10].
-
-
Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.
-
Adjusting the column temperature can also affect selectivity and peak shape.
-
Frequently Asked Questions (FAQs)
What are the primary challenges in the analytical detection of 2,6-DIPN?
The main challenges include:
-
Isomer Separation: Differentiating and quantifying 2,6-DIPN in the presence of its isomers, especially 2,7-DIPN, is difficult due to their similar properties[1].
-
Matrix Effects: Complex sample matrices, such as those in agricultural products, can interfere with the analysis, causing signal suppression or enhancement. Matrix-matched calibration is often necessary to counteract these effects[3].
-
Volatility: The high volatility of 2,6-DIPN can lead to significant losses during sample preparation, particularly during solvent evaporation steps[3].
-
Low-Level Detection: Detecting and quantifying trace amounts of 2,6-DIPN in environmental and food samples requires highly sensitive and selective analytical methods like GC-MS/MS[3][11].
Which analytical technique is better for 2,6-DIPN analysis, GC or HPLC?
Both GC and HPLC are suitable for the analysis of 2,6-DIPN, and the choice depends on the specific application:
-
GC-MS/MS is highly sensitive and selective, making it ideal for the determination of low residual levels of 2,6-DIPN in complex matrices like agricultural products and food packaging[3][11][12].
-
HPLC-UV is a robust method for the quantification of 2,6-DIPN and its impurities in bulk materials and pharmaceutical formulations[8][9][13]. It can offer better separation of certain isomers compared to GC[1].
How can I minimize matrix effects when analyzing 2,6-DIPN in complex samples?
To mitigate matrix effects, it is recommended to use a matrix-matched calibration curve . This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components[3].
What are the typical limits of detection (LOD) and quantification (LOQ) for 2,6-DIPN analysis?
LOD and LOQ values are method-dependent. Here are some reported values:
-
GC-MS/MS: In one study on agricultural products, the instrument LOD and LOQ were 0.0004 μg/mL and 0.00125 μg/mL, respectively. The method LOQ (MLOQ) was 0.01 mg/kg[3].
-
HPLC-UV: For the analysis of 2,6-DIPN in potatoes, a validated HPLC-UV method had a validated LOQ of 0.01 ppm and a reported LOD of 0.001 ppm[13].
Quantitative Data Summary
Table 1: Performance Characteristics of a Validated GC-MS/MS Method for 2,6-DIPN in Agricultural Products.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.998 | [3] |
| Instrument LOD | 0.0004 µg/mL | [3] |
| Instrument LOQ | 0.00125 µg/mL | [3] |
| Method LOQ (MLOQ) | 0.01 mg/kg | [3] |
| Recovery | 80-120% (fortified samples) | [11] |
| Relative Standard Deviation (RSD) | < 10% | [11] |
Table 2: Performance Characteristics of a Validated HPLC-UV Method for 2,6-DIPN in Potatoes.
| Parameter | Value | Reference |
| Validated LOQ | 0.01 ppm (potatoes) | [13] |
| Validated LOQ | 0.02 ppm (potato peels) | [13] |
| Reported LOD | 0.001 ppm | [13] |
| Recovery | 77.9-123.2% (potatoes) | [13] |
| Recovery | 83.2-96.1% (potato peels) | [13] |
Experimental Protocols
GC-MS/MS Method for 2,6-DIPN in Agricultural Products
This protocol is based on a validated method for the quantification of 2,6-DIPN in various agricultural samples[3].
-
Sample Preparation:
-
Extraction: Homogenize the sample and extract with a suitable solvent (e.g., acetonitrile).
-
Partitioning: Add water and salt to the extract to induce phase separation.
-
Purification: Use a solid-phase extraction (SPE) cartridge, such as Florisil®, to clean up the extract. Elute the analyte with an appropriate solvent mixture.
-
Note: Avoid evaporation of the final extract to prevent loss of the volatile 2,6-DIPN[3].
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a tandem mass spectrometer (MS/MS).
-
Column: HP-5MS (or equivalent), a common column for pesticide residue analysis[3].
-
Injector: Splitless injection mode is often used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to separate 2,6-DIPN from matrix components.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select appropriate precursor and product ions for 2,6-DIPN.
-
-
Quantification:
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify 2,6-DIPN in the samples by comparing their peak areas to the calibration curve.
-
HPLC-UV Method for 2,6-DIPN in Potatoes
This protocol is based on a validated enforcement method for 2,6-DIPN residues in potatoes[13].
-
Sample Preparation:
-
Extraction: Extract the homogenized sample with a suitable solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Roto-evaporate the extract to dryness and reconstitute the residue in acetonitrile[13]. (Note: Be mindful of potential losses due to volatility).
-
Filtration: Filter the reconstituted sample through a 0.45 µm filter before injection[13].
-
-
Instrumentation:
-
HPLC System: Equipped with a UV detector.
-
Column: Zorbax ODS (C18) or a similar reverse-phase column[13].
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water. Isocratic or gradient elution can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min[10].
-
Injection Volume: A standard injection volume is 20 µL[10].
-
Detection Wavelength: 254 nm[13].
-
-
Quantification:
-
Prepare external calibration standards in a suitable solvent.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2,6-DIPN in the samples from the calibration curve.
-
Visualizations
Caption: Workflow for 2,6-DIPN analysis by GC-MS/MS.
Caption: Logic diagram for troubleshooting GC peak tailing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. stepbio.it [stepbio.it]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of this compound (DIPN) and n-dibutylphthalate (DBP) in food and paper packaging materials from US marketplaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Federal Register :: this compound (2,6-DIPN) and Its Metabolites and Degradates; Pesticide Tolerances [federalregister.gov]
Technical Support Center: Mitigating Matrix Effects in 2,6-DIPN Quantification
Welcome to the technical support center for the quantification of 2,6-diisopropylnaphthalene (2,6-DIPN). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 2,6-DIPN?
A1: The "matrix" refers to all the components in a sample apart from the analyte of interest, 2,6-DIPN. These can include proteins, lipids, salts, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of 2,6-DIPN in the ion source of a mass spectrometer, leading to either ion suppression or enhancement.[2] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis, resulting in unreliable data.
Q2: How can I detect and quantify matrix effects in my 2,6-DIPN analysis?
A2: The most common method for quantifying matrix effects is the post-extraction spike method.[2] This involves comparing the peak response of 2,6-DIPN spiked into a blank matrix extract to the response of a pure standard solution at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[2] Another qualitative technique is post-column infusion, where a constant flow of a 2,6-DIPN standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will reveal regions of ion suppression or enhancement by showing dips or rises in the baseline signal.
Q3: What are the primary strategies for mitigating matrix effects?
A3: A multi-pronged approach is often the most effective. The main strategies fall into three categories:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[3]
-
Chromatographic Separation: Modifying chromatographic conditions can help separate 2,6-DIPN from interfering compounds, thus preventing them from co-eluting and causing matrix effects.
-
Calibration Strategies: Employing appropriate internal standards and calibration methods can compensate for matrix effects that cannot be entirely eliminated through sample preparation.
Q4: When is a stable isotope-labeled internal standard (SIL-IS) recommended for 2,6-DIPN quantification?
A4: A stable isotope-labeled internal standard, such as deuterated 2,6-DIPN, is the gold standard for compensating for matrix effects.[4] Since a SIL-IS has nearly identical chemical and physical properties to 2,6-DIPN, it will be affected by matrix interferences in the same manner, allowing for accurate correction of the analyte signal.[5] It is highly recommended to use a SIL-IS for all quantitative bioanalytical methods, especially when dealing with complex matrices like plasma, serum, or tissue homogenates, to ensure the highest accuracy and reproducibility.
Q5: What is the difference between matrix-matched calibration and the standard addition method?
A5: Matrix-matched calibration involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[6] This approach helps to mimic the matrix effects observed in the actual samples. However, it requires a reliable source of analyte-free matrix, which can sometimes be challenging to obtain.[7]
The standard addition method is particularly useful for complex and variable matrices where a blank matrix is unavailable.[8] This technique involves adding known amounts of a 2,6-DIPN standard to aliquots of the sample itself. A calibration curve is then generated for each sample, which inherently corrects for the specific matrix effects present in that individual sample.[9]
Troubleshooting Guides
Issue 1: Poor recovery of 2,6-DIPN during sample preparation.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: For LLE, ensure the chosen organic solvent has a high affinity for the nonpolar 2,6-DIPN. For SPE, select a sorbent with appropriate chemistry (e.g., reversed-phase C18) and optimize the wash and elution solvents.
-
Adjust Sample pH: Although 2,6-DIPN is a neutral molecule, adjusting the pH of the sample might help in disrupting interactions with matrix components.
-
Improve Homogenization: For solid or semi-solid samples, ensure thorough homogenization to maximize the surface area for extraction.
-
Issue 2: High variability and inconsistent results in 2,6-DIPN quantification.
-
Possible Cause: Uncompensated and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a deuterated 2,6-DIPN internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.
-
Utilize the Standard Addition Method: If a SIL-IS is not available, performing standard addition for each sample can effectively compensate for individual matrix differences.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as a multi-step SPE protocol or a QuEChERS-based method with specific cleanup sorbents for fatty matrices (e.g., Z-Sep+), to remove a larger portion of interfering compounds.[10]
-
Issue 3: Ion suppression or enhancement is observed, but a SIL-IS is not available.
-
Possible Cause: Co-elution of matrix components with 2,6-DIPN.
-
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles your samples. This will help to normalize the matrix effects across your calibration standards and unknown samples.[11]
-
Modify Chromatographic Conditions:
-
Adjust the gradient elution profile to better separate 2,6-DIPN from interfering peaks.
-
Consider using a different stationary phase with alternative selectivity for improved separation.
-
-
Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering components to a level where their effect on the ionization of 2,6-DIPN is minimized. However, ensure that the diluted concentration of 2,6-DIPN remains above the limit of quantification.[3]
-
Data Presentation: Comparison of Matrix Effect Mitigation Strategies
The following table summarizes the expected performance of different calibration strategies in mitigating matrix effects for the analysis of polycyclic aromatic hydrocarbons (PAHs), which are structurally similar to 2,6-DIPN. The values are representative and will vary depending on the specific matrix and analytical method.
| Calibration Strategy | Expected Accuracy (%) | Expected Precision (RSD %) | Applicability Notes |
| Solvent-Only External Standard | 50 - 150+ | < 20 | Prone to significant errors due to uncompensated matrix effects. Not recommended for complex matrices. |
| Matrix-Matched External Standard | 85 - 115 | < 15 | Effective when a representative blank matrix is available.[6] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | 95 - 105 | < 10 | The most robust method for correcting matrix effects, especially for variable matrices.[12] |
| Standard Addition | 90 - 110 | < 15 | Ideal for complex and unknown matrices where a blank is not available. Requires more sample and longer analysis time per sample.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 2,6-DIPN from Serum/Plasma
This protocol provides a general guideline for extracting 2,6-DIPN from serum or plasma using a reversed-phase SPE cartridge (e.g., C18).
-
Sample Pre-treatment:
-
To 500 µL of serum or plasma, add the internal standard solution (if available).
-
Dilute the sample 1:1 with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7).[13]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[14]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences.
-
-
Elution:
-
Elute the 2,6-DIPN with 2 x 1.5 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for analysis.
-
Protocol 2: QuEChERS for 2,6-DIPN in Fatty Matrices (e.g., Adipose Tissue)
This modified QuEChERS protocol is designed for matrices with high-fat content.
-
Sample Homogenization and Extraction:
-
Weigh 2 g of homogenized fatty tissue into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake for 1 minute.[15]
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents appropriate for fatty matrices (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18, and 150 mg Z-Sep+).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant for analysis. Depending on the sensitivity of the instrument, a dilution step may be necessary.
-
Protocol 3: Standard Addition Method for 2,6-DIPN Quantification
This protocol outlines the steps for performing a four-point standard addition.
-
Initial Analysis:
-
Analyze the unknown sample to obtain an estimated concentration of 2,6-DIPN.
-
-
Sample Aliquoting:
-
Pipette four equal aliquots (e.g., 200 µL) of the sample extract into separate vials.
-
-
Spiking with Standard Solution:
-
Vial 1: Add a small, precise volume of solvent (no standard).
-
Vial 2: Spike with a known amount of 2,6-DIPN standard to achieve a final added concentration of approximately 0.5 times the estimated sample concentration.
-
Vial 3: Spike to achieve a final added concentration of approximately 1.0 times the estimated sample concentration.
-
Vial 4: Spike to achieve a final added concentration of approximately 1.5 times the estimated sample concentration.
-
Ensure the volume of the spiking solution is small to avoid significant dilution of the matrix.
-
-
Analysis and Calculation:
-
Analyze all four prepared samples.
-
Plot the peak area of 2,6-DIPN (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the concentration of 2,6-DIPN in the original, unspiked sample.
-
Visualizations
References
- 1. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. texilajournal.com [texilajournal.com]
- 5. scispace.com [scispace.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study [mdpi.com]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Fractional Distillation for 2,6-Diisopropylnaphthalene (2,6-DIPN) Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fractional distillation of 2,6-diisopropylnaphthalene (2,6-DIPN). It includes troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation used for 2,6-DIPN purification, and what are its limitations?
A1: Fractional distillation is a crucial initial step in the purification of 2,6-DIPN from the crude product of naphthalene (B1677914) alkylation.[1] This process serves to separate the diisopropylnaphthalene (DIPN) isomers from lighter components, such as monoisopropylnaphthalene, and heavier components, like tri- and tetraisopropylnaphthalene.[1] However, fractional distillation alone is insufficient to achieve high-purity 2,6-DIPN. This is due to the very close boiling points of the various DIPN isomers.[1] For instance, the boiling point difference between 2,6-DIPN and a common impurity, 2,7-DIPN, is only 2.6°C, making their separation by distillation extremely challenging.[1] Therefore, distillation is primarily used as a pre-purification step to obtain a DIPN-enriched fraction, which is then subjected to further purification methods like crystallization or adsorption.[1]
Q2: What level of purity can I expect from the fractional distillation of crude 2,6-DIPN?
A2: The primary goal of the initial fractional distillation is enrichment rather than achieving high purity. Experimental results have shown that by collecting the distillate fraction at 165°C under a vacuum of 1000 Pa, a 2,6-DIPN purity of approximately 50% can be achieved.[2] This enriched fraction is the ideal starting material for subsequent purification steps.
Q3: Why is vacuum distillation necessary for purifying 2,6-DIPN?
A3: Vacuum distillation is essential for purifying high-boiling point compounds like 2,6-DIPN for two main reasons. Firstly, it significantly lowers the boiling point of the compounds, which helps to prevent thermal decomposition that can occur at the high temperatures required for atmospheric distillation.[3][4] Secondly, operating at a reduced pressure can improve the separation efficiency by increasing the relative volatility of the components.[3]
Q4: What are the key parameters to control during the fractional distillation of 2,6-DIPN?
A4: The key parameters to control for effective separation are:
-
Vacuum Pressure: Maintaining a stable and appropriate vacuum level is critical. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.[4]
-
Reflux Ratio: The reflux ratio, which is the ratio of the amount of condensate returned to the column to the amount collected as distillate, significantly impacts separation efficiency. A higher reflux ratio generally leads to better separation but requires a longer distillation time.[5]
-
Column Efficiency: The choice of distillation column and packing material determines the number of theoretical plates, which directly relates to the column's ability to separate components with close boiling points.
-
Heating Rate: A slow and steady heating rate is crucial to establish a proper temperature gradient in the column and avoid "flooding," a condition where excessive vapor flow hinders the downward flow of the liquid condensate.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Low Purity of DIPN Fraction | 1. Insufficient Reflux Ratio: A low reflux ratio may not provide enough contact time between the vapor and liquid phases for effective separation. 2. Column Flooding: Excessive heating can lead to a high vapor flow rate, preventing proper liquid downflow and mixing.[6][7] 3. Unstable Vacuum: Fluctuations in vacuum pressure cause inconsistent boiling points, disrupting the separation gradient.[4] 4. Inefficient Column Packing: The packing material may not provide a sufficient number of theoretical plates for the separation of close-boiling isomers. | 1. Increase the Reflux Ratio: Adjust the distillation head to return more condensate to the column. Monitor the purity of the distillate to find the optimal ratio.[5] 2. Reduce Heating Rate: Lower the heat input to the distillation flask to ensure a steady boiling rate and prevent the column from flooding.[6] 3. Check for Leaks & Use a Vacuum Regulator: Ensure all glass joints are properly sealed with grease. Use a vacuum regulator to maintain a constant pressure.[4] 4. Use a More Efficient Column: Employ a longer packed column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates. |
| Bumping / Uncontrolled Boiling | 1. Lack of Nucleation Sites: In a vacuum, dissolved gases are removed, and boiling stones become ineffective. This can lead to superheating followed by violent boiling (bumping).[8] 2. Heating Rate is Too High: Rapid heating can cause sudden, uncontrolled boiling. | 1. Use a Magnetic Stirrer: Continuous stirring provides a large surface area for smooth boiling.[8] 2. Introduce a Fine Capillary: A fine capillary tube can be inserted to introduce a slow stream of inert gas (like nitrogen) to promote gentle boiling.[8] 3. Gradual Heating: Increase the temperature of the heating mantle slowly to allow for controlled boiling. |
| Product Decomposition (Darkening of Distillate) | 1. Excessively High Temperature: Even under vacuum, prolonged exposure to high temperatures can cause decomposition of the diisopropylnaphthalene isomers. 2. Presence of Oxygen: Air leaks in the system can lead to oxidation of the product at high temperatures. | 1. Use a Lower Vacuum: A lower vacuum pressure will further reduce the boiling point of the components. 2. Ensure an Air-Tight System: Check all connections for leaks and consider performing the distillation under an inert atmosphere (e.g., nitrogen). |
| Column Flooding | 1. Excessive Vapor Rate: The heating rate is too high, generating vapor faster than the column can handle.[6][7] 2. High Reflux Rate: While a high reflux ratio improves separation, an excessively high rate can overload the column.[6] | 1. Reduce Heating: Lower the power to the heating mantle to decrease the rate of vaporization.[6] 2. Adjust Reflux Ratio: Find a balance that provides good separation without causing the column to flood. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation for Enrichment of DIPN Isomers
This protocol outlines the initial purification step to obtain a fraction enriched in diisopropylnaphthalene isomers from the crude alkylation product.
Materials:
-
Crude diisopropylnaphthalene mixture
-
Round-bottom flask (sized appropriately for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed column with Raschig rings or other suitable packing)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump and tubing
-
Vacuum gauge
-
Thermometer
-
Glass wool for insulation
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased to ensure a good vacuum seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude DIPN mixture.
-
Wrap the fractionating column with glass wool and aluminum foil for insulation to maintain the temperature gradient.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
-
Distillation Process:
-
Begin stirring the crude mixture.
-
Slowly apply vacuum to the system, aiming for a stable pressure of approximately 1000 Pa.
-
Once the vacuum is stable, begin heating the round-bottom flask gently with the heating mantle.
-
Observe the "reflux ring" as it slowly ascends the column. A slow ascent indicates good separation.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Carefully monitor the temperature at the distillation head. When the temperature stabilizes around 165°C (at 1000 Pa), begin collecting the main DIPN-enriched fraction in a clean receiving flask.
-
Continue collecting this fraction until the temperature begins to rise significantly or drop, indicating that the DIPN isomers have been mostly distilled.
-
Stop the heating and allow the system to cool down before slowly venting the apparatus to atmospheric pressure.
-
-
Analysis:
-
Analyze the collected fraction by Gas Chromatography (GC) to determine the concentration of 2,6-DIPN and other isomers. The expected purity of 2,6-DIPN in this fraction is around 50%.[2]
-
Data Presentation
Table 1: Expected Outcome of the Two-Step Purification Process
| Purification Step | Key Operating Parameters | Expected 2,6-DIPN Purity | Primary Impurities Remaining |
| Vacuum Fractional Distillation | Pressure: ~1000 Pa, Collection Temperature: ~165°C | ~50%[2] | Other DIPN isomers (e.g., 2,7-DIPN, 1,5-DIPN) |
| Crystallization (from enriched fraction) | Crystallization Temperature: 9°C, Solvent Wash: Ethanol | >99%[2] | Trace amounts of other DIPN isomers |
Visualizations
Caption: Overall purification workflow for 2,6-DIPN.
Caption: Troubleshooting logic for poor separation.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. quora.com [quora.com]
- 6. distilmate.com [distilmate.com]
- 7. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis [eureka.patsnap.com]
- 8. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Achieving High Purity 2,6-DIPN via Melt Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals working on the purification of 2,6-diisopropylnaphthalene (2,6-DIPN) using melt crystallization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is melt crystallization and why is it suitable for purifying 2,6-DIPN?
A1: Melt crystallization is a purification technique where a substance is purified by partially melting and then slowly crystallizing it from its molten state, without the use of a solvent.[1][2][3] This method is particularly effective for separating 2,6-DIPN from its isomers because, while their boiling points are very close, their melting points are distinct.[1] The process leverages these differences in melting points to selectively crystallize the desired 2,6-DIPN, leaving impurities concentrated in the remaining liquid melt.[1][2]
Q2: What are the main impurities I need to remove from my 2,6-DIPN sample?
A2: The primary impurities are other diisopropylnaphthalene (DIPN) isomers formed during the synthesis process, such as 1,3-, 1,7-, and particularly 2,7-DIPN.[1][4] The separation of 2,6-DIPN and 2,7-DIPN is the most significant challenge.
Q3: My purity is not improving beyond ~98%. What is happening?
A3: You are likely encountering the eutectic limit of the 2,6-DIPN and 2,7-DIPN binary system.[1][4] A eutectic is a mixture of substances that melts and solidifies at a single, sharp temperature that is lower than the melting points of the individual components. For this specific pair, a mixture containing approximately 98% 2,6-DIPN and 2% 2,7-DIPN forms a eutectic with a melting point around -14 to -20°C.[1][4] This makes it very difficult to separate these last traces of 2,7-DIPN by conventional crystallization. Overcoming this requires a multi-stage crystallization approach.
Q4: How can I improve my final product yield?
A4: Low yield can be caused by several factors.[5] Ensure you are not using excessive sweating times or temperatures, which can melt away too much of the product.[1] The crystallization temperature is also critical; if it is too low, it can lead to co-crystallization of impurities, which are then removed with the product during melting, thus lowering the final isolated yield. By employing repeated crystallization of the melts at different concentration levels, the overall yield of pure 2,6-DIPN can be significantly enhanced, potentially up to 87%.[1]
Q5: What analytical methods are recommended for determining the purity of 2,6-DIPN?
A5: The most common and effective methods for purity analysis of 2,6-DIPN are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Specifically, GC coupled with tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity for quantifying residual isomers.[6][7][8][9] HPLC with UV detection is also a validated method for determining 2,6-DIPN concentration.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity (<99%) After Single Stage | Formation of a eutectic mixture with 2,7-DIPN.[1][4] | Implement a multi-stage crystallization process. The residue from one stage becomes the feed for a subsequent stage to recover more product. |
| Cooling rate is too fast, leading to impurity inclusion in the crystal lattice.[1][11] | Decrease the cooling rate (e.g., 1-9 °C/h) to allow for more selective crystal growth.[11] | |
| Sweating temperature is too low or sweating time is too short.[1] | Increase the sweating temperature gradually and/or extend the sweating time to more effectively remove the impure liquid film from the crystal surface. | |
| Low Yield (<70%) | Crystallization temperature is too low, causing excessive solidification. | Optimize the final crystallization temperature. A higher temperature can improve purity at the expense of yield, so a balance is needed.[11] |
| Sweating temperature is too high or sweating time is too long, causing loss of product.[1] | Carefully control the sweating step. The temperature should be high enough to melt impurities but below the melting point of the pure product. | |
| Significant amount of product remains in the mother liquor.[5] | Re-process the mother liquor in a separate crystallization stage to recover additional 2,6-DIPN.[1] | |
| "Oiling Out" (Product separates as a liquid instead of solid crystals) | The solution is becoming supersaturated at a temperature above the product's melting point.[5] | This is less common in solvent-free melt crystallization but can indicate a very high impurity level, which significantly depresses the melting point. Consider a preliminary purification step like distillation if the starting purity is very low.[12] |
| Cooling is too rapid.[5] | Reduce the cooling rate to allow for orderly crystal nucleation and growth. |
Process Data & Parameters
The purification of 2,6-DIPN is highly dependent on precise control of temperature and time. The following table summarizes key parameters and typical results from static melt crystallization experiments.
| Parameter | Typical Range / Value | Effect on Purity | Effect on Yield | Reference |
| Starting Material Purity | ~50% (after initial distillation) | - | - | [12] |
| Cooling Rate | 1 - 9 °C/h | Slower rates generally lead to higher purity by reducing impurity inclusions. | Slower rates can improve the effective yield of high-purity product per stage. | [1][11] |
| Final Crystallization Temp. | 9 - 27 °C | Higher temperatures can increase purity as less material solidifies. | Inversely related; higher temperatures lead to lower yields per stage. | [11][12] |
| Sweating Temperature | 27 - 39 °C | Higher temperatures improve the removal of entrapped impurities, increasing purity. | Higher temperatures can lead to excessive melting of the desired product, reducing yield. | [11] |
| Sweating Time | Variable (e.g., 30 min hold) | Longer times allow for more complete draining of the impure melt, increasing purity. | Can decrease yield if excessive melting of the product occurs. | [1][11] |
| Number of Stages | 1 to 3+ | Purity increases with each successive stage. | Overall yield can be maximized by re-processing residues. | [1] |
| Achievable Purity | ≥ 99.0% - 99.9% | - | - | [1][12][13] |
| Achievable Overall Yield | ~75% - 87% | - | - | [1] |
Experimental Protocol: Multi-Stage Static Melt Crystallization
This protocol describes a general procedure for purifying 2,6-DIPN from an isomeric mixture using a three-stage static melt crystallization process.
Objective: To achieve >99% purity of 2,6-DIPN.
Apparatus: Jacketed glass crystallizer with temperature control, thermocouples, peristaltic pump (for residue removal).
Procedure:
-
Stage 1 - Crystallization: a. Melt the crude 2,6-DIPN mixture (e.g., 80-90% purity) by heating it above its melting point. b. Slowly cool the melt at a controlled rate (e.g., 2-5 °C/h). A crystal layer will begin to form on the cooled inner surface of the crystallizer. c. Continue cooling until the final crystallization temperature is reached (e.g., 25 °C). Hold at this temperature for 30-60 minutes to ensure stable crystal growth.[11]
-
Stage 1 - Sweating & Melting: a. Drain the remaining liquid (Residue 1) from the crystallizer. This liquid is enriched in impurities. b. Slowly heat the crystal layer at a controlled rate (e.g., 1-3 °C/h).[11] This "sweating" step melts any included impurities and a small amount of product, which drains away. c. Once the sweating temperature is reached (e.g., just below the pure melting point), hold for a set time (e.g., 30 minutes) to allow the impure melt to drain completely. d. Rapidly heat the remaining purified crystals to completely melt them. This is Product 1.
-
Stage 2 & 3 - Recrystallization: a. Use Product 1 as the feed material for Stage 2. Repeat the entire crystallization, sweating, and melting process. The resulting melt is Product 2. b. Use Product 2 as the feed material for Stage 3. The final melted product is the high-purity 2,6-DIPN. c. The residues from each stage can be collected and re-processed to improve overall yield.
-
Analysis: a. Take samples from the initial feed, each product stage, and each residue stage. b. Analyze the composition of each sample using GC-MS/MS or HPLC to determine the purity of 2,6-DIPN and the concentration of key isomers.[6][7]
Visualizations
Caption: Multi-stage workflow for 2,6-DIPN melt crystallization.
Caption: Troubleshooting decision tree for low purity results.
References
- 1. researchgate.net [researchgate.net]
- 2. armstrong-chemtec.com [armstrong-chemtec.com]
- 3. Melt crystallization Process Technology Company/ Supplier China| DODGEN [dgchemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 7. Determination of this compound (DIPN) and n-dibutylphthalate (DBP) in food and paper packaging materials from US marketplaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Federal Register :: this compound (2,6-DIPN) and Its Metabolites and Degradates; Pesticide Tolerances [federalregister.gov]
- 11. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dgchemtech.com [dgchemtech.com]
Technical Support Center: Managing 2,6-DIPN Volatility in Analytical Procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diisopropylnaphthalene (2,6-DIPN). The following information addresses common challenges related to the volatility of 2,6-DIPN during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2,6-DIPN that I should be aware of during analysis?
A1: 2,6-DIPN is a white crystalline solid with a relatively high vapor pressure of 81.3 mPa at 25°C, classifying it as a volatile compound. Its non-polar nature makes it suitable for analysis by gas chromatography (GC). Due to its volatility, special precautions are necessary during sample preparation, storage, and analysis to prevent analyte loss.
Q2: Which analytical techniques are most suitable for the quantification of 2,6-DIPN?
A2: Gas chromatography-mass spectrometry (GC-MS) is a highly suitable and commonly used technique for the analysis of 2,6-DIPN due to its volatility and non-polar nature.[1][2] High-performance liquid chromatography (HPLC) with UV detection has also been successfully used for its quantification in various matrices.[3]
Q3: How can I minimize the loss of 2,6-DIPN during sample storage?
A3: To minimize volatility-related losses during storage, it is crucial to use appropriate containers. Glass vials with screw caps (B75204) and PTFE septa are recommended to ensure a tight seal. Avoid plastic containers as 2,6-DIPN may adsorb to or react with the plastic.[4] For long-term stability, especially for analytical standards, storing at or below 0°C is advisable to reduce evaporation.
Q4: What are the best practices for preparing 2,6-DIPN calibration standards?
A4: When preparing calibration standards, work quickly and efficiently to minimize exposure to air. Use gas-tight syringes for transferring solutions to prevent volatilization. It is recommended to prepare standards at a low temperature (e.g., in an ice bath) to reduce evaporation. After preparation, immediately cap the vials securely. To account for matrix effects, which can suppress or enhance the analytical signal, preparing matrix-matched calibration curves is a highly effective strategy.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Analyte Recovery | Analyte Loss During Sample Preparation: Evaporation of 2,6-DIPN during extraction, concentration, or solvent exchange steps due to its volatility. | - Minimize sample exposure to the atmosphere. Keep sample containers sealed whenever possible.- Work at reduced temperatures (e.g., use an ice bath) during sample handling and preparation steps.- When concentrating samples, use gentle nitrogen evaporation at low temperatures instead of high-temperature methods. |
| Improper Storage: Loss of 2,6-DIPN from improperly sealed or inappropriate storage containers. | - Use high-quality glass vials with PTFE-lined screw caps for all samples and standards.- Ensure vials are filled to minimize headspace, reducing the potential for volatilization.- Store samples and standards at refrigerated or frozen temperatures (≤ 4°C) until analysis. | |
| Poor Peak Shape (Tailing or Fronting) in GC Analysis | Active Sites in the GC System: Interaction of 2,6-DIPN with active sites in the injector liner, column, or connections. | - Use a deactivated inlet liner and gold-plated seals to minimize interactions.- Trim the first few centimeters of the analytical column to remove accumulated non-volatile residues.- Regularly maintain the GC inlet, including replacing the septum and liner. |
| Inappropriate Injection Temperature: An injector temperature that is too high can cause degradation, while one that is too low can lead to slow volatilization and peak broadening. | - Optimize the injector temperature for 2,6-DIPN. A starting point is typically 250°C, but this may need adjustment based on your specific system and method. | |
| Variable Peak Areas and Poor Reproducibility | Inconsistent Injection Volume: Manual injection inconsistencies or issues with the autosampler. | - Use an autosampler for injections to ensure high precision and reproducibility.- If using manual injection, ensure a consistent and rapid injection technique. Use a gas-tight syringe. |
| Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of 2,6-DIPN in the MS source, leading to signal suppression or enhancement. | - Develop a robust sample cleanup procedure using techniques like solid-phase extraction (SPE) with a Florisil® cartridge to remove interfering matrix components.- Prepare matrix-matched calibration standards to compensate for matrix effects.[5] | |
| Carryover in Subsequent Analyses (Ghost Peaks) | Adsorption in the Injection Port or Column: 2,6-DIPN adsorbing onto active sites and then slowly releasing in subsequent runs. | - Clean the injector port and replace the liner and septum.- Bake out the column at a high temperature (within its specified limits) to remove contaminants.- Include a solvent blank injection after high-concentration samples to check for and wash out any residual analyte. |
Quantitative Data Summary
The following tables summarize key quantitative data from validated analytical methods for 2,6-DIPN.
Table 1: GC-MS/MS Method Performance in Agricultural Products [5]
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Instrument Limit of Detection (LOD) | 0.0004 µg/mL |
| Instrument Limit of Quantification (LOQ) | 0.00125 µg/mL |
| Method Limit of Quantification (MLOQ) | 0.01 mg/kg |
Table 2: HPLC-UV Method Performance in Potatoes and Potato Peels [3]
| Matrix | Fortification Levels (ppm) | Recovery Range (%) | Coefficient of Variation (CV%) |
| Potatoes | 0.01, 0.02, 0.05, 50 | 77.9 - 123.2 | 13.9 |
| Potato Peels | 0.02, 0.05, 0.2 | 83.2 - 96.1 | 5.3 |
Table 3: GC-Ion-Trap Tandem Mass Spectrometry in Paper Packaging [1]
| Parameter | Value |
| Calibration Range | 0.01 to 10 µg/mL |
| Linearity (r²) | 0.9976 |
| Recovery in Fortified Samples | > 80% |
| Relative Standard Deviation (RSD) | < 10% |
Experimental Protocols
Protocol 1: Analysis of 2,6-DIPN in Agricultural Products by GC-MS/MS[1]
-
Sample Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Homogenize for 2 minutes at 13,500 rpm.
-
-
Liquid-Liquid Partitioning:
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
-
Sample Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Pass the extract through a Florisil® SPE cartridge.
-
Elute with an appropriate solvent.
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., hexane).
-
Inject 1 µL into the GC-MS/MS system.
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Initial temperature of 80°C (hold 1 min), ramp to 200°C at 20°C/min (hold 0 min), then ramp to 280°C at 10°C/min (hold 5 min).
-
MS Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Protocol 2: Analysis of 2,6-DIPN in Potatoes by HPLC-UV[5]
-
Sample Extraction:
-
Extract the sample with acetonitrile.
-
-
Liquid-Liquid Partitioning:
-
Partition the extract with hexane (B92381).
-
Discard the acetonitrile layer.
-
-
Sample Cleanup:
-
Purify the hexane extract using a Florisil® column.
-
-
Final Preparation and Analysis:
-
Evaporate the purified extract to dryness using a rotary evaporator.
-
Reconstitute the residue in acetonitrile.
-
Filter the sample through a 0.45 µm PVDF syringe filter.
-
Inject into the HPLC system.
-
HPLC Column: Zorbax ODS.
-
Detection: UV at 254 nm.
-
Visualizations
Caption: Workflow for 2,6-DIPN analysis by GC-MS/MS.
Caption: Troubleshooting logic for low recovery of 2,6-DIPN.
References
Technical Support Center: GC Analysis of Diisopropylnaphthalene (DIPN) Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical errors encountered during the Gas Chromatography (GC) analysis of diisopropylnaphthalene (DIPN) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of diisopropylnaphthalene (DIPN) isomers by GC so challenging?
A1: The separation of DIPN isomers is difficult due to their similar physical and chemical properties, including very close boiling points.[1] For example, the boiling points of 2,6-DIPN and 2,7-DIPN differ by only 2.6°C.[1] This makes achieving baseline separation, a complete separation of the peaks in the chromatogram, a significant challenge.[1]
Q2: Which type of GC column is best for separating DIPN isomers?
A2: Polar columns are generally recommended over non-polar columns for the separation of DIPN isomers.[1][2] While non-polar columns separate based on boiling points, which are very similar for DIPN isomers, polar columns provide different selectivity that can enhance separation. However, even with polar columns, achieving a baseline separation (a resolution greater than 1.5) can be difficult.[1][2] Comprehensive two-dimensional GC (GCxGC) has been shown to provide superior separation for both qualitative and quantitative analysis of DIPN isomers.[3]
Q3: I am not detecting all ten DIPN isomers in my sample. Is this normal?
A3: Yes, it is common not to detect all ten isomers. Specifically, 1,2-DIPN and 1,8-DIPN are often not detected in alkylation products due to steric hindrance, which makes their formation less likely.[1][4]
Q4: How can I confirm the identity of the DIPN isomers in my chromatogram?
A4: The most reliable method for identifying DIPN isomers is Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass spectra of your peaks with reference spectra from libraries such as NIST or PubChem, you can confirm their identity. All DIPN isomers have a molecular weight of 212.33 g/mol . Common fragments observed in the mass spectra of DIPN isomers include m/z 197 (loss of a methyl group) and 155.[5][6][7]
Below are the top three most abundant ions for several DIPN isomers:
| Isomer | m/z 1 | m/z 2 | m/z 3 | Source |
| 1,3-DIPN | 197 | 212 | 155 | [8] |
| 1,4-DIPN | 197 | 212 | 155 | [9] |
| 1,5-DIPN | 197 | 212 | 155 | [10] |
| 1,6-DIPN | 197 | 212 | 155 | [11] |
| 1,7-DIPN | 197 | 212 | 155 | [12] |
| 2,3-DIPN | 197 | 212 | 155 | [13] |
| 2,6-DIPN | 197 | 212 | 155 | [7] |
| 2,7-DIPN | 197 | 212 | 155 |
Q5: What are some common causes of peak splitting in the GC analysis of DIPN isomers?
A5: Peak splitting in GC can arise from several issues, many of which are related to the injection process.[14][15] Potential causes include:
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Improper column installation: If the column is not installed correctly in the inlet, it can lead to a split injection.[14][15]
-
Injection technique: For manual injections, a slow or hesitant injection can cause the sample to be introduced as two separate bands.[14][15]
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Solvent mismatch: Using a sample solvent that is not compatible with the stationary phase can lead to poor peak focusing and splitting.[16]
-
Inlet issues: A dirty or active inlet liner can cause degradation or partial adsorption of the analytes, resulting in distorted peaks.[14][15]
Troubleshooting Guide
This guide addresses common problems encountered during the GC analysis of DIPN isomers, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution of 2,6- and 2,7-DIPN | - Inappropriate GC column (e.g., non-polar).- Sub-optimal temperature program or carrier gas flow rate. | - Use a polar stationary phase column (e.g., INNOWAX, CP-Wax-52).[1][3]- Optimize the temperature program and carrier gas linear velocity. A resolution of 1.28 has been achieved on an INNOWAX column at 180°C with a linear velocity of 25 cm/s.[1]- Consider using GCxGC for complete separation.[3] |
| Peak Tailing | - Active sites in the injector liner or on the column.- Contamination in the GC system. | - Use a deactivated inlet liner and/or replace the first few centimeters of the column.- Clean the injector port. |
| Ghost Peaks (peaks in blank runs) | - Contamination from the syringe, solvent, or carrier gas.- Carryover from a previous injection. | - Run a blank with a clean syringe and fresh, high-purity solvent.- Check for leaks in the gas lines and ensure high-purity carrier gas is being used.- Increase the bake-out time and temperature after each run to ensure all components have eluted. |
| Irreproducible Peak Areas | - Inconsistent injection volume.- Leaks in the injection port septum.- Sample degradation. | - Use an autosampler for precise and repeatable injections.- Regularly replace the septum.- Ensure sample stability and proper storage. |
| Broad Peaks | - Injection volume too large.- Initial oven temperature too high for splitless injection.- Carrier gas flow rate too low. | - Reduce the injection volume.- Lower the initial oven temperature to allow for better focusing of the analytes at the head of the column.- Optimize the carrier gas flow rate. |
Experimental Protocols
Sample Preparation for Alkylation Products
Due to the complexity of alkylation reaction mixtures, a thorough sample preparation is crucial. A general guideline is as follows:
-
Dilution: Dilute the crude reaction mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration appropriate for GC analysis (typically in the low µg/mL range).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet or column.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard that is not present in the sample and has a similar response factor to the DIPN isomers.
GC-MS Method for DIPN Isomer Analysis
The following is an example of a GC-MS method that has been used for the analysis of 2,6-DIPN. This can be adapted for the analysis of other isomers.
| Parameter | Value |
| GC System | Agilent Technologies 7890B with 7010 GC/MS Triple Quad |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at 1 mL/min |
| Oven Temperature Program | - Initial temperature: 60°C, hold for 1 min- Ramp 1: 30°C/min to 180°C- Ramp 2: 10°C/min to 220°C- Ramp 3: 40°C/min to 300°C, hold for 2 min |
| MS Ion Source Temperature | 230°C |
| MS Interface Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI+) at 70 eV |
| MS/MS Transitions (for 2,6-DIPN) | - Quantitation: 197 → 155- Confirmation 1: 212 → 197- Confirmation 2: 212 → 155 |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in the GC analysis of DIPN isomers.
Caption: A logical workflow for troubleshooting common GC analysis issues for diisopropylnaphthalene isomers.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. 2,6-Diisopropylnaphthalene [webbook.nist.gov]
- 8. 1,3-Diisopropylnaphthalene | C16H20 | CID 92672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-Diisopropylnaphthalene | C16H20 | CID 90375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Naphthalene, 1,5-diisopropyl [webbook.nist.gov]
- 11. 1,6-Diisopropylnaphthalene | C16H20 | CID 3016596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,7-Diisopropylnaphthalene | C16H20 | CID 3023652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,3-Diisopropylnaphthalene | C16H20 | CID 3023653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2,6-Diisopropylnaphthalene (2,6-DIPN)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,6-diisopropylnaphthalene (2,6-DIPN), with a specific focus on optimizing crystallization temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 2,6-DIPN?
The main difficulty in purifying 2,6-DIPN lies in separating it from its isomers, particularly 2,7-diisopropylnaphthalene (B1294804) (2,7-DIPN). These isomers have very close boiling points, making separation by distillation alone inefficient.[1][2] While their melting points differ significantly, they form a eutectic mixture, which limits the purity achievable through simple crystallization.[1][2]
Q2: What is a eutectic mixture and why is it important for 2,6-DIPN purification?
A eutectic mixture is a mixture of substances that melts and solidifies at a single, sharp temperature that is lower than the melting points of the individual components. For 2,6-DIPN and 2,7-DIPN, a eutectic point occurs at approximately -20°C for a mixture containing about 98% 2,6-DIPN and 2% 2,7-DIPN.[1][2] This means that attempting to purify 2,6-DIPN beyond 98% purity by standard melt crystallization can be challenging, as the remaining mixture will solidify together at the eutectic point.[1]
Q3: What are the common methods for purifying 2,6-DIPN?
Common methods for purifying 2,6-DIPN often involve a combination of techniques:
-
Distillation: Used as an initial step to grossly separate DIPN isomers from other reaction byproducts and obtain a fraction enriched in 2,6-DIPN and 2,7-DIPN.[1]
-
Melt Crystallization: This technique takes advantage of the difference in melting points between 2,6-DIPN and its isomers.[2]
-
Solvent Crystallization: Involves dissolving the impure 2,6-DIPN in a suitable solvent at an elevated temperature and then cooling to allow the purified 2,6-DIPN to crystallize. This method can be more effective at overcoming the limitations of the eutectic point.[1]
Q4: Which solvents are typically used for the solvent crystallization of 2,6-DIPN?
Aliphatic alcohols with 1 to 4 carbon atoms, such as ethanol (B145695), propanol, and isopropanol, have been successfully used for the solvent crystallization of 2,6-DIPN.[1] One study demonstrated that washing the crystals with ethanol after crystallization at 9°C yielded a final product with 99.42% purity.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity of Final Product (<98%) | Formation of the eutectic mixture with 2,7-DIPN. | Consider a two-step crystallization process: an initial suspension crystallization followed by a solvent crystallization. Alternatively, use solvent crystallization with a suitable solvent like ethanol to bypass the eutectic limitation.[1][4] |
| Crystallization temperature is too low. | For suspension crystallization, a temperature range of -20°C to 5°C is suggested.[5] For solvent crystallization, a higher temperature range of 0°C to 25°C may be optimal.[5] Experiment within these ranges to find the ideal temperature for your specific mixture composition. | |
| Inefficient removal of mother liquor. | Ensure thorough washing of the crystals after filtration. Ethanol has been shown to be an effective washing solvent.[3] | |
| Poor Crystal Yield | Crystallization temperature is too high. | A higher temperature can increase the solubility of 2,6-DIPN in the solvent or melt, leading to a lower yield. Gradually decrease the crystallization temperature. |
| Insufficient cooling time. | Allow adequate time for the crystallization process to complete. For suspension crystallization, a duration of 6 hours has been reported.[4] | |
| No Crystals Formed | The concentration of 2,6-DIPN is too low. | If using a solvent, try to concentrate the solution by carefully evaporating some of the solvent. |
| The cooling process is too rapid. | A slower cooling rate generally favors the formation of larger, purer crystals. | |
| Oily or Amorphous Precipitate Instead of Crystals | Presence of significant impurities. | Consider a preliminary purification step, such as distillation, to enrich the starting material in 2,6-DIPN.[1][3] |
Experimental Protocols
Protocol 1: Two-Step Crystallization for High-Purity 2,6-DIPN
This protocol is based on a combined suspension and solvent crystallization approach.[4][5]
Objective: To obtain high-purity 2,6-DIPN from a mixture of diisopropylnaphthalene isomers.
Materials:
-
Diisopropylnaphthalene mixture (pre-purified by distillation to remove light and heavy components)
-
Ethanol (or other suitable C1-C4 aliphatic alcohol)
-
Crystallization vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
Step 1: Suspension Crystallization (Primary Crystallization)
-
Transfer the diisopropylnaphthalene mixture into the crystallization vessel.
-
Cool the mixture to a temperature between -20°C and 5°C while stirring. A target temperature of -15°C can be a starting point.[4]
-
Maintain this temperature for a sufficient period to allow for crystal formation (e.g., 6 hours).[4]
-
Filter the resulting slurry to separate the crude 2,6-DIPN crystals from the mother liquor.
Step 2: Solvent Crystallization (Secondary Crystallization)
-
Transfer the crude 2,6-DIPN crystals to a clean crystallization vessel.
-
Add a suitable solvent, such as ethanol.
-
Heat the mixture while stirring until the crystals are completely dissolved.
-
Cool the solution to a temperature between 0°C and 25°C to induce crystallization. A crystallization temperature of 9°C has been shown to be effective.[3]
-
Allow sufficient time for crystallization to complete.
-
Filter the purified 2,6-DIPN crystals.
-
Wash the crystals with a small amount of cold solvent (e.g., ethanol).
-
Dry the final product in an oven under appropriate conditions.
Quantitative Data Summary
| Purification Method | Starting Material Purity | Crystallization Temperature | Solvent/Conditions | Final Purity | Reference |
| Distillation followed by Crystallization | ~50% 2,6-DIPN | 9°C | Washed with ethanol | 99.42% | [3] |
| Suspension Crystallization | 39.28% 2,6-DIPN | -15°C | - | - | [4] |
| Two-Step Crystallization | Isomer Mixture | Suspension: -20°C to 5°C | Solvent: Alcohols (e.g., ethanol) | High Purity | [5] |
| Solvent: 0°C to 25°C |
Visualizations
Caption: Workflow for the purification of 2,6-DIPN.
Caption: Troubleshooting logic for 2,6-DIPN crystallization.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Method for refining 2, 6-diisopropylnaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106608808B - Method for refining 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Diisopropylnaphthalene (2,6-DIPN)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diisopropylnaphthalene (2,6-DIPN). The focus is on strategies to prevent the isomerization of the desired 2,6-DIPN product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 2,6-DIPN?
A1: The main challenge in synthesizing 2,6-DIPN is controlling the selectivity of the reaction to favor the 2,6-isomer over other diisopropylnaphthalene (DIPN) isomers. The alkylation of naphthalene (B1677914) with propylene (B89431) or isopropyl alcohol is a complex process that can yield a mixture of ten possible DIPN isomers.[1] These isomers often have very similar physical and chemical properties, making the purification of 2,6-DIPN difficult and costly.[1]
Q2: Why does isomerization occur during the synthesis of 2,6-DIPN?
A2: Isomerization is an inherent part of the naphthalene alkylation process, which is typically catalyzed by acidic materials like zeolites. The overall process involves three key steps: isopropylation, isomerization, and alkyl conversion.[1] While 2,6-DIPN is a thermodynamically stable product, kinetically favored isomers are also formed.[1] The acidic sites on the catalyst, particularly those on the external surface, can promote the rearrangement of the isopropyl groups on the naphthalene ring, leading to a mixture of isomers.[2]
Q3: What is "shape-selective catalysis" and how does it help in preventing isomerization?
A3: Shape-selective catalysis utilizes catalysts with porous structures, such as zeolites, where the pore dimensions are comparable to the size of the reactant and product molecules. In the synthesis of 2,6-DIPN, shape-selective catalysts like H-mordenite favor the formation of the linear 2,6-isomer because its molecular shape fits better within the catalyst's pores compared to bulkier isomers.[3][4] This steric hindrance within the catalyst channels restricts the formation and diffusion of other isomers, thereby increasing the selectivity for 2,6-DIPN.
Q4: Which catalysts are most effective for the selective synthesis of 2,6-DIPN?
A4: H-mordenite is a widely recognized and effective shape-selective catalyst for the synthesis of 2,6-DIPN.[3][4] Its pore structure is particularly well-suited for the formation of the 2,6-isomer. Other zeolites like HY and H-beta have also been studied, but H-mordenite generally exhibits higher selectivity for 2,6-DIPN. Modification of these zeolites, for instance, by dealumination or by deactivating the external acid sites, can further enhance their selectivity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2,6-DIPN and provides systematic approaches to resolve them.
Issue 1: Low Selectivity for 2,6-DIPN and High Isomer Content
-
Possible Cause 1: Inappropriate Catalyst Choice.
-
Possible Cause 2: Isomerization on External Catalyst Surfaces.
-
Solution: The external acid sites of the zeolite catalyst can promote undesired isomerization reactions. These sites can be selectively deactivated or "passivated." One common method is chemical vapor deposition of silica, which coats the external surface without blocking the internal pores. Another approach involves treating the catalyst with certain metal oxides that preferentially accumulate on the exterior surface.[2]
-
-
Possible Cause 3: Suboptimal Reaction Temperature.
-
Solution: The reaction temperature significantly influences the product distribution. Higher temperatures can lead to increased isomerization and the formation of thermodynamically favored but undesired isomers. It is crucial to optimize the temperature to balance a reasonable reaction rate with high selectivity for 2,6-DIPN. Lower reaction temperatures generally favor the selective formation of 2,6-DIPN.
-
Issue 2: Low Overall Yield of Diisopropylnaphthalenes
-
Possible Cause 1: Catalyst Deactivation.
-
Solution: Zeolite catalysts can deactivate due to the formation of coke, which blocks the active sites and pores.[5] To mitigate this, ensure proper catalyst activation before the reaction. If deactivation is observed, the catalyst may need to be regenerated, typically by calcination in air to burn off the coke deposits.
-
-
Possible Cause 2: Incorrect Reactant Ratios.
-
Solution: The molar ratio of naphthalene to the alkylating agent (propylene or isopropyl alcohol) is a critical parameter. An excess of the alkylating agent can lead to the formation of tri- and poly-isopropylnaphthalenes, reducing the yield of the desired di-substituted product. A systematic optimization of the reactant ratio is recommended.
-
-
Possible Cause 3: Insufficient Reaction Time or Pressure.
-
Solution: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like gas chromatography (GC) to determine the optimal reaction duration. When using a gaseous alkylating agent like propylene, maintaining adequate pressure is essential to ensure its availability in the reaction mixture.
-
Data Presentation
Table 1: Influence of Zeolite Catalyst on 2,6-DIPN Selectivity
| Catalyst | 2,6-DIPN Selectivity (%) | 2,6-/2,7-DIPN Ratio | Reference |
| H-mordenite | High | 2.46 | [6] |
| Dealuminated H-mordenite | Enhanced | 2.67 | [6] |
| USY | Low | 1.46 | [6] |
| H-MCM-22 | Low | 0.47 | [6] |
Table 2: Typical Reaction Conditions for Selective 2,6-DIPN Synthesis
| Parameter | Value | Reference |
| Catalyst | H-mordenite | [4] |
| Alkylating Agent | Propylene or Isopropyl Alcohol | [4] |
| Temperature | 160-240 °C | [7] |
| Pressure | 2 MPa (with Nitrogen) | [7] |
| Solvent | n-undecane or cyclohexane | [7] |
Experimental Protocols
Protocol 1: Liquid-Phase Isopropylation of Naphthalene using H-Mordenite Catalyst
This protocol provides a general procedure for the selective synthesis of 2,6-DIPN in a laboratory setting.
1. Catalyst Activation:
- Place the H-mordenite catalyst in a furnace.
- Heat the catalyst under a flow of dry air or nitrogen.
- Increase the temperature to 500-550 °C and hold for 4-6 hours to remove any adsorbed water and activate the catalytic sites.
- Cool the catalyst under a dry atmosphere and store it in a desiccator until use.
2. Reaction Setup:
- The reaction is typically carried out in a high-pressure autoclave reactor equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a pressure gauge.
- Ensure the reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
3. Reaction Procedure:
- Charge the autoclave with naphthalene and a suitable solvent (e.g., n-undecane or cyclohexane).
- Add the pre-activated H-mordenite catalyst to the reactor. A typical catalyst loading is 5-10% by weight relative to naphthalene.
- Seal the reactor and purge it with an inert gas, such as nitrogen, to remove air.
- If using isopropyl alcohol as the alkylating agent, add it to the reactor at this stage.
- If using propylene, pressurize the reactor to the desired level.
- Begin stirring and heat the reactor to the desired reaction temperature (e.g., 200-240 °C).
- Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-8 hours).
- Periodically, small samples can be withdrawn from the reactor to monitor the reaction progress by GC analysis.
4. Post-Reaction Workup and Analysis:
- After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
- Open the reactor and filter the reaction mixture to separate the catalyst.
- Wash the catalyst with a fresh portion of the solvent.
- The liquid product mixture can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity for 2,6-DIPN and other isomers.
- For purification, the solvent can be removed by distillation, followed by techniques such as fractional distillation, crystallization, or adsorption chromatography to isolate the 2,6-DIPN from the other isomers.[6][8]
Visualizations
Caption: Reaction pathway for the synthesis of 2,6-DIPN from naphthalene.
Caption: Troubleshooting workflow for low 2,6-DIPN selectivity.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of this compound(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 4. Shape-selective synthesis of this compound over H-mordenite catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Liquid-phase alkylation of naphthalene by isopropanol over zeolites. Part 1: HY zeolites [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving the Eutectic Point of 2,6-DIPN and 2,7-DIPN Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diisopropylnaphthalene (2,6-DIPN) and 2,7-diisopropylnaphthalene (B1294804) (2,7-DIPN) mixtures. The following information will assist in understanding and experimentally determining the eutectic point of these isomers.
Frequently Asked Questions (FAQs)
Q1: What is a eutectic point and why is it significant for 2,6-DIPN and 2,7-DIPN mixtures?
A1: A eutectic point is the specific composition of a mixture of two or more components at which the mixture solidifies at a lower temperature than any other composition.[1] This temperature is known as the eutectic temperature. For 2,6-DIPN and 2,7-DIPN, which are isomers with very close boiling points, separating them by distillation is challenging.[2] Crystallization is a common separation method; however, the presence of a eutectic point limits the purity of 2,6-DIPN that can be obtained through simple melt crystallization to approximately 98%.[2] Understanding the eutectic point is therefore crucial for optimizing purification processes.
Q2: What is the reported eutectic point of 2,6-DIPN and 2,7-DIPN mixtures?
A2: The phase diagram of 2,6-DIPN and 2,7-DIPN shows a eutectic point.[2][3] Theoretical considerations suggest a eutectic at approximately -20°C with a composition of roughly 98% 2,6-DIPN and 2% 2,7-DIPN.[2][4] An experimentally determined eutectic point has been reported at -13.7°C, with the slight deviation attributed to the purity of the DIPN samples used.[2][3][4]
Q3: What are the primary methods for experimentally determining the eutectic point of 2,6-DIPN and 2,7-DIPN mixtures?
A3: The most common and effective method for determining the eutectic point of binary organic mixtures like 2,6-DIPN and 2,7-DIPN is Differential Scanning Calorimetry (DSC).[5] This thermoanalytical technique measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting points and phase transitions.[6][7] Other methods like freeze-drying microscopy can also be employed.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the eutectic point of 2,6-DIPN and 2,7-DIPN mixtures.
| Parameter | Value | Source |
| Theoretical Eutectic Temperature | ~ -20 °C | [2][4] |
| Experimental Eutectic Temperature | -13.7 °C | [2][3][4] |
| Eutectic Composition (approximate) | 98% 2,6-DIPN / 2% 2,7-DIPN | [2][4] |
| Melting Point of pure 2,6-DIPN | ~ 70 °C | [2] |
Experimental Protocol: Eutectic Point Determination by Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for determining the eutectic point of 2,6-DIPN and 2,7-DIPN mixtures.
1. Sample Preparation:
-
Prepare a series of mixtures of 2,6-DIPN and 2,7-DIPN with varying compositions (e.g., in 10% increments from 100% 2,6-DIPN to 100% 2,7-DIPN).
-
Accurately weigh small amounts (typically 2-5 mg) of each mixture into aluminum DSC pans.
-
Hermetically seal the pans to prevent sublimation or evaporation during the experiment.
2. DSC Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Set the purge gas to an inert gas like nitrogen with a constant flow rate.
-
The temperature program should include a heating and cooling cycle to observe both melting and crystallization behavior. A typical heating rate is 10°C/min.
3. DSC Measurement:
-
Place the sealed sample pan in the DSC sample holder and an empty, sealed reference pan in the reference holder.
-
Run the temperature program, recording the heat flow as a function of temperature.
-
Repeat the measurement for each prepared mixture.
4. Data Analysis:
-
Analyze the resulting DSC thermograms to determine the onset temperature of melting for each mixture.
-
The eutectic temperature will be observed as the lowest melting point among all the mixtures.
-
Plot the melting temperatures against the composition of the mixtures to construct a phase diagram. The lowest point on this diagram corresponds to the eutectic point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted melting peaks | - Impurities in the samples.- Poor thermal contact between the sample and the DSC pan.- Heating rate is too high. | - Use high-purity 2,6-DIPN and 2,7-DIPN.- Ensure the sample is evenly distributed at the bottom of the pan.- Use a lower heating rate (e.g., 2-5°C/min). |
| Inconsistent or non-reproducible results | - Inaccurate sample weighing.- Inconsistent sample preparation.- Instrument calibration drift. | - Use a calibrated microbalance for weighing.- Ensure a consistent procedure for preparing and sealing the DSC pans.- Regularly check and recalibrate the DSC instrument. |
| Difficulty in identifying the eutectic peak | - The eutectic peak may be small or overlap with the main melting peak, especially for compositions far from the eutectic point.- Insufficient resolution of the instrument. | - Analyze compositions closer to the expected eutectic point.- Use a slower heating rate to improve resolution. |
| Baseline drift or instability | - Contamination in the DSC cell.- Unstable purge gas flow. | - Clean the DSC cell according to the manufacturer's instructions.- Ensure a stable and consistent flow of the purge gas. |
Visualizations
Caption: Workflow for Eutectic Point Determination using DSC.
Caption: Phase Diagram of a 2,6-DIPN and 2,7-DIPN Mixture.
References
Validation & Comparative
A Comparative Guide to 2,6-Diisopropylnaphthalene and 1,4-Dimethylnaphthalene as Potato Sprout Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent naphthalene-based potato sprout inhibitors: 2,6-diisopropylnaphthalene (2,6-DIPN) and 1,4-dimethylnaphthalene (B47064) (1,4-DMN). The information presented is curated from scientific literature to assist in research and development related to post-harvest potato storage solutions.
Executive Summary
Both 2,6-DIPN and 1,4-DMN are effective post-harvest sprout suppressants for potatoes, offering alternatives to conventional treatments like chlorpropham (B1668850) (CIPC).[1] 1,4-DMN is a naturally occurring volatile compound in potatoes, while 2,6-DIPN is a synthetic derivative.[1] The primary mode of action for 1,4-DMN is the inhibition of cell division in the sprout meristem.[2][3] Substituted naphthalenes, including 2,6-DIPN, are understood to act as reversible sprout inhibitors by mimicking endogenous hormonal signals and antagonizing cytokinins.[4]
Comparative studies suggest that with repeated applications, 2,6-DIPN can be more efficacious than 1,4-DMN in long-term storage.[1][5] However, the effects of 1,4-DMN are reversible, making it a suitable option for seed potatoes where future sprouting is desired. Both compounds can be used in conjunction with CIPC to reduce overall CIPC usage and residue levels.[4]
Performance Data
Table 1: General Efficacy of Naphthalene-Based Sprout Inhibitors
| Inhibitor Class | Sprout Suppression Efficacy | Duration of Efficacy | Number of Applications |
| Substituted Naphthalenes (including 2,6-DIPN and 1,4-DMN) | 60-85% | 4-6 months | 2-3 (post-curing) |
Source: Compiled from information suggesting this general efficacy range.[4]
Table 2: Efficacy Data for 1,4-Dimethylnaphthalene (1,4-DMN) from a Specific Study
| Cultivar | Treatment | Storage Temperature (°C) | Storage Duration (days) | Mean Number of Sprouts |
| Asterix | Control | 8 | 180 | 4.8 |
| Asterix | 1,4-DMN | 8 | 180 | 1.8 |
| Asterix | Control | 20 | 180 | 5.0 |
| Asterix | 1,4-DMN | 20 | 180 | 2.5 |
| Challenger | Control | 8 | 180 | 4.5 |
| Challenger | 1,4-DMN | 8 | 180 | 1.5 |
| Challenger | Control | 20 | 180 | 5.0 |
| Challenger | 1,4-DMN | 20 | 180 | 1.2 |
Note: This data is from a study focused on 1,4-DMN and does not include a 2,6-DIPN arm for direct comparison.
Table 3: Comparative Efficacy Mentioned in Literature
| Comparison | Finding |
| 2,6-DIPN vs. 1,4-DMN | With two applications, 2,6-DIPN was found to be more efficient in reducing sprouting in 'Russet Burbank' potatoes compared to 1,4-DMN.[1] |
| 1,4-DMN vs. CIPC | An application of 1,4-DMN at 0.06 mL/kg was as effective as CIPC.[1] |
Mechanism of Action
The signaling pathways for 2,6-DIPN and 1,4-DMN, while both targeting sprout growth, appear to have distinct primary mechanisms.
1,4-Dimethylnaphthalene (1,4-DMN)
1,4-DMN is thought to inhibit sprouting by repressing cell proliferation in the apical meristem of the potato tuber.[1] This is achieved by modifying the expression of genes involved in the cell cycle. Specifically, 1,4-DMN treatment leads to the repression of cyclin or cyclin-like transcripts and an increase in the transcripts for the cell cycle inhibitors KRP1 and KRP2.[2][3] This action is believed to maintain a G1/S phase block in the cell cycle, thus preventing the cell division necessary for sprout growth.[1][2]
This compound (2,6-DIPN)
The mode of action for 2,6-DIPN is described as being hormonal.[4] Substituted naphthalenes, as a class, are thought to mimic endogenous hormonal signals within the potato tuber that regulate dormancy.[4] They are believed to antagonize cytokinins, which are hormones that promote cell division and growth.[4] By interfering with cytokinin signaling, 2,6-DIPN helps to arrest cell division and thus inhibit sprout development.[4] This hormonal action is considered reversible.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of 2,6-DIPN and 1,4-DMN.
Sprout Inhibition Efficacy Assay
This protocol describes a general method for evaluating the efficacy of sprout inhibitors on stored potatoes.
1. Tuber Preparation:
-
Select healthy, disease-free potato tubers of a specific cultivar (e.g., 'Russet Burbank').
-
Ensure tubers are of uniform size and have been cured under appropriate conditions to allow for wound healing.
-
Randomly assign tubers to different treatment groups (e.g., untreated control, 2,6-DIPN, 1,4-DMN) with sufficient replication.
2. Inhibitor Application:
-
Apply the sprout inhibitors at specified concentrations. A common method is thermal fogging within a sealed storage container.
-
For the control group, a mock application without the active ingredient should be performed.
3. Storage Conditions:
-
Store the treated and control tubers in a controlled environment with consistent temperature (e.g., 8-10°C) and relative humidity (e.g., 90-95%).
-
Ensure adequate air circulation within the storage facility.
4. Data Collection:
-
At regular intervals (e.g., every 30 days for up to 180 days or more), collect data on the following parameters:
-
Number of sprouts per tuber: Count all visible sprouts.
-
Length of the longest sprout per tuber (mm): Measure the longest sprout from its base to the tip.
-
Tuber weight loss (%): Calculate the percentage of weight loss relative to the initial weight.
-
5. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Residue Analysis
1. This compound (2,6-DIPN) by GC-MS/MS:
-
Extraction: Homogenize potato samples and extract with an appropriate solvent.
-
Partitioning and Cleanup: Partition the extract and purify using a Florisil® cartridge to remove interfering substances.
-
Analysis: Analyze the purified extract using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the determination and quantification of 2,6-DIPN residues.
2. 1,4-Dimethylnaphthalene (1,4-DMN) by HPLC:
-
Extraction: Extract 1,4-DMN from homogenized potato samples using a mixture of acetonitrile (B52724) and 2-propanol.[6]
-
Cleanup: The resulting extract can often be directly analyzed without a separate cleanup step.[6]
-
Analysis: Use High-Performance Liquid Chromatography (HPLC) with UV detection for the separation and quantification of 1,4-DMN residues. An internal standard, such as 2-methylnaphthalene, can be used to improve accuracy.[6]
Conclusion
Both 2,6-DIPN and 1,4-DMN represent valuable tools for managing potato sprouting during post-harvest storage. The choice between the two may depend on the specific storage goals, such as the desired duration of sprout inhibition and whether the potatoes are intended for consumption, processing, or as seed. While comparative data suggests a potential efficacy advantage for 2,6-DIPN in long-term storage with multiple applications, the reversible nature of 1,4-DMN offers unique benefits for seed potatoes. Further direct comparative studies under identical conditions would be beneficial to provide a more definitive quantitative assessment of their relative performance.
References
- 1. Tuber Sprout Suppressants | Encyclopedia MDPI [encyclopedia.pub]
- 2. The sprout inhibitor 1,4-dimethylnaphthalene induces the expression of the cell cycle inhibitors KRP1 and KRP2 in potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. potatopro.com [potatopro.com]
- 5. researchgate.net [researchgate.net]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
A Comparative Guide to Naphthalene Derivatives for High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the rigid and planar naphthalene (B1677914) moiety into polymer backbones is a well-established strategy for enhancing the thermal, mechanical, and barrier properties of materials. This guide provides a comprehensive comparison of 2,6-diisopropylnaphthalene (2,6-DIPN) with other key naphthalene derivatives in the context of polymer synthesis. The focus is on providing a clear, data-driven comparison of their performance and outlining the experimental protocols for their use.
Executive Summary
Naphthalene derivatives offer a versatile platform for the synthesis of a wide range of high-performance polymers, including polyesters, polyimides, and other specialty polymers. Among the various derivatives, 2,6-disubstituted naphthalenes are of particular industrial importance as they lead to polymers with linear and highly ordered structures, resulting in superior material properties.
This guide will delve into a comparative analysis of the following naphthalene derivatives:
-
This compound (2,6-DIPN): A key precursor for 2,6-naphthalenedicarboxylic acid (2,6-NDA).
-
2,6-Dimethylnaphthalene (2,6-DMN): Another major precursor for 2,6-NDA.
-
2,6-Naphthalenedicarboxylic Acid (2,6-NDA): A direct monomer for the synthesis of high-performance polyesters like poly(ethylene naphthalate) (PEN).
-
Dihydroxynaphthalenes: Monomers for specialty polymers through oxidative-coupling polymerization.
-
Naphthalene Dianhydrides and Diimides: Building blocks for high-temperature resistant polyimides.
The primary application of 2,6-DIPN and 2,6-DMN in polymer science is their role as starting materials for the production of 2,6-NDA, the cornerstone monomer for PEN. PEN is a high-performance polyester (B1180765) with significant advantages over conventional polyesters like poly(ethylene terephthalate) (PET).
Data Presentation: A Quantitative Comparison
The following tables provide a summary of the key performance indicators for polymers derived from various naphthalene derivatives, with a focus on polyesters and polyimides.
Table 1: Thermal Properties of Naphthalene-Based Polyesters vs. PET and PBT
| Property | PEN (from 2,6-NDA) | PET | PBT |
| Glass Transition Temperature (Tg) | ~120 °C[1] | ~80 °C[1] | ~60 °C[2] |
| Melting Temperature (Tm) | ~270 °C[1] | ~260 °C[1] | ~223 °C[3] |
| Heat Deflection Temperature | Up to 150 °C (or 200°C with glass-fibre reinforcement) for PBT[3] | Data for PEN and PET varies with formulation | Data for PEN and PET varies with formulation |
Table 2: Mechanical Properties of Naphthalene-Based Polyesters vs. PET and PBT
| Property | PEN (from 2,6-NDA) | PET | PBT |
| Tensile Strength | Superior to PET[1] | Varies with grade | Lower strength and rigidity than PET[3] |
| Tensile Modulus | Higher than PET | Varies with grade | Varies with grade |
| Impact Resistance | Varies with formulation | Varies with formulation | Slightly better than PET[3] |
Table 3: Properties of Naphthalene-Based Polyimides
| Diamine/Dianhydride Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temp. (°C) (in N2) | Dielectric Constant (1 MHz) |
| 2,6-BAPON with various dianhydrides | 105–124 | 1.5–2.3 | 7–22 | 255–295 | 543–563 | Not specified |
| NADA/ODA/PMDA copolymer | 81-96 | 2.14-2.47 | 16.5-21.16 | up to 381 | up to 569 | 2.82-3.21[4] |
| Naphthalene-containing PEI | 72-118 | 1.2-2.2 | >12 | 223-279 | Not specified | 2.85-2.97[5] |
Synthesis Pathways and Logical Relationships
The synthesis of high-performance polymers from naphthalene derivatives involves a series of well-defined steps. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Synthesis pathway from 2,6-DIPN and 2,6-DMN to PEN.
Caption: Relationship between naphthalene derivatives and polymer classes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for key synthetic steps.
Protocol 1: Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) from 2,6-Dimethylnaphthalene (2,6-DMN)
This protocol is based on the liquid-phase oxidation of 2,6-DMN.
Materials:
-
2,6-Dimethylnaphthalene (2,6-DMN)
-
Acetic acid (solvent)
-
Cobalt acetate (B1210297) (catalyst)
-
Manganese acetate (catalyst)
-
Hydrogen bromide (catalyst)
-
Pressurized reactor
-
Oxygen source
Procedure:
-
Charge the pressurized reactor with 2,6-DMN, acetic acid, cobalt acetate, manganese acetate, and hydrogen bromide.
-
Pressurize the reactor with oxygen or an oxygen-containing gas.
-
Heat the reactor to the desired temperature (typically 150-250°C) and maintain the pressure.
-
Continuously feed oxygen to the reactor to maintain the reaction pressure.
-
Monitor the reaction progress by analyzing the consumption of 2,6-DMN and the formation of 2,6-NDA.
-
Upon completion, cool the reactor and depressurize.
-
The crude 2,6-NDA precipitates out of the acetic acid solution.
-
Filter the mixture to isolate the crude 2,6-NDA.
-
Purify the crude 2,6-NDA by recrystallization or other purification techniques to obtain high-purity monomer for polymerization.[6][7]
Protocol 2: Synthesis of Poly(ethylene naphthalate) (PEN) from 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)
This protocol describes the melt polycondensation of 2,6-NDA with ethylene glycol.
Materials:
-
2,6-Naphthalenedicarboxylic acid (2,6-NDA) or its dimethyl ester (DM-2,6-NDC)
-
Ethylene glycol
-
Polycondensation catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., phosphoric acid)
-
High-vacuum, high-temperature polymerization reactor equipped with a stirrer
Procedure:
-
Esterification/Transesterification:
-
Charge the reactor with 2,6-NDA (or DM-2,6-NDC) and an excess of ethylene glycol.
-
If starting from the acid, the initial reaction is an esterification, which produces water as a byproduct.
-
If starting from the dimethyl ester, a transesterification catalyst (e.g., zinc acetate) is added, and methanol (B129727) is the byproduct.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 180-230°C to drive off the byproduct (water or methanol).[8]
-
-
Polycondensation:
-
Add the polycondensation catalyst (e.g., antimony trioxide) and a stabilizer.[8]
-
Gradually increase the temperature to 270-290°C while simultaneously reducing the pressure to a high vacuum (<1 Torr).[8]
-
The viscosity of the molten polymer will increase as the polycondensation reaction proceeds and ethylene glycol is removed.
-
Continue the reaction until the desired molecular weight is achieved, which can be monitored by the torque of the stirrer.
-
Extrude the molten PEN from the reactor and cool it to obtain the solid polymer.
-
Protocol 3: Oxidative-Coupling Polymerization of 2,6-Dihydroxynaphthalene (B47133)
This protocol outlines a solid-state polymerization method.
Materials:
-
2,6-Dihydroxynaphthalene
-
Benzylamine
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
Mortar and pestle
Procedure:
-
Form a complex of 2,6-dihydroxynaphthalene with benzylamine.
-
Grind the crystals of the 2,6-dihydroxynaphthalene–benzylamine complex with FeCl3·6H2O powder in a mortar at room temperature.[9]
-
The grinding initiates a 1,5-oxidative-coupling polymerization of the 2,6-dihydroxynaphthalene.[9]
-
The resulting polymer can be isolated and purified.
Conclusion
2,6-DIPN serves as a valuable precursor in the synthesis of high-performance polymers, primarily through its conversion to 2,6-NDA for the production of PEN. The choice between 2,6-DIPN and 2,6-DMN as a starting material often depends on the specific industrial process, catalyst technology, and economic factors. The resulting PEN polymer consistently demonstrates superior thermal and mechanical properties compared to widely used polyesters like PET and PBT, making it an excellent candidate for applications demanding high performance.
Furthermore, the broader family of naphthalene derivatives, including dihydroxynaphthalenes and naphthalene dianhydrides, provides access to a diverse range of polymers with tunable properties. The rigid naphthalene unit is a powerful tool for molecular engineering, enabling the development of materials with enhanced thermal stability, mechanical strength, and specialized functionalities for advanced applications in electronics, aerospace, and packaging. The experimental protocols provided herein offer a foundation for researchers to explore the synthesis and application of these remarkable polymers.
References
- 1. nacatsoc.org [nacatsoc.org]
- 2. Polybutylene terephthalate (PBT): Properties, applications and processing [kdfeddersen.com]
- 3. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 7. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel solid-state polycondensation I. Oxidative-coupling polymerization of 2,6-dihydroxynaphthalene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for the Determination of 2,6-Diisopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 2,6-diisopropylnaphthalene (2,6-DIPN), a synthetic plant growth regulator and a potential impurity in pharmaceutical products. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations and for monitoring its presence in various matrices. This document outlines the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Method Comparison: GC-MS vs. HPLC
The determination of 2,6-DIPN is predominantly achieved through chromatographic techniques. Gas chromatography, particularly when coupled with mass spectrometry, is a well-established and validated method. High-performance liquid chromatography offers an alternative approach. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,6-DIPN.[1] It offers high resolution and sensitivity, making it suitable for trace-level detection.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their polarity. While less common for 2,6-DIPN, it presents a viable alternative, especially in reverse-phase mode.[2]
The following table summarizes the performance data for a validated GC-MS/MS method for the determination of 2,6-DIPN in agricultural products.
Performance Data for Validated GC-MS/MS Method
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.0125 - 1.25 µg/mL |
| Determination Coefficient (R²) | > 0.998 | |
| Limit of Detection (LOD) | Instrument LOD | 0.0004 µg/mL |
| Limit of Quantification (LOQ) | Instrument LOQ | 0.00125 µg/mL |
| Method LOQ (MLOQ) | 0.01 mg/kg | |
| Accuracy | Recovery | 72.8 - 99.3% |
| Precision | Coefficient of Variation (CV) | ≤ 9.5% |
| Specificity | Interference | No interfering peaks observed |
Data sourced from a study on the quantification of 2,6-DIPN in agricultural products using GC-MS/MS.[1][3]
Experimental Protocols
Validated GC-MS/MS Method for 2,6-DIPN Determination
This protocol is based on a validated method for the quantification of 2,6-DIPN in complex matrices.[1][3]
1. Sample Preparation:
-
Extraction: Samples are extracted with an organic solvent.
-
Partitioning and Purification: The extract is partitioned and then purified using a Florisil® cartridge to remove interfering substances.[3]
2. Standard Solution Preparation:
-
A stock solution of 2,6-DIPN (1,000 µg/mL) is prepared in acetone.
-
Intermediate and calibration solutions are prepared by serial dilution of the stock solution to concentrations ranging from 0.0125 to 1.25 µg/mL.
3. Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 60°C (hold for 1 min), ramp to 180°C at 30°C/min, then to 220°C at 10°C/min, and finally to 300°C at 40°C/min (hold for 2 min).[1]
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
HPLC Method for 2,6-DIPN Separation
1. Instrumental Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 reverse-phase column.[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Detection: UV detection at an appropriate wavelength for 2,6-DIPN.
Workflow and Visualization
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A general workflow for the validation of an analytical method.
Concluding Remarks
For the quantitative determination of this compound, GC-MS/MS stands out as a highly sensitive, specific, and well-validated technique. It is particularly advantageous for analyzing trace levels of 2,6-DIPN in complex sample matrices. While HPLC offers a potential alternative, further development and rigorous validation are necessary to establish its performance characteristics for this specific analyte. The choice of method should be guided by the specific analytical requirements, including the desired sensitivity, the nature of the sample, and available instrumentation.
References
- 1. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS [accesson.kr]
A Comparative Analysis of the Toxicity of Diisopropylnaphthalene and Naphthalene
A comprehensive review of the toxicological profiles of diisopropylnaphthalene (DIPN) and naphthalene (B1677914) reveals significant differences in their mechanisms of toxicity and overall hazard, with DIPN exhibiting a markedly lower toxicity profile. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
The key distinction in the toxicity of these two compounds lies in their metabolic pathways. Naphthalene is metabolized by cytochrome P450 enzymes to form reactive epoxide intermediates, which can lead to cellular damage, whereas diisopropylnaphthalene is primarily metabolized on its isopropyl side chains, a pathway that does not produce the same toxic intermediates.[1][2] This fundamental difference in metabolism underpins the observed disparities in their toxicological endpoints.
Executive Summary of Comparative Toxicity
| Toxicological Endpoint | Diisopropylnaphthalene (DIPN) | Naphthalene |
| Acute Toxicity (Oral LD50, Rat) | >3900 mg/kg[3][4] | 490 - 2600 mg/kg[5][6][7][8][9] |
| Carcinogenicity | Not considered carcinogenic[4][10][11][12] | Possibly carcinogenic to humans (IARC Group 2B)[13][14] |
| Genotoxicity | Not genotoxic | Generally not considered genotoxic in vivo[15][16] |
| Reproductive & Developmental Toxicity | No evidence of reproductive or developmental toxicity[4][17] | Evidence of developmental toxicity at maternally toxic doses[5][18] |
| Primary Mechanism of Toxicity | Low toxicity due to side-chain oxidation[1][2] | Metabolic activation to reactive epoxides causing cellular damage[5][18][19] |
Detailed Toxicological Comparison
Acute Toxicity
Naphthalene exhibits moderate acute toxicity upon ingestion, inhalation, and dermal exposure.[20] The oral LD50 in rats ranges from 490 to 2600 mg/kg.[5][6][7][8][9] In contrast, diisopropylnaphthalene shows a much lower acute toxicity, with an oral LD50 in rats reported to be greater than 3900 mg/kg.[3][4] A study in mice also showed a high oral LD50 of 5.1 g/kg for DIPN.[17]
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[13][14] Chronic inhalation studies in rodents have shown that naphthalene can induce respiratory tract tumors.[18][19][21] Conversely, studies on DIPN have not shown any evidence of carcinogenicity.[4][11][12] The lack of carcinogenic potential is attributed to its metabolic pathway, which avoids the formation of carcinogenic intermediates.
Genotoxicity
Naphthalene has generally tested negative in in vivo genotoxicity assays, suggesting it does not directly damage genetic material in living organisms.[15][16] Some in vitro studies, however, have shown evidence of clastogenicity (the ability to cause breaks in chromosomes).[15] Diisopropylnaphthalene has been reported to be non-genotoxic.
Reproductive and Developmental Toxicity
Naphthalene has been shown to cross the placenta and can cause hemolytic anemia in newborns if ingested by the mother during pregnancy.[20] Developmental toxicity in animal studies was generally observed at doses that also caused significant maternal toxicity.[18] For diisopropylnaphthalene, no adverse effects on reproduction or development have been observed in animal studies.[4][17]
Mechanisms of Toxicity: A Tale of Two Pathways
The differing toxicity profiles of naphthalene and DIPN can be primarily attributed to their distinct metabolic fates.
Naphthalene's Pathway to Toxicity: Naphthalene is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver and lungs, to form naphthalene-1,2-oxide, a reactive epoxide.[5][18] This epoxide can then be detoxified through several pathways, but it can also bind to cellular macromolecules, leading to cytotoxicity, or be further metabolized to other toxic compounds like naphthoquinones.[5][18] This metabolic activation is the key initiator of naphthalene's toxic effects.
Diisopropylnaphthalene's Safer Route: In contrast, the metabolism of 2,6-diisopropylnaphthalene in rats occurs almost exclusively through the oxidation of the isopropyl side-chains.[1][2] This process does not lead to the formation of reactive epoxides on the aromatic ring. The lack of ring oxidation is directly correlated with the absence of lung toxicity that is characteristic of naphthalene.[1]
Experimental Protocols
Detailed experimental protocols for the cited toxicity studies are extensive. However, the following provides a general overview of the methodologies typically employed in such toxicological assessments.
Acute Oral Toxicity (LD50) Study (as per OECD Guideline 423):
-
Animal Model: Typically, young adult female rats are used.
-
Dosage: A single dose of the test substance is administered orally via gavage.
-
Procedure: A sequential testing procedure is used with a small number of animals (typically 3) per step. The outcome of the previous step determines the dose for the next.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The LD50 is calculated, which is the statistically estimated dose that would be lethal to 50% of the animals.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471):
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid), suggesting that the substance is mutagenic.
In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474):
-
Animal Model: Typically mice or rats.
-
Dosage: The test substance is administered to the animals, usually twice, 24 hours apart.
-
Procedure: Bone marrow or peripheral blood is collected at appropriate times after the last administration. Erythrocytes are prepared on slides and stained.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in micronucleated cells indicates that the substance has caused chromosomal damage.
Conclusion
The available scientific literature and toxicological data clearly indicate that diisopropylnaphthalene possesses a significantly lower toxicity profile compared to naphthalene. This difference is primarily due to its metabolism, which avoids the formation of the reactive and toxic intermediates that are characteristic of naphthalene metabolism. For researchers and professionals in drug development and chemical safety, this comparative analysis underscores the importance of understanding metabolic pathways in predicting the toxic potential of aromatic hydrocarbons. While naphthalene presents notable hazards, including potential carcinogenicity, DIPN appears to be a much safer alternative from a toxicological standpoint.
References
- 1. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. Flinn Chemicals, Naphthalene [flinnsci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- 10. pops.int [pops.int]
- 11. carlroth.com [carlroth.com]
- 12. Federal Register :: this compound (2,6-DIPN) and Its Metabolites and Degradates; Pesticide Tolerances [federalregister.gov]
- 13. Naphthalene poisoning - Wikipedia [en.wikipedia.org]
- 14. Naphthalene Fact Sheet [npic.orst.edu]
- 15. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical assessment of the genetic toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,5-Diisopropylnaphthalene | C16H20 | CID 117971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. gov.uk [gov.uk]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. epa.gov [epa.gov]
- 21. Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Sprout Suppression: A Comparative Analysis of 2,6-DIPN and Chlorpropham in Potato Storage
For Researchers, Scientists, and Drug Development Professionals
The effective control of sprouting in stored potatoes is paramount for maintaining tuber quality and ensuring a year-round supply for fresh consumption and processing. For decades, chlorpropham (B1668850) (CIPC) has been the industry standard for sprout suppression. However, increasing regulatory scrutiny and concerns over chemical residues have spurred research into alternative and complementary solutions. This guide provides a detailed comparison of the sprout-suppressing activities of 2,6-diisopropylnaphthalene (2,6-DIPN) and chlorpropham, with a focus on their synergistic effects.
Mechanisms of Action: A Tale of Two Pathways
The efficacy of 2,6-DIPN and CIPC in controlling potato sprouting stems from their distinct modes of action at the cellular level.
Chlorpropham (CIPC): The Mitotic Inhibitor
CIPC is a carbamate (B1207046) herbicide that primarily functions by disrupting cell division (mitosis).[1] It interferes with the formation of microtubules, essential components of the spindle apparatus that segregates chromosomes during cell division. By inhibiting mitosis in the apical meristems of the potato eyes, CIPC effectively prevents the growth of sprouts.
This compound (2,6-DIPN): The Hormonal Modulator
2,6-DIPN belongs to a class of substituted naphthalenes that are naturally found in potatoes and are believed to be involved in regulating dormancy.[1] While its precise mechanism is still under investigation, it is thought to exert its sprout-suppressing effects through hormonal pathways, potentially by influencing the balance of growth-promoting and growth-inhibiting hormones within the tuber.[1]
The distinct mechanisms of CIPC and 2,6-DIPN lay the foundation for their synergistic interaction, where their combined application results in a more potent sprout-suppressing effect than the sum of their individual activities.
Synergistic Effects: A Powerful Combination
Research has consistently demonstrated a significant synergistic relationship between 2,6-DIPN and CIPC for potato sprout suppression. The application of these two compounds in conjunction provides superior sprout inhibition compared to the use of either product alone.[2] This synergy not only enhances the overall efficacy but also allows for a reduction in the required concentration of CIPC, a crucial advantage in light of stricter regulations on its residue levels.
A multi-year study on various potato cultivars, including Russet Burbank, Ranger Russet, and Snowden, highlighted the benefits of this combination. While 2,6-DIPN applied alone at a rate of 8.3 mg/kg provided only short-term sprout suppression, its combination with CIPC resulted in a significant increase in long-term efficacy. Notably, the study found that the amount of CIPC could be reduced by as much as 50% when used in combination with 2,6-DIPN, while still achieving equal or even better sprout control than CIPC used alone at a higher concentration. The most effective long-term sprout suppression was observed with a combined application of 16.6 mg/kg of CIPC and 16.6 mg/kg of 2,6-DIPN.
Quantitative Data Summary
The following tables summarize the comparative performance of 2,6-DIPN, CIPC, and their combination based on available research findings. The primary metric for evaluation in the key cited study was the percentage of tubers "acceptable for fresh pack," defined as having sprouts less than or equal to 3 mm in length.
Table 1: Comparative Efficacy of Sprout Suppressants
| Treatment | Concentration (mg/kg) | Efficacy (Sprout Suppression) | Duration of Control |
| Control | N/A | None | N/A |
| 2,6-DIPN (alone) | 8.3 | Short-term | Limited |
| CIPC (alone) | Standard Rate | Effective | Long-term |
| 2,6-DIPN + CIPC | 16.6 + 16.6 | Superior | Extended Long-term |
| 2,6-DIPN + CIPC (Reduced CIPC) | Varied + 50% of Standard Rate | Equal to or Better than CIPC alone | Long-term |
Note: "Standard Rate" for CIPC can vary depending on storage conditions and potato variety.
Experimental Protocols
To evaluate the synergistic effects of 2,6-DIPN and CIPC, a robust experimental design is crucial. The following protocol outlines a typical methodology for such a study.
1. Potato Tuber Selection and Preparation:
- Select healthy, disease-free potato tubers of a specific cultivar (e.g., Russet Burbank).
- Ensure tubers are of uniform size and have undergone a proper curing period (typically 2-3 weeks at 10-15°C and high humidity) to allow for wound healing.
2. Treatment Application:
- Divide tubers into treatment groups:
- Untreated Control
- 2,6-DIPN alone (at varying concentrations)
- CIPC alone (at varying concentrations)
- Combination of 2,6-DIPN and CIPC (at varying concentrations)
- Apply the treatments using a standardized method, such as thermal fogging or aerosol application, within a sealed storage container or chamber to ensure uniform distribution.
3. Storage Conditions:
- Store the treated tubers in a controlled environment with consistent temperature (e.g., 8-10°C) and relative humidity (e.g., 90-95%).
- Ensure adequate ventilation to prevent the buildup of CO2 and ethylene.
4. Data Collection and Analysis:
- At regular intervals (e.g., monthly) over a period of several months, collect data on the following parameters:
- Sprout Number: The average number of sprouts per tuber.
- Sprout Length: The average length of the longest sprout on each tuber.
- Weight Loss: The percentage of weight loss from the initial measurement.
- Percent Acceptable for Fresh Pack: The percentage of tubers with sprouts ≤ 3 mm in length.
- Statistically analyze the data to determine the significance of the differences between treatment groups.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways, the experimental workflow, and the logical relationship of the synergistic effect.
Caption: Individual mechanisms of CIPC and 2,6-DIPN in sprout suppression.
Caption: Experimental workflow for evaluating sprout suppressant synergy.
Caption: Logical relationship of the synergistic effect of CIPC and 2,6-DIPN.
References
Comparative Analysis of Catalysts for 2,6-Diisopropylnaphthalene (2,6-DIPN) Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selective synthesis of 2,6-diisopropylnaphthalene (2,6-DIPN) is a critical step in the production of advanced polymers and pharmaceutical intermediates. The choice of catalyst plays a pivotal role in determining the efficiency and selectivity of this process. This guide provides a comparative analysis of various solid acid catalysts, focusing on zeolites and clays, supported by experimental data to facilitate informed catalyst selection.
The isopropylation of naphthalene (B1677914) to produce 2,6-DIPN is a shape-selective reaction where the catalyst's pore structure and acidity are crucial for achieving high yields of the desired isomer. Various solid acid catalysts, including zeolites and clays, have been investigated for this purpose. Zeolites, with their well-defined microporous structures, have demonstrated significant potential for shape-selective catalysis in this reaction.
Performance Comparison of Solid Acid Catalysts
The following table summarizes the catalytic performance of different zeolites in the synthesis of 2,6-DIPN based on published experimental data. Direct comparative data for clay catalysts under similar conditions for 2,6-DIPN synthesis is less prevalent in the reviewed literature, highlighting an area for future research.
| Catalyst | Alkylating Agent | Reaction Phase | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Selectivity for 2,6-DIPN (%) | 2,6-/2,7-DIPN Ratio | Reference |
| H-Mordenite (HM) | Isopropanol (B130326) | Liquid | 250 | 3.0 | 53.7 | High | 1.75 | [1] |
| USY | Isopropanol | Liquid | 250 | 3.0 | 86.2 | Low | 0.94 | [1] |
| BEA | Isopropanol | Liquid | 250 | 3.0 | 76.8 | Moderate | - | [1] |
| 4% Zn/USY | Isopropanol | Liquid | 250 | 3.0 | ~95 | ~20 | - | [1] |
| Al-MCM-48 | Isopropanol | Vapor | Optimized | - | High | High | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis of 2,6-DIPN using solid acid catalysts.
Catalyst Preparation and Activation
Zeolite Catalysts: Commercial zeolites (e.g., H-Mordenite, USY, BEA) are typically used. Modification, such as metal impregnation (e.g., Zn on USY), can be performed via wet impregnation methods.[1] Before the reaction, the catalyst is usually calcined in air at a high temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water and organic species.
Clay Catalysts: Montmorillonite clays, such as K-10, can be used as received or after acid activation. Acid activation is typically performed by refluxing the clay in a mineral acid (e.g., HCl or H₂SO₄) followed by washing, drying, and calcination.
Isopropylation of Naphthalene
Liquid-Phase Reaction (Batch Process): A typical liquid-phase isopropylation is carried out in a high-pressure autoclave.
-
The autoclave is charged with naphthalene, the catalyst (typically 1-10 wt% of naphthalene), and a solvent (e.g., decalin or dodecane).
-
The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized to the desired reaction pressure.
-
The alkylating agent, isopropanol or propene, is introduced into the reactor.
-
The mixture is heated to the reaction temperature (typically 200-300 °C) and stirred for a specified duration (e.g., 4-8 hours).
-
After the reaction, the autoclave is cooled to room temperature, and the pressure is released.
-
The product mixture is separated from the catalyst by filtration.
-
The liquid products are analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity for 2,6-DIPN.
Vapor-Phase Reaction (Continuous Flow Process): Vapor-phase reactions are typically conducted in a fixed-bed reactor.
-
A fixed amount of the catalyst is packed into a stainless-steel reactor tube.
-
The catalyst is activated in-situ by heating under a flow of inert gas.
-
A feed mixture of naphthalene and isopropanol, often diluted with a carrier gas (e.g., nitrogen), is vaporized and passed over the catalyst bed at a specific weight hourly space velocity (WHSV).
-
The reaction is carried out at a set temperature and atmospheric or elevated pressure.
-
The products exiting the reactor are condensed and collected.
-
The liquid products are analyzed by GC and GC-MS.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of 2,6-DIPN using a solid acid catalyst.
Signaling Pathways and Logical Relationships
The shape-selective synthesis of 2,6-DIPN over zeolite catalysts is governed by the interplay between the kinetic diameters of the reactant and product isomers and the pore dimensions of the catalyst.
Conclusion
The selection of an appropriate catalyst is paramount for the efficient and selective synthesis of 2,6-DIPN. Zeolite catalysts, particularly H-mordenite and modified USY zeolites, have shown considerable promise, offering high naphthalene conversion and, in some cases, high selectivity for the desired 2,6-isomer. The performance is intrinsically linked to the catalyst's structural and acidic properties. While clay catalysts are known for their utility in various organic transformations, more dedicated research is required to establish their comparative efficacy against zeolites for 2,6-DIPN synthesis. The provided experimental frameworks and diagrams offer a foundational understanding for researchers to design and execute experiments in this important area of chemical synthesis.
References
A Comparative Guide to Plant Growth Regulators for Potato Sprout Suppression: 2,6-Diisopropylnaphthalene in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2,6-diisopropylnaphthalene (2,6-DIPN) and other prominent plant growth regulators (PGRs) used to control sprouting in stored potatoes. While 2,6-DIPN's broader applications in plant growth regulation are not extensively documented in publicly available research, its role as a potent sprout inhibitor is well-established. This document focuses on its performance in this specific application, supported by available experimental data and a review of alternative methods.
Introduction to Sprout Inhibition in Potato Storage
Post-harvest sprouting is a major cause of quality degradation in stored potatoes, leading to weight loss, softening, and the production of undesirable glycoalkaloids. Plant growth regulators are crucial for extending the dormancy of potato tubers, thereby preserving their quality for fresh consumption and processing. For decades, chlorpropham (B1668850) (CIPC) was the industry standard; however, due to health and environmental concerns, its use has been increasingly restricted, prompting research into effective alternatives.[1] This guide examines 2,6-DIPN in the context of these alternatives.
Comparative Efficacy of Sprout Suppressants
The efficacy of various sprout suppressants is influenced by factors such as potato cultivar, storage temperature, and application method.[2] The following tables summarize the quantitative data on the performance of 2,6-DIPN and its main competitors.
Table 1: Quantitative Comparison of Sprout Suppressant Efficacy
| Plant Growth Regulator | Typical Application Rate | Efficacy (Sprout Suppression) | Duration of Control | References |
| This compound (2,6-DIPN) | Up to 2.5 kg per 100 tonnes (can be applied multiple times) | Good, especially in combination with CIPC. When used alone, provides short-term suppression. | 30-90 days per application | |
| Chlorpropham (CIPC) | 18-36 g (a.i.) per tonne | High (often 100% suppression) | Up to 9 months | [1][3][4] |
| 1,4-Dimethylnaphthalene (1,4-DMN) | 0.04 - 0.2 mL/kg | Effective, with reversible effects. Can be as effective as CIPC at certain dosages. | Multiple applications needed for season-long control | [2][5] |
| Maleic Hydrazide (MH) | 3 kg a.s. per hectare (pre-harvest foliar spray) | Reduces sprout incidence and length significantly. | Delays sprout initiation by ~30 days and suppresses elongation for 6-8 months. | [3][6][7] |
| Carvone (from essential oils) | 0.3 mL/kg of tubers | Potent sprout inhibition, comparable to CIPC in some studies. | Up to 180 days | [8] |
| Ethylene (B1197577) | Continuous exposure at 4-10 ppm | Effective in inhibiting sprout elongation, though small sprouts may form. | Continuous application required | [9][10] |
Table 2: Advantages and Disadvantages of Different Sprout Suppressants
| Plant Growth Regulator | Advantages | Disadvantages | References | | :--- | :--- | :--- | | This compound (2,6-DIPN) | Effective in combination with other inhibitors, allowing for reduced CIPC usage. | Less effective when used alone for long-term storage. |[11] | | Chlorpropham (CIPC) | Highly effective and long-lasting. | Health and environmental concerns leading to restrictions and bans. |[1] | | 1,4-Dimethylnaphthalene (1,4-DMN) | Naturally occurring in potatoes, reversible effects, can be used on seed potatoes. | More volatile than CIPC, requiring multiple applications. |[12][13] | | Maleic Hydrazide (MH) | Single pre-harvest application, controls volunteer plants. | Application timing is critical to avoid yield reduction. |[14][15] | | Carvone | Natural product, also has fungicidal and bactericidal properties. | Can affect tuber flavor if not applied correctly. |[8] | | Ethylene | Natural plant hormone, leaves no chemical residue. | Can increase reducing sugar content, affecting fry color. Requires continuous application. |[9][16] |
Experimental Protocols
A standardized experimental protocol is essential for the objective evaluation of potato sprout inhibitors. The following outlines a general methodology.
General Experimental Protocol for Evaluating Potato Sprout Inhibitor Efficacy
-
Tuber Selection: Healthy, disease-free potato tubers of a specific cultivar (e.g., Russet Burbank) are selected and allowed to cure at 10-15°C and high humidity for 2-3 weeks to promote wound healing.
-
Treatment Application:
-
Post-harvest fogging (for 2,6-DIPN, CIPC, 1,4-DMN, Carvone): A known weight of tubers (e.g., 20 kg) is placed in a storage container or small-scale bin. The sprout inhibitor is applied as a thermal fog at a specified rate (e.g., mg/kg). The container is sealed for a set period (e.g., 24-48 hours) to allow for the deposition of the chemical.
-
Pre-harvest spray (for Maleic Hydrazide): The chemical is applied to the potato foliage in the field at a specific time before harvest (e.g., 3-5 weeks before haulm destruction).[14]
-
Continuous gas exposure (for Ethylene): Tubers are placed in a sealed container with a continuous flow of air containing a specific concentration of ethylene gas (e.g., 10 ppm).
-
-
Storage Conditions: Treated and untreated (control) tubers are stored under controlled conditions of temperature (e.g., 8-10°C) and relative humidity (e.g., 90-95%) in the dark.
-
Data Collection: At regular intervals (e.g., every 2-4 weeks) for a period of several months, the following parameters are measured:
-
Sprout Incidence: Percentage of tubers with at least one sprout.
-
Number of Sprouts: Average number of sprouts per tuber.
-
Sprout Length: Length of the longest sprout on each tuber, measured in millimeters.
-
Tuber Weight Loss: Percentage of weight loss compared to the initial weight.
-
-
Data Analysis: The data are statistically analyzed to compare the efficacy of the different treatments in suppressing sprout growth over time.
Signaling Pathways and Mechanisms of Action
The mechanisms by which these plant growth regulators inhibit sprouting vary. Understanding these pathways is crucial for the development of new and improved sprout suppressants.
Proposed Mechanism of Naphthalene-Based Sprout Inhibitors (2,6-DIPN and 1,4-DMN)
Naphthalene-based compounds are thought to mimic endogenous hormones that regulate dormancy.[17] They are believed to inhibit cell division in the meristematic tissues of the tuber eyes. Research on 1,4-DMN suggests that it represses the expression of cyclin-like transcripts, which are involved in cell cycle progression, effectively maintaining a block in the G1/S phase of the cell cycle.[14]
Caption: Proposed signaling pathway for naphthalene-based sprout inhibitors.
Mechanism of Action of Maleic Hydrazide
Maleic hydrazide acts as a mitotic inhibitor.[18] It is absorbed by the plant's foliage and translocated to the tubers, where it blocks cell division in the meristematic tissues without affecting cell elongation.[18]
Caption: Mechanism of action for maleic hydrazide in potato sprout suppression.
Generalized Sprout Suppression Workflow
The following diagram illustrates a generalized workflow for the development and evaluation of a new potato sprout suppressant.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Ecologically Acceptable Sprout Suppressants for Enhancing Dormancy and Potato Storability: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sprout suppression on potato: need to look beyond CIPC for more effective and safer alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stackoverflow.com [stackoverflow.com]
- 5. How to maximise sprout control effectiveness | UPL [uplcorp.com]
- 6. nappo.org [nappo.org]
- 7. graphviz.org [graphviz.org]
- 8. mdpi.com [mdpi.com]
- 9. ausveg.com.au [ausveg.com.au]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. researchgate.net [researchgate.net]
- 13. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. theses.gla.ac.uk [theses.gla.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Maleic hydrazide: sprout suppression of potatoes in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Crystallization Techniques for 2,6-Diisopropylnaphthalene (2,6-DIPN) Purification
For Researchers, Scientists, and Drug Development Professionals
The purification of 2,6-diisopropylnaphthalene (2,6-DIPN) is a critical step in the synthesis of high-performance polymers like polyethylene (B3416737) naphthalate (PEN), for which 2,6-DIPN is a key precursor.[1][2][3] The primary challenge in 2,6-DIPN purification lies in the separation of its isomers, particularly 2,7-DIPN, which have very close boiling points, making distillation an inefficient method for achieving high purity.[1][2] However, the significant difference in melting points among the isomers makes crystallization a widely used and effective purification strategy.[1][2]
This guide provides a comparative evaluation of the most common crystallization techniques employed for 2,6-DIPN purification, supported by available experimental data. We will delve into melt crystallization, solution crystallization, and high-pressure crystallization, offering a clear overview of their methodologies, performance, and underlying principles.
Comparison of Crystallization Techniques
The choice of crystallization technique depends on several factors, including the initial purity of the 2,6-DIPN mixture, the desired final purity, yield requirements, and economic considerations such as solvent usage and energy consumption. A significant hurdle in the purification process is the formation of a eutectic mixture between 2,6-DIPN and 2,7-DIPN at approximately a 98:2 ratio, which can limit the maximum achievable purity with certain methods.[1][2]
| Crystallization Technique | Purity Achieved | Yield | Key Advantages | Key Disadvantages |
| Static Melt Crystallization | ≥99%[1][4] | Up to 87% (with repeated cycles)[1] | Solvent-free process, environmentally friendly, potentially lower cost.[1] | Can be limited by the eutectic point, may require multiple stages for high purity.[1][2] |
| Solution Crystallization | 99.42%[5] | - | Can overcome eutectic limitations, offers flexibility with solvent selection.[2] | Requires solvent handling and recovery, potentially higher operational costs, solvent can be trapped in crystals.[2] |
| High-Pressure Crystallization | >95% (up to 99% with centrifugation)[2] | - | Can be effective for separating close-boiling isomers.[2] | Requires specialized high-pressure equipment, potentially higher capital investment. |
| Suspension Crystallization | - | - | Milder operating conditions than melt crystallization.[2] | Often used as a preliminary purification step, may not achieve high purity alone.[2] |
Experimental Protocols
Static Melt Crystallization
This method leverages the differences in melting points between 2,6-DIPN and its isomers without the use of a solvent.[1] The process typically involves three main stages: crystallization, sweating, and melting.[1]
Materials:
-
Crude 2,6-DIPN mixture
-
Crystallization vessel with temperature control
Procedure:
-
Crystallization: The crude 2,6-DIPN melt is cooled at a controlled rate to a specific crystallization temperature. The optimal temperature is determined based on the phase diagram of the 2,6-DIPN and its main impurity (e.g., 2,7-DIPN) to maximize the crystallization of 2,6-DIPN while keeping impurities in the liquid phase.[1]
-
Sweating: The temperature is then slowly raised to a point just below the melting point of pure 2,6-DIPN. This "sweating" step allows the entrapped impurities within the crystal lattice to melt and drain away, thus purifying the crystalline mass.[1]
-
Melting: Finally, the purified solid 2,6-DIPN is melted and collected.[1]
-
Repeated Cycles: For higher purity, the process can be repeated. By subjecting the melt from the previous stage to another round of crystallization, the purity can be enhanced, with reported yields of up to 87%.[1]
Caption: Workflow for Static Melt Crystallization of 2,6-DIPN.
Solution Crystallization
This technique involves dissolving the crude 2,6-DIPN in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization of the desired isomer.
Materials:
-
Crude 2,6-DIPN mixture
-
Solvent (e.g., ethanol, propanol, isopropanol, methanol, ethyl acetate, acetone)[2]
-
Crystallization vessel with stirring and temperature control
-
Filtration apparatus (e.g., Buchner funnel)[6]
Procedure:
-
Dissolution: The crude 2,6-DIPN is dissolved in a minimal amount of a suitable hot solvent to form a saturated or near-saturated solution.[6]
-
Cooling and Crystallization: The solution is then cooled at a controlled rate to a predetermined temperature (e.g., -30 to 25 °C, depending on the solvent) to induce the crystallization of 2,6-DIPN.[2] Stirring may be applied to promote uniform crystal growth.
-
Filtration: The crystallized 2,6-DIPN is separated from the mother liquor (which contains the dissolved impurities) by filtration.[6]
-
Washing: The collected crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor.[5]
-
Drying: The purified crystals are then dried to remove any residual solvent.
Caption: Workflow for Solution Crystallization of 2,6-DIPN.
High-Pressure Crystallization
This method utilizes high pressure to induce crystallization and can be particularly effective for separating isomers with close physical properties.
Materials:
-
Crude 2,6-DIPN mixture (typically with ≥85% 2,6-DIPN)[2]
-
High-pressure crystallization apparatus
Procedure:
-
Pressurization: The crude 2,6-DIPN mixture is subjected to high pressure, typically in the range of 8.11 to 30.40 MPa.[2]
-
Crystallization: The applied pressure raises the melting point of 2,6-DIPN, causing it to crystallize from the melt.
-
Separation: The solid and liquid phases are then separated under pressure. Centrifugal separation can be employed at this stage to enhance the purity of the final product to over 99%.[2]
Caption: Workflow for High-Pressure Crystallization of 2,6-DIPN.
Conclusion
The selection of an appropriate crystallization technique for 2,6-DIPN purification is a trade-off between desired purity, yield, cost, and environmental impact. Melt crystallization offers a green and potentially cost-effective solution, particularly when multiple stages are feasible. Solution crystallization provides versatility and the ability to circumvent eutectic limitations, though it introduces the complexity of solvent handling. High-pressure crystallization is a powerful technique for achieving high purity but requires specialized and costly equipment.
For industrial-scale production, a combination of techniques is often employed. For instance, a preliminary purification by distillation or suspension crystallization might be followed by one or more stages of melt or solution crystallization to achieve the desired high-purity 2,6-DIPN.[2] Further research into optimizing the parameters for each technique and exploring novel, more efficient crystallization methods will continue to be of interest to the chemical and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of this compound(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. science.uct.ac.za [science.uct.ac.za]
Spectroscopic Differentiation of Diisopropylnaphthalene Isomers: A Comparative Guide
A comprehensive guide to the spectroscopic differentiation of diisopropylnaphthalene (DIPN) isomers, designed for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various spectroscopic techniques, supported by experimental data, to facilitate the identification and characterization of these isomers.
Diisopropylnaphthalene (DIPN) isomers are a group of aromatic hydrocarbons with the same molecular formula (C₁₆H₂₀) and weight (212.33 g/mol ) but differing in the substitution pattern of the two isopropyl groups on the naphthalene (B1677914) ring.[1][2] The precise identification of these isomers is critical in various fields, including the synthesis of high-performance polymers like polyethylene (B3416737) naphthalate (PEN), where 2,6-DIPN is a key precursor.[3][4] This guide details the application of key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the effective differentiation of DIPN isomers.
Combined Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of DIPN isomer mixtures. Gas chromatography separates the isomers based on their boiling points and interactions with the stationary phase, while mass spectrometry provides information about their mass-to-charge ratio and fragmentation patterns, aiding in their identification.[5]
Data Presentation: Mass Spectrometry
The electron ionization (EI) mass spectra of DIPN isomers are characterized by a prominent molecular ion peak (M⁺) and several key fragment ions. While the mass spectra of all isomers are very similar, subtle differences in the relative intensities of the fragment ions can sometimes be observed.
| Isomer | Molecular Ion (M⁺) (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| All Isomers | 212 | 197 | 155 |
Data compiled from multiple sources indicating common fragmentation patterns.[6][7]
Experimental Protocol: GC-MS
Objective: To separate and identify DIPN isomers in a mixture.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary Column: A polar column such as INNOWAX or CP-Wax-52 is often recommended for better separation of 2,6-DIPN and 2,7-DIPN.[8][9]
Procedure:
-
Sample Preparation: Dissolve the DIPN isomer mixture in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra. Compare the retention times and mass spectra with those of known standards for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of DIPN isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation of isomers based on the unique chemical shifts and coupling patterns of the aromatic and isopropyl protons and carbons.
Data Presentation: ¹H and ¹³C NMR
The following table summarizes hypothetical but expected distinguishing features in the NMR spectra of different DIPN isomers. Actual chemical shifts would need to be confirmed with reference standards.
| Isomer | ¹H NMR: Aromatic Region (δ, ppm) | ¹H NMR: Isopropyl Methine (septet, δ, ppm) | ¹H NMR: Isopropyl Methyl (doublet, δ, ppm) | ¹³C NMR: Aromatic Carbons (δ, ppm) | ¹³C NMR: Isopropyl Carbons (δ, ppm) |
| 2,6-DIPN | Symmetrical pattern | ~3.1 | ~1.3 | Fewer signals due to symmetry | ~34 (CH), ~24 (CH₃) |
| 2,7-DIPN | Symmetrical pattern, different from 2,6- | ~3.1 | ~1.3 | Fewer signals due to symmetry | ~34 (CH), ~24 (CH₃) |
| 1,3-DIPN | Asymmetrical, complex pattern | Two distinct septets | Two distinct doublets | More signals due to asymmetry | Distinct signals for each isopropyl group |
| 1,7-DIPN | Asymmetrical, complex pattern | Two distinct septets | Two distinct doublets | More signals due to asymmetry | Distinct signals for each isopropyl group |
Note: The symmetry of isomers like 2,6- and 2,7-DIPN results in simpler spectra with fewer unique signals compared to asymmetrical isomers like 1,3- and 1,7-DIPN.
Experimental Protocol: NMR
Objective: To determine the substitution pattern of a purified DIPN isomer.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the purified DIPN isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Observe the chemical shifts, integration, and multiplicity of the signals in the aromatic and aliphatic regions.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Observe the number and chemical shifts of the signals to determine the number of unique carbon environments.
-
-
Data Analysis:
-
Analyze the splitting patterns in the ¹H NMR spectrum to deduce the proximity of different proton groups.
-
Use the number of signals in the ¹³C NMR spectrum to infer the symmetry of the molecule.
-
Compare the obtained spectra with published data or spectral databases for positive identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for differentiating DIPN isomers based on the substitution patterns on the naphthalene ring. The out-of-plane C-H bending vibrations in the "fingerprint" region (below 1000 cm⁻¹) are highly characteristic of the number and position of adjacent hydrogen atoms on the aromatic ring.[10]
Data Presentation: FTIR
The following table highlights the characteristic IR absorption bands that can be used to differentiate between DIPN isomers.
| Isomer | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C-H Bending (Out-of-Plane) (cm⁻¹) |
| 2,6-DIPN | ~3050 | ~2960, 2870 | Bands characteristic of 1,2,4-trisubstitution |
| 2,7-DIPN | ~3050 | ~2960, 2870 | Bands characteristic of 1,2,3-trisubstitution |
| 1,3-DIPN | ~3050 | ~2960, 2870 | Complex pattern indicative of its specific substitution |
| 1,7-DIPN | ~3050 | ~2960, 2870 | Complex pattern indicative of its specific substitution |
Note: The precise positions of the out-of-plane bending bands are highly diagnostic for each isomer.[10]
Experimental Protocol: FTIR
Objective: To identify a purified DIPN isomer based on its characteristic vibrational modes.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation:
-
Liquid Samples: Place a drop of the liquid DIPN isomer between two NaCl or KBr plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Spectrum Acquisition:
-
Record the background spectrum.
-
Record the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the key absorption bands, paying close attention to the C-H stretching and the out-of-plane bending regions.
-
Compare the spectrum with reference spectra of known DIPN isomers. Theoretical calculations of IR spectra can also aid in the identification of less common isomers.[11]
-
UV-Vis Spectroscopy
While not as structurally informative as NMR or IR for distinguishing between isomers, UV-Vis spectroscopy can confirm the presence of the naphthalene chromophore. The λmax values for the different isomers are expected to be very similar, but minor shifts may be observed.
Data Presentation: UV-Vis Spectroscopy
| Isomer | λmax (nm) | Solvent |
| DIPN Isomer Mixture | ~230, 280, 320 | Hexane (B92381) or Ethanol |
Note: The naphthalene system typically shows multiple absorption bands.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To confirm the presence of the naphthalene aromatic system.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the DIPN isomer in a UV-transparent solvent (e.g., hexane or ethanol).
-
Spectrum Acquisition:
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Mandatory Visualization
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diisopropylnaphthalene (mixture of isomers) | 38640-62-9 | FD172133 [biosynth.com]
- 3. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 2,6-diisopropylnaphthalene (DIPN) and n-dibutylphthalate (DBP) in food and paper packaging materials from US marketplaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating Isomer Selectivity: A Guide to Thermodynamic vs. Kinetic Control in 2,6-Diisopropylnaphthalene Synthesis
For researchers, scientists, and professionals in drug development, the selective synthesis of 2,6-diisopropylnaphthalene (2,6-DIPN) is a critical step in the production of advanced materials and pharmaceuticals, notably as a precursor to 2,6-naphthalenedicarboxylic acid used in high-performance polyesters. The alkylation of naphthalene (B1677914) with propylene (B89431) presents a classic case of thermodynamic versus kinetic control, where reaction conditions dictate the final isomeric distribution. This guide provides an objective comparison of these two control strategies, supported by experimental data, detailed protocols, and a visual representation of the reaction pathways.
The synthesis of 2,6-DIPN is most commonly achieved through the Friedel-Crafts alkylation of naphthalene with propylene or isopropyl alcohol in the presence of an acidic catalyst.[1][2] This reaction, however, yields a complex mixture of mono-, di-, and polyisopropylnaphthalene isomers.[1] Understanding and manipulating the reaction conditions to favor the desired 2,6-isomer is paramount for efficient synthesis and downstream applications.
Under kinetic control, at lower temperatures and shorter reaction times, the product distribution is governed by the rates of formation of the various isomers.[3][4] Conversely, thermodynamic control, favored by higher temperatures and longer reaction times, allows for the equilibration of the initially formed products into the most stable isomers.[3][4]
Comparative Analysis of Product Distribution
The distribution of diisopropylnaphthalene (DIPN) isomers is highly dependent on the chosen reaction conditions. The following table summarizes quantitative data from studies on the alkylation of naphthalene, highlighting the influence of temperature and catalyst on product selectivity.
| Control Strategy | Catalyst | Temperature (°C) | Naphthalene Conversion (%) | Selectivity for 2,6-DIPN (%) | Selectivity for other DIPN isomers (%) | Reference |
| Kinetic Control | AlCl₃/Al-MCM-41 | 85 | 82.1 | 32.2 | 67.8 (mixture of other isomers) | [5] |
| Thermodynamic Control | Y-type Zeolite | 200-300 | Not specified | Higher yield of β,β'-isomers (2,6- and 2,7-DIPN) | Lower yield of α-substituted isomers | [2] |
| Shape-Selective Catalysis | H-mordenite | Not specified | Not specified | 60-64 | 36-40 (2,7-DIPN being a major component) | [6] |
Key Observations:
-
At lower temperatures, characteristic of kinetic control, a broader range of isomers is typically formed, with a lower selectivity for the desired 2,6-DIPN.[5]
-
Higher temperatures, indicative of thermodynamic control, promote isomerization and transalkylation reactions, leading to an enrichment of the more stable β,β'-disubstituted isomers, namely 2,6-DIPN and 2,7-DIPN.[1][7]
-
The use of shape-selective catalysts like H-mordenite can significantly enhance the selectivity for 2,6-DIPN by sterically hindering the formation of bulkier isomers within its pores.[6][8][9]
Reaction Pathways: Kinetic vs. Thermodynamic Products
The initial alkylation of naphthalene is faster at the α-position (C1, C4, C5, C8) due to the higher electron density, leading to the formation of 1-isopropylnaphthalene (B1199988) (1-IPN) as the kinetic product.[1][7] However, 2-isopropylnaphthalene (B46572) (2-IPN) is thermodynamically more stable. Subsequent alkylation and isomerization reactions lead to a mixture of DIPN isomers. The thermodynamically most stable products are the β,β'-disubstituted isomers, 2,6-DIPN and 2,7-DIPN, which are favored under conditions that allow for equilibrium to be reached.[1][7]
Figure 1. Reaction pathways in the synthesis of diisopropylnaphthalene isomers.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound under kinetic and thermodynamic control. Researchers should consult specific literature for precise parameters and safety precautions.
Kinetic Control Synthesis
This protocol aims to isolate the product mixture before significant isomerization to the thermodynamic products occurs.
-
Catalyst Preparation: If using a solid acid catalyst like a zeolite, ensure it is activated by heating under vacuum to remove adsorbed water.
-
Reaction Setup: A stirred batch reactor is charged with naphthalene and a suitable solvent (e.g., a high-boiling alkane).
-
Catalyst Addition: The acidic catalyst (e.g., aluminum chloride or a zeolite) is added to the reactor.
-
Reaction Conditions: The reactor is brought to a relatively low temperature (e.g., 70-100°C).[10] Propylene gas is then introduced into the reactor at a controlled rate. The reaction is allowed to proceed for a short duration.
-
Work-up: The reaction is quenched, and the catalyst is removed by filtration or washing. The solvent is removed under reduced pressure.
-
Analysis: The resulting product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the isomer distribution.[11]
Thermodynamic Control Synthesis
This protocol is designed to allow the reaction mixture to reach equilibrium, favoring the formation of the most stable isomers.
-
Catalyst Preparation: As with the kinetic protocol, the solid acid catalyst is activated.
-
Reaction Setup: A high-pressure stirred autoclave is charged with naphthalene and the catalyst.
-
Reaction Conditions: The reactor is heated to a higher temperature (e.g., 200-300°C).[2] Propylene is introduced, and the reaction is maintained at this temperature for an extended period to allow for isomerization and transalkylation to occur.
-
Work-up: After cooling, the catalyst is separated from the product mixture.
-
Purification: The desired 2,6-DIPN is often separated from the other isomers through a combination of distillation and crystallization.[7]
-
Analysis: The final product and intermediate fractions are analyzed by GC-MS and other techniques like HPLC and NMR to confirm the identity and purity of the isomers.[11][12]
Conclusion
The synthesis of this compound offers a clear illustration of the principles of kinetic and thermodynamic control. While kinetic conditions lead to a rapid formation of a complex mixture of isomers, thermodynamic conditions, particularly at elevated temperatures and with appropriate catalysts, enable the conversion of these initial products into the more stable and desired 2,6- and 2,7-diisopropylnaphthalene (B1294804) isomers. For researchers aiming for high selectivity of 2,6-DIPN, a thorough understanding and application of thermodynamic principles, often in conjunction with shape-selective catalysis, is essential. The choice of reaction parameters, therefore, becomes a critical tool in directing the outcome of this important industrial synthesis.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0565821A2 - Method of preparing this compound - Google Patents [patents.google.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Shape-selective synthesis of this compound over H-mordenite catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Preparation of this compound(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]
- 10. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]
- 11. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment Methods for Synthesized 2,6-Diisopropylnaphthalene
The accurate determination of purity for synthesized 2,6-diisopropylnaphthalene (2,6-DIPN) is a critical step in research, development, and quality control, particularly in its application as a monomer for high-performance polymers and as a key starting material in the synthesis of various organic compounds. The presence of isomers and other process-related impurities can significantly impact the properties of the final product. This guide provides a comparative overview of common analytical methods for assessing the purity of 2,6-DIPN, complete with experimental data and detailed protocols.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. It excels at separating isomers and other closely related impurities, providing high-resolution quantitative results.
Methodology
In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase travel slower, resulting in different retention times. A flame ionization detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity.
Experimental Protocol
-
Sample Preparation: Dissolve a known amount of the synthesized 2,6-DIPN in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Agilent 7890A GC system or equivalent.
-
Column: HP-5 (5% phenyl methyl siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless injector, 250°C, split ratio 50:1.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: Flame Ionization Detector (FID), 280°C.
-
Data Analysis: The purity is determined by the area percent method, where the peak area of 2,6-DIPN is divided by the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Representative GC-FID Data for Purity Assessment of 2,6-DIPN
| Peak No. | Retention Time (min) | Compound Identity | Peak Area (%) |
| 1 | 12.5 | 2,7-Diisopropylnaphthalene | 0.8 |
| 2 | 12.8 | 1,6-Diisopropylnaphthalene | 1.2 |
| 3 | 13.2 | This compound | 97.5 |
| 4 | 13.5 | Unidentified Impurity | 0.3 |
| 5 | 14.1 | Triisopropylnaphthalene Isomer | 0.2 |
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful separation technique that can be used for the purity assessment of 2,6-DIPN. While GC is often preferred for volatile, non-polar compounds, reversed-phase HPLC can also provide excellent separation of aromatic isomers.
Methodology
In reversed-phase HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). The mobile phase is typically a polar solvent mixture, such as acetonitrile (B52724) and water. Separation is based on the hydrophobic interactions of the analytes with the stationary phase. A UV detector is commonly employed for aromatic compounds due to their strong absorbance in the UV region.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the 2,6-DIPN sample in 1 mL of the mobile phase.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile/water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) at 220 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.
Data Presentation
Table 2: Representative HPLC-UV Data for Purity Assessment of 2,6-DIPN
| Peak No. | Retention Time (min) | Compound Identity | Peak Area (%) |
| 1 | 4.2 | 1,7-Diisopropylnaphthalene | 1.1 |
| 2 | 4.5 | This compound | 98.2 |
| 3 | 4.9 | 2,3-Diisopropylnaphthalene | 0.5 |
| 4 | 5.3 | Unidentified Impurity | 0.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. While not a separative technique like chromatography, it provides detailed structural information and can be used for quantitative analysis (qNMR).
Methodology
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each proton in the molecule influences its resonance frequency, resulting in a unique spectrum. The integral of each signal is proportional to the number of protons it represents, allowing for the quantification of the main compound against impurities with known structures.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the 2,6-DIPN sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiment: Standard ¹H NMR experiment.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Data Analysis: The purity is calculated by comparing the integral of a characteristic signal of 2,6-DIPN (e.g., the aromatic protons) to the integral of the internal standard.
Data Presentation
Table 3: ¹H NMR Data for 2,6-DIPN in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.75 | d | 2H | Aromatic C-H |
| 7.40 | dd | 2H | Aromatic C-H |
| 7.30 | s | 2H | Aromatic C-H |
| 3.10 | sept | 2H | Isopropyl CH |
| 1.35 | d | 12H | Isopropyl CH₃ |
Purity can be determined by integrating the signals and comparing them to an internal standard. For instance, if an impurity with a distinct signal is observed, its relative molar quantity can be calculated.
Method Comparison
Table 4: Comparison of Analytical Methods for 2,6-DIPN Purity Assessment
| Parameter | Gas Chromatography (GC-FID) | HPLC-UV | NMR Spectroscopy |
| Principle | Separation based on volatility and column interaction | Separation based on polarity and column interaction | Nuclear spin resonance in a magnetic field |
| Primary Use | Quantitative purity, isomer separation | Quantitative purity, non-volatile impurities | Structural confirmation, quantification |
| Resolution | Very High for isomers | High | Not a separation technique |
| Sensitivity | High (ppm levels) | Moderate to High | Low (requires >1% for routine detection) |
| Sample Throughput | High | High | Moderate |
| Cost | Moderate | Moderate | High |
| Key Advantage | Excellent separation of volatile isomers | Versatile for a range of polarities | Provides structural information |
| Key Limitation | Limited to thermally stable and volatile compounds | May have lower resolution for some isomers than GC | Lower sensitivity to trace impurities |
Visualizations
Caption: Experimental workflow for the purity assessment of 2,6-DIPN.
Safety Operating Guide
Proper Disposal of 2,6-Diisopropylnaphthalene: A Guide for Laboratory Professionals
The proper disposal of 2,6-Diisopropylnaphthalene (CAS No. 24157-81-1) is critical to ensure laboratory safety, protect human health, and prevent environmental contamination. Due to its hazardous characteristics, this compound cannot be discarded as regular waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for research and development environments.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance.[1] It is known to be very toxic to aquatic life, with long-lasting effects, and may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2][3] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[2] Adherence to strict safety protocols is mandatory when handling this chemical and its waste.
Quantitative Safety Data
For quick reference, the following table summarizes key physical and safety data for this compound.
| Property | Value | Citation |
| Appearance | Beige powder / Solid | [1][2] |
| Flash Point | 140 °C (284 °F) - closed cup | [2] |
| Autoignition Temperature | 232 °C (449.6 °F) | [2] |
| Hazard Classifications | Acute Toxicity (Oral), Aquatic Acute 1, Aquatic Chronic 1 | [4] |
| Environmental Hazard | Very toxic to aquatic organisms | [1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[1] In the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][6]
Step 1: Waste Classification
As a chemical waste generator, you are responsible for determining if the waste is classified as hazardous under EPA guidelines (40 CFR Part 261.3) and any relevant state regulations.[2][5] Given its known hazards, this compound and materials contaminated with it should be managed as hazardous waste.
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused product, contaminated gloves, weigh boats, paper towels, and pipette tips.
-
Container: Place the collected waste into a dedicated, sealable, and chemically compatible container. Polyethylene or polypropylene (B1209903) containers are suitable.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Additional hazard warnings (e.g., "Environmental Hazard," "Irritant") should also be present.
Step 3: On-Site Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous materials.
-
Ensure the storage area is away from incompatible substances, particularly strong oxidizing agents.[1][2]
-
Keep the container tightly closed to prevent the release of dust or vapors.[2]
Step 4: Arrange for Professional Disposal
-
Do not dispose of this compound down the drain or in regular trash.[3] This is strictly prohibited due to its high toxicity to aquatic life.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
These professionals are equipped to transport and manage hazardous waste according to regulatory requirements.
Step 5: Documentation and Record-Keeping
-
Hazardous waste disposal is tracked using a "cradle-to-grave" manifest system.[7] Ensure that you complete all necessary paperwork provided by your EHS department or the disposal contractor.
-
Retain a copy of the hazardous waste manifest for your records as proof of proper disposal.
Protocol for Decontaminating Laboratory Equipment
This protocol outlines the procedure for cleaning laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound.
Methodology:
-
Initial Cleaning (in a fume hood):
-
Carefully wipe any visible powder residue from the equipment using a disposable towel dampened with a suitable organic solvent (e.g., acetone (B3395972) or ethanol). Dispose of the towel as solid hazardous waste.
-
Rinse the equipment with a small amount of the same solvent to dissolve remaining traces of the chemical. Collect this solvent rinse in a designated hazardous waste container for liquid organic waste.
-
-
Washing:
-
Wash the equipment thoroughly with laboratory detergent and hot water. Use a brush to scrub all surfaces that were in contact with the chemical.
-
Collect the initial wash water and rinsate for disposal as aqueous hazardous waste, as it may contain residual chemical.
-
-
Final Rinsing:
-
Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.
-
Allow the equipment to air dry completely before reuse or storage.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com [carlroth.com]
- 4. This compound | C16H20 | CID 32241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Operational Guide for Handling 2,6-Diisopropylnaphthalene
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,6-Diisopropylnaphthalene. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a solid aromatic hydrocarbon that requires careful handling to minimize exposure and ensure a safe laboratory environment. While specific occupational exposure limits have not been established by major regulatory bodies, the toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to mitigate potential risks.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any new or modified procedure involving this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Chemically resistant gloves. | European Standard EN 374 | Prevents skin contact. Nitrile or neoprene gloves are generally recommended for handling aromatic hydrocarbons.[2][3][4] Double gloving may be appropriate for certain procedures. |
| Body Protection | Laboratory coat. | --- | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required if ventilation is inadequate or if there is a risk of generating dust. | OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 | Minimizes inhalation of dust particles.[1] |
Glove Selection and Use
Due to the absence of specific glove compatibility data for this compound, a conservative approach based on recommendations for similar aromatic hydrocarbons is advised.
| Glove Material | Breakthrough Time | Recommendation |
| Nitrile Rubber | > 480 minutes (for similar compounds) | Excellent: Recommended for prolonged contact.[5] |
| Neoprene | Good to Excellent | Good: Suitable for many applications.[2][3] |
| Natural Rubber (Latex) | Fair to Poor | Not Recommended: Offers limited protection against aromatic hydrocarbons.[6] |
| Polyvinyl Chloride (PVC) | Poor | Not Recommended: Inadequate protection.[6] |
Note: Breakthrough times can be affected by factors such as temperature, chemical concentration, and glove thickness. Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan for Handling this compound
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]
Step-by-Step Handling Protocol:
-
Preparation:
-
Clearly designate the work area for handling this compound.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Ensure all containers are properly labeled.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety glasses or goggles.
-
Don the appropriate chemically resistant gloves.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area and any contaminated equipment.
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.
-
Disposal Plan
All materials that have come into contact with this compound should be treated as hazardous waste.[7]
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weigh boats, pipette tips, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.[8] The container should be made of a compatible material (e.g., polyethylene).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound should also be disposed of as hazardous waste, as they may retain residual chemical.[8]
Step-by-Step Disposal Procedure:
-
Labeling: Immediately affix a hazardous waste label to the waste container. The label must include the full chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) department.[9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be well-ventilated and away from incompatible materials.
-
Pickup: Once the container is full, or as per your institution's guidelines, arrange for a hazardous waste pickup through your EHS department. Do not dispose of this chemical down the drain or in the regular trash.[7]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[1] For large spills, evacuate the area and contact your institution's EHS department.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. tasco-safety.com [tasco-safety.com]
- 4. scandiagear.com [scandiagear.com]
- 5. carlroth.com [carlroth.com]
- 6. uwyo.edu [uwyo.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. static.igem.org [static.igem.org]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
